Geranyl butyrate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBOMYJPSRFZAL-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047152 | |
| Record name | Geranyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/fruity, rose-like odour | |
| Record name | Geranyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 6 ml 80% alcohol (in ethanol) | |
| Record name | Geranyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.889-0.904 | |
| Record name | Geranyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-29-6, 2173-82-2 | |
| Record name | Geranyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Geranyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geranyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,7-Dimethyl-2,6-octadienyl Butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69AVH8L7KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
geranyl butyrate chemical properties and structure
An In-depth Technical Guide to Geranyl Butyrate (B1204436): Chemical Properties and Structure
Geranyl butyrate (CAS No. 106-29-6) is an organic ester formed from the esterification of geraniol (B1671447) and butyric acid.[1] It is a monoterpenoid and is found naturally in some essential oils, such as geranium.[2] Valued for its pleasant, fruity, and floral aroma, this compound is a significant component in the flavor and fragrance industries.[3] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and experimental protocols for professionals in research and drug development.
Chemical Structure and Identification
This compound, with the IUPAC name [(2E)-3,7-dimethylocta-2,6-dienyl] butanoate, is the trans-isomer of 3,7-dimethyl-2,6-octadien-1-yl butyrate.[4] The molecule consists of a ten-carbon acyclic monoterpene alcohol backbone (geraniol) ester-linked to a four-carbon carboxylic acid (butyric acid). Its diastereoisomer is neryl butyrate.[2]
Key Identifiers:
-
Molecular Formula: C₁₄H₂₄O₂[3]
-
Molecular Weight: 224.34 g/mol [2]
-
CAS Number: 106-29-6[2]
-
EINECS Number: 203-381-3[2]
-
FEMA Number: 2512[2]
-
SMILES: CCCC(=O)OC/C=C(\C)/CCC=C(C)C[4]
-
InChI Key: ZSBOMYJPSRFZAL-JLHYYAGUSA-N
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid.[3] It is characterized by a fresh, fruity, rose-like odor and a sweet, apricot-like taste.[5] It is insoluble in water and glycerol (B35011) but soluble in organic solvents like alcohol and ether.[5]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [2][5] |
| Molecular Formula | C₁₄H₂₄O₂ | [3] |
| Molecular Weight | 224.34 g/mol | [2] |
| Density | 0.896 g/mL at 25 °C | [5] |
| Boiling Point | 151-153 °C at 18 mmHg | [3][5] |
| Flash Point | 93 °C (199.4 °F) | [2] |
| Refractive Index | n20/D 1.461 | [5] |
| Vapor Pressure | 0.022 mmHg at 20°C | [2] |
| Solubility | Insoluble in water, glycerol; Soluble in alcohol, ether, mineral oil | [5] |
| Odor Profile | Fruity, rose-like, sweet | [3][5] |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via the esterification of geraniol with a butyric acid derivative. Several methods have been reported, differing in catalysts and reaction conditions.
This protocol describes a base-catalyzed esterification using sodium hydroxide.
-
Reactants : Geraniol (10 mmol), butyric acid (12 mmol), and 5% (w/w) Sodium Hydroxide (NaOH).[6]
-
Procedure :
-
Combine geraniol, butyric acid, and NaOH in a 250 mL round-bottomed flask.[6]
-
Heat the mixture at 80°C for 8 hours with continuous stirring.[6]
-
After the reaction, neutralize the mixture with a 1% HCl solution to separate the NaOH catalyst.[6]
-
Extract the product using ethyl acetate (B1210297) (EtOAc).[6]
-
Wash the organic phase with distilled water, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure at 45°C to yield the crude ester.[6]
-
Purify the crude product using column chromatography with a hexane (B92381) and ethyl acetate gradient.[6]
-
This method provides a greener alternative using a commercial lipase (B570770) catalyst.[1][7]
-
Reactants : Geraniol, butyric acid, and Eversa Transform 2.0 lipase.[1][7]
-
Optimized Conditions :
-
Procedure :
-
Combine reactants and the lipase catalyst under the optimized conditions in an aqueous medium.[1][7]
-
Allow the reaction to proceed for 6 hours to achieve high conversion (up to 93%).[1]
-
The product can be characterized using chromatographic techniques and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
Characterization Protocol
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC) : Used for monitoring the reaction progress and for preliminary purity assessment. A typical eluent system is n-hexane:EtOAc = 95:5.[6]
-
High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method can be used for quantitative analysis. A common mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the ester.[7][9] The formation of the ester is confirmed by the appearance of characteristic chemical shifts for the methyl, methylene, and methyne groups from the butyrate moiety.[9]
-
Infrared (IR) Spectroscopy : The IR spectrum confirms the presence of the ester functional group through the characteristic carbonyl (C=O) stretching vibration (around 1740 cm⁻¹) and the C-O stretching vibration (around 1170 cm⁻¹).[9]
Safety and Handling
This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10][11][12]
-
Handling : Avoid contact with skin and eyes, and avoid inhaling vapor or mist.[10] Use in a well-ventilated area and keep away from ignition sources.[10][11]
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13] Protect from prolonged exposure to light, heat, and air to prevent degradation, which may form butyric acid.[2][13]
-
First Aid :
-
Skin Contact : Wash off with soap and plenty of water.[12]
-
Eye Contact : Rinse cautiously with water for several minutes.[11][12]
-
Inhalation : Move the person to fresh air.[11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[10] In all cases of exposure, seek medical attention if symptoms persist.[10][12]
-
Applications
The primary application of this compound is in the flavor and fragrance industries due to its distinct aromatic profile.[3]
-
Flavors : It is used as a flavoring agent in food products to impart notes of apple, pear, pineapple, and other fruity tastes.[2][3]
-
Fragrances : It is a component in perfumes, cosmetics, soaps, and detergents, contributing a sweet, fruity-floral scent often with rosy undertones.[3][14]
-
Other Potential Uses : Research has explored its use for its potential antibacterial and anticancer activities.[5][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ScenTree - this compound (CAS N° 106-29-6) [scentree.co]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C14H24O2 | CID 5355856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 106-29-6 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. aurochemicals.com [aurochemicals.com]
- 11. vigon.com [vigon.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. directpcw.com [directpcw.com]
- 14. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Natural Occurrence of Geranyl Butyrate in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of geranyl butyrate (B1204436), a volatile ester known for its fruity and floral aroma, in various essential oils. The document details quantitative data, experimental protocols for analysis, and a visual representation of the analytical workflow, tailored for professionals in research and development.
Introduction
Geranyl butyrate (C₁₄H₂₄O₂) is a monoterpenoid ester that contributes to the characteristic aroma of several plants and their essential oils. Its pleasant scent profile, often described as fruity, rosy, and slightly waxy, makes it a valuable compound in the flavor and fragrance industries. Beyond its aromatic properties, the precise quantification of this compound in essential oils is crucial for quality control, authentication, and exploring the potential bioactivities of these complex natural products.
Quantitative Occurrence of this compound in Essential Oils
The concentration of this compound varies significantly among different plant species and even between cultivars and plant parts. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for quantifying this and other volatile compounds in essential oils. The table below summarizes the reported concentrations of this compound in various essential oils.
| Essential Oil Source | Plant Species | Plant Part | This compound Concentration (%) | Reference(s) |
| Geranium, Scented | Pelargonium quercifolium 'Skeletons Unique' | Aerial Parts | 19.4 | [1] |
| Geranium | Pelargonium graveolens | Aerial Parts | 2.69 | [2] |
| Geranium Oil | Pelargonium graveolens | Not Specified | 1.0 | [3] |
| Citronella (Java Type) | Cymbopogon winterianus | Not Specified | 0.6 | [4] |
| Geranium | Pelargonium sp. | Stem | 0.07 |
It is important to note that the chemical composition of essential oils can be influenced by factors such as geographical origin, climate, harvest time, and distillation method.
Experimental Protocols for Quantification
The quantification of this compound in essential oils is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a detailed methodology based on commonly cited experimental protocols.
Sample Preparation
Accurate sample preparation is critical for reliable quantification.
-
Dilution: Essential oils are highly concentrated and must be diluted prior to injection into the GC-MS system. A common procedure is to dilute the essential oil in a volatile solvent such as hexane, ethanol, or methanol. A typical dilution would be 1 µL of the essential oil in 1 mL of the solvent.
-
Internal Standard (IS): For precise quantification, an internal standard should be used. The internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. A known amount of the IS is added to the diluted sample before injection. This helps to correct for variations in injection volume and instrument response. For the analysis of esters like this compound, an ester with a different chain length that does not co-elute with other components in the oil could be chosen.
-
Calibration Curve: A calibration curve is necessary for absolute quantification. This is created by preparing a series of standard solutions of pure this compound at different known concentrations, each containing the same amount of the internal standard. These standards are then analyzed by GC-MS, and a calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following parameters are typical for the analysis of esters in essential oils.
-
Gas Chromatograph (GC) System: An Agilent GC system (or equivalent) equipped with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column is typically used. Common choices include HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or DB-5ms.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injector: A split/splitless injector is used. The injection volume is typically 1 µL. The split ratio can be adjusted depending on the concentration of the sample (e.g., 50:1). The injector temperature is usually set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the various components of the essential oil. A typical program might be:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 2-5°C/min to 270°C.
-
Final hold: Hold at 270°C for 5-10 minutes.
-
-
Mass Spectrometer (MS) Detector:
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Range: A scan range of m/z 40-550 is typically used for identifying a wide range of compounds.
-
Ion Source Temperature: Usually maintained around 230°C.
-
Quadrupole Temperature: Typically set around 150°C.
-
Data Analysis and Quantification
-
Compound Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a reference library such as NIST (National Institute of Standards and Technology).
-
Quantification: The concentration of this compound in the sample is determined by using the calibration curve. The ratio of the peak area of this compound to the peak area of the internal standard in the sample chromatogram is calculated, and the corresponding concentration is read from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound in essential oils using GC-MS.
Conclusion
This technical guide provides a foundational understanding of the natural occurrence of this compound in essential oils and the methodologies for its precise quantification. The provided data and protocols serve as a valuable resource for researchers and professionals in ensuring the quality and consistency of essential oil-based products and in furthering the scientific understanding of these complex natural mixtures. The application of standardized and rigorous analytical methods, such as the GC-MS protocol detailed herein, is paramount for accurate and reproducible results in the field of natural product chemistry and drug development.
References
The Biosynthesis of Geranyl Butyrate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl butyrate (B1204436) is a volatile ester compound that contributes to the characteristic fruity and floral aromas of many plants. It is a monoterpenoid ester synthesized through the convergence of two major metabolic pathways: the terpenoid biosynthesis pathway and the fatty acid metabolism pathway. This technical guide provides an in-depth overview of the biosynthetic routes leading to geranyl butyrate in plants, detailing the precursor pathways, key enzymes, and relevant experimental methodologies for its study.
Overview of the this compound Biosynthesis Pathway
The formation of this compound is a multi-step process that originates from primary metabolites. The synthesis can be conceptually divided into three main stages:
-
Synthesis of Geraniol (B1671447) : The alcohol moiety, geraniol, is produced via the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which generates the universal C5 isoprenoid precursors. These are subsequently converted to the C10 precursor geranyl diphosphate (B83284) (GPP), the direct substrate for geraniol synthase.
-
Synthesis of Butyryl-CoA : The acyl donor, butyryl-CoA, is synthesized from acetyl-CoA through a series of reactions known as the reverse β-oxidation pathway. This pathway effectively elongates the carbon chain of acetyl-CoA to produce the C4 butyryl-CoA molecule.
-
Esterification : In the final step, geraniol and butyryl-CoA are condensed in an esterification reaction catalyzed by an Alcohol Acyltransferase (AAT) to form this compound.
Biosynthesis of Precursors
Geraniol Biosynthesis via the MEP Pathway
In plants, the biosynthesis of monoterpenes like geraniol predominantly occurs in the plastids through the MEP pathway.[1][2] All terpenoids are synthesized from the five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][4]
The key steps are:
-
IPP and DMAPP Synthesis : The MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate, undergoing a series of enzymatic reactions to produce IPP and DMAPP.
-
GPP Synthesis : Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 compound, geranyl diphosphate (GPP).[5]
-
Geraniol Formation : Geraniol Synthase (GES), a member of the terpene synthase (TPS) family, catalyzes the conversion of GPP into geraniol.[3][6][7] This reaction involves the removal of the diphosphate group and the formation of the alcohol.[8]
Butyryl-CoA Biosynthesis via Reverse β-Oxidation
Butyryl-CoA is a key intermediate in fatty acid metabolism. In the context of this compound synthesis, it serves as the acyl donor. The primary route for its formation is the reverse β-oxidation pathway, which is essentially the reversal of fatty acid degradation.[9][10] This pathway elongates an acyl-CoA molecule by two carbons in each cycle.[10][11] Butyrate is typically generated from two molecules of acetyl-CoA.[12]
The core enzymatic steps for the synthesis of butyryl-CoA from acetyl-CoA are:
-
Thiolase Reaction : Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase (AtoB or Thiolase).[12]
-
First Reduction : Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by 3-hydroxybutyryl-CoA dehydrogenase (Hbd), using NADH as a reductant.[12]
-
Dehydration : 3-hydroxybutyryl-CoA is dehydrated to crotonyl-CoA by enoyl-CoA hydratase (Crt or Crotonase).[12]
-
Second Reduction : Finally, crotonyl-CoA is reduced to butyryl-CoA by butyryl-CoA dehydrogenase (Bcd), a reaction that often involves an electron-transferring flavoprotein (Etf).[12][13][14]
Final Esterification Step by Alcohol Acyltransferases (AATs)
The final reaction in the biosynthesis of this compound is the esterification of geraniol with butyryl-CoA. This condensation reaction is catalyzed by enzymes from the Alcohol Acyltransferase (AAT) family.[15][16] AATs are a part of the large BAHD superfamily of acyl-CoA utilizing enzymes.[16] These enzymes are responsible for the synthesis of a wide variety of volatile esters that contribute to the aroma and flavor of fruits and flowers.[16][17]
Plant AATs are known for their broad substrate specificity, capable of utilizing various alcohols and acyl-CoAs.[16] The general reaction is: Geraniol + Butyryl-CoA --AAT--> this compound + CoA-SH
The expression and activity of specific AATs are often developmentally regulated and tissue-specific, correlating with the production of volatile esters during processes like fruit ripening.[17]
Quantitative Data
The kinetic properties of the enzymes involved in this compound biosynthesis are crucial for understanding the regulation and potential for metabolic engineering of this pathway. Data is often specific to the plant species and the particular enzyme isoform.
Table 1: Kinetic Parameters of Plant Geraniol Synthases (GES)
| Plant Species | Substrate | Km (μM) | kcat (s-1) | Divalent Cation | Reference |
| Ocimum basilicum (Sweet Basil) | GPP | 21 | 0.8 | Mn2+ | [8][18] |
| Cinnamomum tenuipilum | GPP | 55.8 | N/A | Mg2+, Mn2+ | [7] |
N/A: Data not available in the cited literature.
Table 2: Kinetic Parameters of Plant Alcohol Acyltransferases (AATs)
| Plant Species | Enzyme | Alcohol Substrate | Acyl-CoA Substrate | Km (μM) | Specific Activity (nkat mg-1) | Reference |
| Clarkia breweri | BEBT | Benzyl alcohol | Benzoyl-CoA | 46.8 | 17.1 | [19] |
| Clarkia breweri | BEBT | Benzyl alcohol | Acetyl-CoA | N/A | 1.4 | [19] |
| Prunus armeniaca (Apricot) | PaAAT1 | (E)-2-hexenol | Acetyl-CoA | 1450 | N/A | [15] |
| Prunus armeniaca (Apricot) | PaAAT1 | (Z)-3-hexenol | Acetyl-CoA | 1320 | N/A | [15] |
Experimental Protocols
Protocol for In Vitro Alcohol Acyltransferase (AAT) Enzyme Assay
This protocol is adapted from methodologies used for characterizing plant AATs.[17][20] It is designed to measure the formation of esters from a specific alcohol and acyl-CoA substrate using a purified recombinant enzyme.
Objective: To determine the enzymatic activity of a purified AAT with geraniol and butyryl-CoA.
Materials:
-
Purified recombinant AAT enzyme in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT).
-
Geraniol stock solution (in ethanol (B145695) or DMSO).
-
Butyryl-CoA stock solution (in water).
-
Assay Buffer: 100 mM Tris-HCl or HEPES buffer, pH 7.5-8.0.
-
Reaction quench solution: 6 M HCl or citric acid.
-
Extraction solvent with internal standard (e.g., Hexane or Dichloromethane containing a known concentration of non-native ester like octyl acetate).
-
GC-MS for product analysis.
Procedure:
-
Enzyme Preparation: Express the AAT gene (e.g., cloned into a pET or pEXP5 vector) in E. coli and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).[17] Dialyze the purified protein against an appropriate storage buffer. Determine protein concentration using a Bradford or BCA assay.
-
Reaction Setup: In a 2 mL glass GC vial, prepare the reaction mixture. A typical 500 µL reaction includes:
-
440 µL of Assay Buffer.
-
10 µL of Geraniol stock solution (to a final concentration of 1-5 mM).
-
20 µL of purified AAT enzyme (e.g., 1-5 µg of protein).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiate Reaction: Start the reaction by adding 30 µL of Butyryl-CoA stock solution (to a final concentration of 0.1-0.5 mM).
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.
-
Stop Reaction: Terminate the reaction by adding 50 µL of quench solution (e.g., 6 M HCl).
-
Extraction: Add 500 µL of extraction solvent containing the internal standard to the vial. Vortex vigorously for 30 seconds to extract the formed this compound. Centrifuge briefly to separate the phases.
-
Analysis: Transfer the upper organic phase to a new GC vial. Analyze 1 µL of the organic phase by GC-MS to identify and quantify the this compound peak relative to the internal standard.
Protocol for Plant Volatile Analysis by HS-SPME-GC-MS
This protocol describes a common non-destructive method for sampling and analyzing volatile compounds, such as this compound, emitted from plant tissues.[21][22]
Objective: To identify and quantify this compound in the headspace of plant leaves or flowers.
Materials:
-
Plant tissue (e.g., leaves, flowers).
-
Glass vials (e.g., 20 mL) with PTFE/silicone septa caps.
-
Solid-Phase Microextraction (SPME) device with an appropriate fiber (e.g., DVB/CAR/PDMS).[23]
-
SPME fiber holder.
-
Heating block or water bath.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).[24]
Procedure:
-
Sample Preparation: Excise a known weight of fresh plant material (e.g., 0.5-1.0 g) and place it into a glass vial. For quantification, an internal standard can be added. Seal the vial immediately.
-
Equilibration: Place the vial in a heating block set to a controlled temperature (e.g., 40-60°C) for 15-30 minutes. This allows volatile compounds to accumulate in the headspace of the vial.[23]
-
Headspace Sampling (Adsorption): Manually or using an autosampler, insert the SPME needle through the vial's septum. Expose the fiber to the headspace for a defined period (e.g., 15-30 minutes) at the same temperature to allow volatiles to adsorb onto the fiber coating.[22][23]
-
Desorption and Injection: After the adsorption period, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS.[23] The high temperature causes the adsorbed volatiles to desorb from the fiber and be transferred onto the GC column. Keep the fiber in the inlet for 3-6 minutes to ensure complete desorption.
-
GC Separation: The volatile compounds are separated based on their boiling points and affinity for the GC column's stationary phase using a specific temperature program (e.g., start at 40°C, ramp at 5°C/min to 250°C).[23]
-
MS Detection and Identification: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against spectral libraries (e.g., NIST, Wiley) to identify the compounds. This compound can be confirmed by comparing its retention time and mass spectrum with an authentic standard.
-
Quantification: The abundance of this compound is determined by integrating the area of its corresponding chromatographic peak, often normalized to the area of an internal standard and the weight of the plant tissue.
Conclusion
The biosynthesis of this compound in plants is a fascinating example of metabolic convergence, requiring the coordinated action of both the terpenoid and fatty acid synthesis pathways. The key enzymes—Geranyl Diphosphate Synthase, Geraniol Synthase, the enzymes of the reverse β-oxidation pathway, and finally, Alcohol Acyltransferases—represent critical control points. While the general pathways are well-understood, significant opportunities remain for characterizing the specific isoforms and kinetic properties of these enzymes in diverse plant species. The protocols outlined here provide a foundation for researchers to further investigate the regulation, function, and potential for metabolic engineering of this important aroma compound.
References
- 1. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification and Functional Characterization of a Geraniol Synthase UrGES from Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Genome-wide identification and analysis of terpene synthase (TPS) genes in celery reveals their regulatory roles in terpenoid biosynthesis [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Functional characterization of a geraniol synthase-encoding gene from Camptotheca acuminata and its application in production of geraniol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparative In silico Analysis of Butyrate Production Pathways in Gut Commensals and Pathogens [frontiersin.org]
- 15. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 18. uniprot.org [uniprot.org]
- 19. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | A Comparison of Collection Methods for Microbial Volatiles [frontiersin.org]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Geranyl Butyrate (CAS 106-29-6)
For Researchers, Scientists, and Drug Development Professionals
Geranyl butyrate (B1204436) (CAS 106-29-6) is an ester recognized for its characteristic fruity and rosy aroma. It is a key component in the flavor and fragrance industries and is also found in various essential oils.[1] This technical guide provides a comprehensive overview of its physicochemical properties, supported by experimental methodologies and a logical workflow for its synthesis.
Physicochemical Data
The following tables summarize the key physicochemical properties of geranyl butyrate.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₄O₂ | [2] |
| Molecular Weight | 224.34 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Fruity, rose-like | [4] |
| Density | 0.889 - 0.904 g/mL at 20-25°C | [1][4] |
| Boiling Point | 151-153 °C at 18 mmHg; 242-252 °C at 760 mmHg | [1][4] |
| Melting Point | -11 °C | [5] |
| Refractive Index | 1.455 - 1.462 at 20°C | [1][4] |
| Vapor Pressure | 0.001 - 0.022 mmHg at 20-25°C | [1] |
| Flash Point | >93 °C (>199.4 °F) (closed cup) | [1][6] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [3] |
| Alcohol (Ethanol) | Soluble | [3] |
| Ether | Soluble | [3] |
| Glycerol | Insoluble | [3] |
| Propylene Glycol | Insoluble | [3] |
| Fixed Oils | Soluble | [3] |
| Mineral Oil | Soluble | [3] |
Experimental Protocols
The following sections describe generalized experimental methodologies for determining the key physicochemical properties of liquid organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is the capillary method.[7][8]
-
Apparatus: Thiele tube or similar heating apparatus, thermometer, capillary tube (sealed at one end), and a small test tube.
-
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The apparatus is heated gently and uniformly.[7]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
When the temperature slightly exceeds the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heating is then discontinued, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8]
-
Measurement of Density
Density is the mass of a substance per unit volume. For liquids, density can be measured using several methods, including pycnometry and hydrometry.[9][10]
-
Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, or a hydrometer.
-
Procedure (using a pycnometer):
-
The mass of the clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The mass of the pycnometer filled with the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11]
-
Measurement of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is commonly measured using a refractometer.[12][13]
-
Apparatus: A digital or Abbe refractometer.
-
Procedure:
-
Calibrate the refractometer using a standard substance with a known refractive index (e.g., distilled water).
-
Place a few drops of the liquid sample onto the prism of the refractometer.
-
Close the prism and allow the temperature to stabilize, as refractive index is temperature-dependent.
-
View the scale through the eyepiece (for an Abbe refractometer) or read the digital display to obtain the refractive index.[12]
-
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for this determination.[6][14]
-
Apparatus: A closed-cup flash-point tester (e.g., Pensky-Martens or Tag Closed-Cup apparatus).[14]
-
Procedure:
-
The sample is placed in the test cup, and the lid is closed.
-
The sample is heated at a slow, constant rate.
-
An ignition source is directed into the vapor space at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[15]
-
Assessment of Solubility
Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. A general procedure for determining the solubility of an organic compound is as follows:[16]
-
Apparatus: Small test tubes, graduated cylinder, and a vortex mixer or stirring rod.
-
Procedure:
-
Add a small, measured amount of the solute (e.g., 0.1 g) to a test tube.
-
Add a measured volume of the solvent (e.g., 3 mL) in portions to the test tube.
-
Agitate the mixture thoroughly after each addition.
-
Observe if the solute dissolves completely. The compound is considered soluble if a homogeneous solution is formed.[16] This process is repeated with various solvents to determine the solubility profile of the compound.
-
Synthesis Workflow
This compound is typically synthesized via the esterification of geraniol (B1671447) with butyric acid or its derivatives.[1][17] The following diagram illustrates the general logical workflow for this chemical reaction.
Caption: Synthesis of this compound via Esterification.
While this compound is primarily used in the flavor and fragrance industry, some research has indicated potential biological activities, such as anticancer effects.[18] However, it is important to note that the butyrate moiety itself is known to be involved in various cellular signaling pathways, but this is distinct from the activity of the this compound ester as a whole.[19] Further research is needed to fully elucidate any specific signaling pathways directly modulated by this compound.
References
- 1. ScenTree - this compound (CAS N° 106-29-6) [scentree.co]
- 2. foreverest.net [foreverest.net]
- 3. directpcw.com [directpcw.com]
- 4. 丁酸香叶酯 ≥95%, FCC | Sigma-Aldrich [sigmaaldrich.com]
- 5. axxence.de [axxence.de]
- 6. scimed.co.uk [scimed.co.uk]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. mt.com [mt.com]
- 11. matestlabs.com [matestlabs.com]
- 12. mt.com [mt.com]
- 13. mt.com [mt.com]
- 14. oil-tester.com [oil-tester.com]
- 15. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Biological Activity of Geranyl Butyrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary scientific findings on the biological activities of geranyl butyrate (B1204436). Drawing from available in vitro studies, this document summarizes the current understanding of its anticancer and anti-inflammatory potential. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data on Biological Activity
The following table summarizes the key quantitative data from preliminary in vitro studies on the biological activity of geranyl butyrate. Due to the limited research focused specifically on this ester, this data represents the currently available information.
| Biological Activity | Cell Line/Model | Assay | Key Findings |
| Anticancer | Murine Leukemia (P388) | MTT Assay | IC50: 22.345 µg/mL[1] |
| Anti-inflammatory | In vitro model | Egg Albumin Denaturation | 16% reduction at 50 µg/mL, 45% reduction at 100 µg/mL, 54% reduction at 200 µg/mL[1] |
| Anti-inflammatory | In vitro model | Human Red Blood Cell (HRBC) Membrane Stabilization | Data not quantitatively specified, but observed.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available literature and standard laboratory practices.
Cytotoxicity against P388 Murine Leukemia Cells (MTT Assay)
The in vitro cytotoxic activity of this compound against the P388 murine leukemia cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]
Principle: This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle only.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed by its ability to inhibit protein denaturation and stabilize human red blood cell membranes in vitro.[1]
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent thermally-induced protein denaturation can be used as an indicator of its anti-inflammatory activity.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin (e.g., 0.2 mL of fresh hen's egg albumin), phosphate-buffered saline (PBS, pH 6.4; 2.8 mL), and the test compound (this compound) at various concentrations (e.g., 50, 100, 200 µg/mL).
-
Incubation: The reaction mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes to induce denaturation.
-
Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 A standard anti-inflammatory drug (e.g., ibuprofen) is used as a positive control.
Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a compound indicates its ability to inhibit the release of lysosomal enzymes, which are involved in the inflammatory response.
Protocol:
-
HRBC Suspension Preparation: Fresh whole human blood is collected and mixed with an anticoagulant. The red blood cells are separated by centrifugation, washed with isosaline, and a 10% (v/v) suspension is prepared in isosaline.
-
Treatment: The HRBC suspension is mixed with the test compound (this compound) at various concentrations. A control is maintained with the vehicle.
-
Incubation: The mixtures are incubated at 56°C for 30 minutes in a water bath to induce hemolysis.
-
Centrifugation and Absorbance Measurement: The mixtures are centrifuged, and the absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically at 560 nm.
-
Data Analysis: The percentage of membrane stabilization is calculated by comparing the absorbance of the test samples with the control.
Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the biological activities of its constituent molecule, butyrate, are well-documented. Butyrate is a known histone deacetylase (HDAC) inhibitor and modulates several key signaling pathways involved in cancer and inflammation. It is hypothesized that the biological effects of this compound may be, in part, attributable to the actions of butyrate following potential hydrolysis.
Butyrate as a Histone Deacetylase (HDAC) Inhibitor
Butyrate's primary mechanism of action is the inhibition of histone deacetylases, leading to hyperacetylation of histones. This alters chromatin structure and regulates the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.
Modulation of NF-κB Signaling Pathway
Butyrate has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of pro-inflammatory gene expression.
Experimental Workflow for In Vitro Biological Activity Screening
The following diagram illustrates a general workflow for the preliminary screening of a compound like this compound for its biological activities.
Conclusion and Future Directions
The preliminary evidence suggests that this compound possesses anticancer and anti-inflammatory properties in vitro. However, the available data is limited, and further research is warranted to fully characterize its biological activity profile. Future studies should focus on:
-
Expanding the cytotoxicity screening to a broader panel of cancer cell lines.
-
Investigating the in vivo efficacy and safety of this compound in animal models.
-
Elucidating the specific molecular mechanisms and signaling pathways directly modulated by this compound.
-
Conducting comprehensive studies on its antimicrobial and antioxidant potential.
This technical guide provides a snapshot of the current, albeit limited, knowledge on the biological activities of this compound. It is intended to be a starting point for further investigation into the therapeutic potential of this compound.
References
The Anticancer Potential of Geranyl Butyrate: A Technical Whitepaper for Drug Development Professionals
Executive Summary
Geranyl butyrate (B1204436), an ester formed from the monoterpene geraniol (B1671447) and the short-chain fatty acid butyrate, is emerging as a compound of interest in oncology research. While direct studies on geranyl butyrate are in their nascent stages, a comprehensive analysis of its constituent molecules provides a strong rationale for its potential as an anticancer agent. Geraniol is known to induce apoptosis and cell cycle arrest in various cancer cell lines through modulation of key signaling pathways, including the PI3K/Akt/mTOR axis. Butyrate, a well-established histone deacetylase (HDAC) inhibitor, similarly promotes apoptosis and cell cycle arrest by altering gene expression profiles. This technical guide synthesizes the available preclinical data on this compound and its components, presenting quantitative efficacy, detailed experimental methodologies, and visual representations of the implicated signaling pathways to support further investigation and development of this promising compound.
Introduction
The search for novel, effective, and less toxic cancer therapeutics has led to the exploration of naturally derived and synthetic compounds. This compound presents a compelling case for investigation, combining the known anticancer properties of two bioactive molecules. Geraniol, a component of essential oils from aromatic plants, has demonstrated efficacy against a range of cancers, including prostate, colon, and lung cancer.[1] Butyrate, a product of dietary fiber fermentation in the colon, is a well-documented HDAC inhibitor with tumor-suppressive effects.[1][2] The esterification of geraniol to this compound has been shown to enhance its anticancer activity compared to geraniol alone, suggesting a synergistic or improved pharmacokinetic profile.[3] This whitepaper provides an in-depth overview of the current state of research into the anticancer properties of this compound, with a focus on the underlying molecular mechanisms.
Quantitative Data on Cytotoxicity
The cytotoxic effects of this compound and its constituent molecules have been evaluated in various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | P388 | Murine Leukemia | 22.34 µg/mL | [3] |
| This compound | Vero (Normal) | Monkey Kidney | 162.51 µg/mL | [4] |
Table 2: Cytotoxicity of Geraniol
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Geraniol | Colo-205 | Colon Cancer | 20 µM | [5] |
| Geraniol | PC-3 | Prostate Cancer | Not specified | [1] |
| Geraniol | C666-1 | Nasopharyngeal Cancer | Not specified | [6] |
| Geraniol | A549 | Lung Adenocarcinoma | Not specified | [7] |
| Geraniol | HT-29 | Colon Cancer | 290.45 µg/mL | [8] |
Table 3: Cytotoxicity of Butyrate (as Sodium Butyrate)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Sodium Butyrate | MCF-7 | Breast Cancer | 2.5 mM (induces apoptosis) | [9] |
| Sodium Butyrate | T47-D | Breast Cancer | 2.5 mM (induces apoptosis) | [9] |
| Sodium Butyrate | BT-20 | Breast Cancer | 2.5 mM (induces apoptosis) | [9] |
| Sodium Butyrate | MDA-MB-231 | Breast Cancer | 2.5 mM (induces G2/M arrest) | [9] |
Key Anticancer Mechanisms
The anticancer activity of this compound is hypothesized to be a composite of the mechanisms of geraniol and butyrate, primarily centered around the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Both geraniol and butyrate have been shown to trigger programmed cell death in cancer cells through the intrinsic (mitochondrial) pathway.
-
Geraniol-Mediated Apoptosis: Geraniol treatment has been observed to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[3][6]
-
Butyrate-Mediated Apoptosis: As an HDAC inhibitor, butyrate alters the expression of genes involved in apoptosis. It has been shown to upregulate the pro-apoptotic protein Bak and downregulate the anti-apoptotic protein Bcl-xL.[3] This also leads to the activation of the mitochondrial apoptotic cascade.[3] Furthermore, butyrate can upregulate the expression of the death receptor DR5, sensitizing cancer cells to TRAIL-mediated apoptosis.[11]
Induction of Cell Cycle Arrest
Disruption of the cell cycle is another key mechanism by which geraniol and butyrate inhibit cancer cell proliferation.
-
Geraniol-Mediated Cell Cycle Arrest: Geraniol has been shown to induce G0/G1 phase cell cycle arrest in pancreatic adenocarcinoma cells.[12] This is associated with an increased expression of the cyclin-dependent kinase (CDK) inhibitors p21(Cip1) and p27(Kip1), and a reduction in cyclin A, cyclin B1, and CDK2 protein levels.[12] In colon cancer cells, geraniol and geranyl acetate (B1210297) have been found to cause G2/M arrest.[5]
-
Butyrate-Mediated Cell Cycle Arrest: Butyrate can induce cell cycle arrest at both the G0/G1 and G2/M phases, depending on the cancer cell type.[2][9] In prostate cancer cells, sodium butyrate decreases the expression of cyclin D1/CDK4, CDK6, and cyclin E/CDK2, while up-regulating p21(Waf1/Cip1) and p27(Kip1).
Signaling Pathways Modulated by this compound Components
The anticancer effects of geraniol and butyrate are orchestrated through their modulation of critical intracellular signaling pathways.
Geraniol and the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Geraniol has been shown to inhibit this pro-survival pathway in nasopharyngeal cancer cells.[6]
Caption: Geraniol inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and survival.
Butyrate and the Mitochondrial Apoptosis Pathway
Butyrate triggers apoptosis primarily through the mitochondrial pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
References
- 1. Geraniol inhibits prostate cancer growth by targeting cell cycle and apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. jbuon.com [jbuon.com]
- 6. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
- 7. Autophagy/ Apoptosis Induced by Geraniol through HIF-1α/BNIP3/Beclin-1 Signaling Pathway in A549 CoCl2 Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sodium butyrate induces P53-independent, Fas-mediated apoptosis in MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cell cycle arrest by the isoprenoids perillyl alcohol, geraniol, and farnesol is mediated by p21(Cip1) and p27(Kip1) in human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of Geranyl Butyrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of geranyl butyrate (B1204436), an ester widely utilized in the flavor, fragrance, and pharmaceutical industries. Understanding its solubility is critical for formulation development, quality control, and various research applications. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies, and presents a logical workflow for solubility determination.
Core Data Presentation: Solubility of Geranyl Butyrate
The solubility of this compound is dictated by its molecular structure, which includes a polar ester group and a larger, nonpolar terpene backbone. This dual character governs its miscibility with a range of organic solvents. While extensive quantitative data is not widely published, a combination of established qualitative descriptions and specific experimental values provides a clear solubility profile.
| Solvent | Solvent Type | Solubility | Temperature (°C) | Citation |
| Alcohols | ||||
| 80% Ethanol (in water) | Polar Protic | 1 mL in 6 mL | Not Specified | [1] |
| General Alcohols | Polar Protic | Soluble | Not Specified | [1][2][3] |
| Oils & Nonpolar Solvents | ||||
| Fixed Oils | Nonpolar | Soluble | Not Specified | [1][3] |
| Paraffin Oil | Nonpolar | Soluble | Not Specified | [3] |
| Mineral Oil | Nonpolar | Soluble | Not Specified | [2] |
| Ether | Polar Aprotic | Soluble | Not Specified | [2] |
| Other Organic Solvents | ||||
| Perfume & Flavor Oils | Mixture | Soluble | Not Specified | [2] |
| Most Organic Solvents | Various | Generally Soluble | Not Specified | |
| Poor Solvents | ||||
| Water | Polar Protic | 0.7127 mg/L (Estimated) | 25 | [3] |
| Glycerol | Polar Protic | Insoluble | Not Specified | [1][2] |
| Propylene Glycol | Polar Protic | Insoluble | Not Specified | [1][2][3] |
Experimental Protocols
The determination of solubility and the synthesis of esters like this compound involve standardized laboratory procedures. Below are detailed methodologies relevant to this compound.
Protocol 1: Determination of Ester Solubility (Qualitative and Semi-Quantitative)
This protocol outlines a common method for assessing the solubility of an ester in various solvents.
Objective: To determine if an ester is soluble, partially soluble, or insoluble in a given solvent at a specific temperature, and to approximate the concentration of a saturated solution.
Materials:
-
This compound (or other ester)
-
A range of organic solvents (e.g., ethanol, acetone, hexane, toluene)
-
Deionized water
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Calibrated pipettes or micropipettes
-
Analytical balance
-
Constant temperature bath or incubator
Procedure:
-
Solvent Preparation: Dispense a precise volume (e.g., 1.0 mL) of the selected solvent into a test tube.
-
Temperature Equilibration: Place the test tube in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for at least 15 minutes.
-
Solute Addition: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to the solvent.
-
Mixing: Vigorously mix the sample using a vortex mixer for 1-2 minutes to facilitate dissolution.
-
Observation: Visually inspect the solution for any undissolved solute.
-
Soluble: If the solute completely dissolves, continue adding known increments of the solute, mixing after each addition, until saturation is reached (i.e., solid material remains undissolved). Record the total amount of solute added.
-
Insoluble/Partially Soluble: If the initial amount does not dissolve, the substance is classified as such at that concentration.
-
-
Equilibration for Saturation: For quantitative analysis, a saturated solution should be allowed to equilibrate for an extended period (e.g., 24-48 hours) with intermittent shaking to ensure thermodynamic equilibrium is reached.
-
Analysis (Quantitative): After equilibration, the saturated solution should be filtered to remove excess solid. The concentration of the dissolved ester in the filtrate can then be determined using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory method for synthesizing this compound.
Objective: To synthesize this compound from geraniol (B1671447) and butyric acid.
Materials:
-
Geraniol
-
Butyric acid
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine geraniol and a slight excess of butyric acid.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain high-purity this compound.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound's solubility.
Caption: Workflow for Determining the Solubility of this compound.
Caption: Relationship Between this compound's Structure and Its Solubility.
References
Unraveling the Biological Crossroads: A Technical Guide to the Mechanism of Action of Geranyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl butyrate (B1204436), an ester formed from the monoterpenoid alcohol geraniol (B1671447) and the short-chain fatty acid butyrate, is a compound with emerging interest in biological systems, particularly for its potential anticancer properties. While direct, in-depth research on the specific molecular mechanisms of geranyl butyrate is limited, a comprehensive understanding can be inferred from the well-documented activities of its constituent molecules. This technical guide synthesizes the current knowledge on this compound's biological effects, presenting available quantitative data, and extrapolates its potential mechanisms of action by examining the distinct and synergistic roles of geraniol and, more significantly, butyrate. This document provides detailed experimental methodologies and visualizes hypothesized signaling pathways to serve as a foundational resource for future research and drug development endeavors.
Introduction
This compound is a naturally occurring ester found in various essential oils, also synthesized for its characteristic fruity and floral aroma in the fragrance and flavor industries.[1] Beyond its sensory applications, preliminary studies have indicated its potential as a bioactive agent, notably in the realm of oncology.[2] The lipophilic nature of this compound, conferred by the geranyl group, may enhance its cellular uptake and bioavailability compared to its parent compounds. This guide will explore the known biological activities of this compound and delve into the probable molecular pathways it modulates, drawing heavily on the established mechanisms of butyrate as a potent epigenetic regulator and signaling molecule.
Known Biological Activity of this compound
Direct evidence for the biological mechanism of this compound is sparse. However, one key study has demonstrated its cytotoxic effects against a cancer cell line.
Anticancer Activity
Research has shown that this compound exhibits anticancer activity against murine leukemia (P388) cells.[2] This finding, while singular, provides a critical foundation for investigating its potential as a therapeutic agent.
Quantitative Data
To date, the available quantitative data for the biological activity of this compound is limited to its half-maximal inhibitory concentration (IC50) in an anticancer assay.
Table 1: IC50 Value of this compound Against Murine Leukemia (P388) Cells
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | Murine Leukemia (P388) | 22.345 | [2] |
Hypothesized Mechanism of Action: Insights from Constituent Moieties
The biological activity of this compound is likely a composite of the actions of its hydrolytic products, geraniol and butyrate, with the ester form potentially acting as a pro-drug that facilitates entry into the cell.
The Role of Butyrate: A Potent Histone Deacetylase (HDAC) Inhibitor
Butyrate is a well-established histone deacetylase (HDAC) inhibitor.[3][4] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, butyrate induces histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[5][6]
This HDAC inhibitory activity is the most probable mechanism through which this compound exerts its anticancer effects. Upon cellular uptake and subsequent hydrolysis, the released butyrate can modulate gene expression to inhibit cancer cell proliferation.
Impact on Cellular Signaling Pathways
Butyrate has been shown to influence several key signaling pathways involved in cancer progression:
-
Inhibition of ERK1/2 and c-Myc Signaling: Studies have demonstrated that butyrate can decrease the phosphorylation of ERK1/2 and reduce the expression of the c-Myc oncoprotein, both of which are critical for cancer cell survival and proliferation.[3][7]
-
Induction of Apoptosis: Butyrate can induce apoptosis (programmed cell death) in cancer cells.[3][8] This is achieved, in part, through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2.[9] The release of cytochrome c from mitochondria is a key event in this butyrate-induced apoptotic cascade.[9]
-
Cell Cycle Arrest: Butyrate can cause cell cycle arrest, often at the G1 phase, by upregulating cell cycle inhibitors like p21.[3][5]
The following table summarizes the IC50 values of butyrate in various human colon cancer cell lines, illustrating its potent anticancer effects.
Table 2: IC50 Values of Butyrate in Human Colon Cancer Cell Lines
| Cell Line | 24h IC50 (mM) | 48h IC50 (mM) | 72h IC50 (mM) | Reference |
| HCT116 | 1.14 | 0.83 | 0.86 | [3][7] |
| HT-29 | N/D | 2.42 | 2.15 | [3][7] |
| Caco-2 | N/A | N/A | 2.15 | [3][7] |
| N/D: Not Determined |
The Contribution of Geraniol
Geraniol, the alcohol moiety of this compound, also possesses biological activities, including antibacterial and potential anticancer effects.[10] While the primary mechanism of this compound is likely driven by butyrate, geraniol may contribute to the overall activity profile, potentially through membrane-disruptive effects or by modulating other cellular pathways.
Visualizing the Hypothesized Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways modulated by this compound, based on the known actions of butyrate.
Experimental Protocols
Detailed experimental protocols for the study reporting the IC50 of this compound are not publicly available. However, a standard methodology for determining the cytotoxicity of a compound against a cancer cell line like murine leukemia (P388) is the MTT assay.
Example Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Murine leukemia (P388) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations. The cells are then treated with these various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound is in its nascent stages, the well-established biological activities of its constituent, butyrate, provide a strong rationale for its observed anticancer effects. The primary hypothesized mechanism is the inhibition of histone deacetylases, leading to epigenetic modifications that favor the expression of tumor-suppressor genes. Furthermore, the modulation of key cancer-related signaling pathways, such as the ERK1/2 and c-Myc pathways, likely contributes to its bioactivity.
Future research should focus on validating these hypothesized mechanisms directly for this compound. This would involve:
-
Cellular Uptake and Hydrolysis Studies: Quantifying the rate of cellular uptake of this compound and its conversion to geraniol and butyrate within cancer cells.
-
HDAC Inhibition Assays: Directly measuring the effect of this compound on HDAC activity.
-
Gene and Protein Expression Analysis: Profiling the changes in gene and protein expression in cancer cells treated with this compound to confirm the upregulation of targets like p21 and the downregulation of oncogenic proteins.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer.
A deeper understanding of the molecular intricacies of this compound's action will be pivotal for its potential development as a novel therapeutic agent. This guide serves as a comprehensive starting point for researchers dedicated to exploring the full potential of this promising natural compound.
References
- 1. foreverest.net [foreverest.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Butyrate inhibits colon carcinoma cell growth through two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer effects of butyrate: use of micro-array technology to investigate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scientists Find Butyrate’s Possible Anticancer Potential is Cell-Type Specific : USDA ARS [ars.usda.gov]
- 9. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scitepress.org [scitepress.org]
The Therapeutic Potential of Geranyl Butyrate: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Novel Ester with Putative Anti-Cancer and Anti-Inflammatory Properties
Abstract
Geranyl butyrate (B1204436), an ester formed from the monoterpene geraniol (B1671447) and the short-chain fatty acid butyrate, presents a compelling yet underexplored molecule in the landscape of therapeutic development. While direct preclinical and clinical data on geranyl butyrate are nascent, a comprehensive analysis of its constituent moieties, geraniol and butyrate, reveals a strong theoretical framework for its potential efficacy as an anti-cancer and anti-inflammatory agent. This technical guide synthesizes the known biological activities of geraniol and butyrate, detailing their mechanisms of action on key signaling pathways implicated in oncogenesis and inflammation. By examining the well-established roles of butyrate as a histone deacetylase (HDAC) inhibitor and geraniol as a modulator of inflammatory and apoptotic pathways, we extrapolate the putative therapeutic profile of this compound. This document provides researchers, scientists, and drug development professionals with a foundational understanding of this compound, including structured quantitative data from studies on its components, detailed experimental protocols for its evaluation, and visualizations of the core signaling pathways likely targeted by this novel ester.
Introduction: The Rationale for Investigating this compound
The pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug development. Natural compounds and their derivatives offer a rich source of chemical diversity for this endeavor. This compound emerges as a promising candidate due to the well-documented, yet distinct, therapeutic properties of its parent molecules.
-
Butyrate: A short-chain fatty acid produced by gut microbial fermentation of dietary fiber, butyrate is a known histone deacetylase (HDAC) inhibitor.[1][2][3] This epigenetic modulation leads to the regulation of gene expression, resulting in anti-proliferative, pro-apoptotic, and anti-inflammatory effects.[1][2][3] However, the clinical utility of butyrate is hampered by its rapid metabolism and poor pharmacokinetic profile.[4]
-
Geraniol: An acyclic monoterpene alcohol found in the essential oils of various aromatic plants, geraniol has demonstrated significant anti-cancer and anti-inflammatory activities in numerous preclinical studies.[3][5] Its mechanisms of action involve the modulation of key signaling pathways, including NF-κB and PI3K/Akt, and the induction of apoptosis.[6][7]
The esterification of butyrate with geraniol to form this compound may offer a synergistic combination of these therapeutic activities. Furthermore, this prodrug approach could potentially overcome the pharmacokinetic limitations of butyrate, enhancing its delivery and systemic exposure.[8]
Putative Therapeutic Potential of this compound
Based on the individual properties of its constituents, this compound is hypothesized to possess dual therapeutic potential in oncology and inflammatory diseases.
Anti-Cancer Potential
The anti-cancer effects of this compound are likely to be multifactorial, stemming from the combined actions of butyrate and geraniol on cancer cell proliferation, survival, and apoptosis.
-
Induction of Apoptosis: Both geraniol and butyrate have been shown to induce apoptosis in various cancer cell lines.[6][9][10] Geraniol can activate caspase-3 and modulate the expression of Bcl-2 family proteins.[6] Butyrate induces apoptosis through both intrinsic and extrinsic pathways, often linked to its HDAC inhibitory activity.[10][11] The combination in this compound could lead to a more potent induction of programmed cell death.
-
Cell Cycle Arrest: Butyrate is known to cause cell cycle arrest, in part by upregulating the expression of cyclin-dependent kinase inhibitors like p21.[12] Geraniol has also been reported to induce cell cycle arrest in cancer cells.[5]
-
Inhibition of Pro-Survival Signaling: Geraniol and butyrate can independently inhibit key pro-survival signaling pathways such as PI3K/Akt and mTOR.[6][13] The simultaneous targeting of these pathways by this compound could effectively block cancer cell growth and proliferation.
Anti-Inflammatory Potential
Chronic inflammation is a key driver of many diseases, including cancer. The anti-inflammatory properties of this compound are anticipated to be significant.
-
Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Both geraniol and butyrate have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and mediators.[14][15][16]
-
HDAC Inhibition: Butyrate's primary anti-inflammatory mechanism is through HDAC inhibition, which can suppress the expression of inflammatory genes.[17]
-
Modulation of Cytokine Production: Geraniol can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][14]
Quantitative Data on Geraniol and Butyrate
To provide a quantitative basis for the therapeutic potential of this compound, the following tables summarize key data from preclinical studies on its individual components.
Table 1: In Vitro Anti-Cancer Activity of Geraniol and Butyrate
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Geraniol | Colo-205 (Colon) | MTT | IC50 | 20 µM | [18] |
| Geraniol | PC-3 (Prostate) | MTT | IC50 | 150 µM | [5] |
| Butyrate | HCT116 (Colon) | MTT | IC50 | 1.14 mM (24h) | [19] |
| Butyrate | HT-29 (Colon) | MTT | IC50 | 2.42 mM (48h) | [19] |
| Butyrate | Caco-2 (Colon) | MTT | IC50 | 2.15 mM (72h) | [19] |
Table 2: In Vitro Anti-Inflammatory Activity of Geraniol and Butyrate
| Compound | Cell Model | Stimulant | Biomarker Measured | Effect | Reference |
| Geraniol | HUVECs | Ox-LDL | TNF-α, IL-6, IL-1β | Inhibition of production | [7] |
| Butyrate | Porcine Alveolar Macrophages | LPS | TNF-α | Reduction of production | [20] |
| Butyrate | Caco-2 cells | LPS | NF-κB activation | Inhibition | [10] |
| Butyrate | Lamina Propria Macrophages (UC patients) | - | NF-κB nuclear translocation | Reduction | [15] |
Key Signaling Pathways
The therapeutic effects of this compound are likely mediated through the modulation of several critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the putative mechanisms of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activity of Geraniol Isolated from Lemon Grass on Ox-LDL-Stimulated Endothelial Cells by Upregulation of Heme Oxygenase-1 via PI3K/Akt and Nrf-2 Signaling Pathways [mdpi.com]
- 8. Novel anticancer prodrugs of butyric acid. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Geranylgeraniol is a potent inducer of apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innpharmacotherapy.com [innpharmacotherapy.com]
- 12. Butyrate inhibits colon carcinoma cell growth through two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. nmc-magazine.com [nmc-magazine.com]
- 17. efsupit.ro [efsupit.ro]
- 18. Anti-Inflammatory Activity of Geraniol Isolated from Lemon Grass on Ox-LDL-Stimulated Endothelial Cells by Upregulation of Heme Oxygenase-1 via PI3K/Akt and Nrf-2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Geranylgeraniol, an intermediate product in mevalonate pathway, induces apoptotic cell death in human hepatoma cells: death receptor-independent activation of caspase-8 with down-regulation of Bcl-xL expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicological Data and Safety Assessment of Geranyl Butyrate
Introduction
Geranyl butyrate (B1204436) (CAS No. 106-29-6) is a synthetic ester with a characteristic fruity and floral scent, reminiscent of rose and apricot.[1][2] It is utilized as a fragrance ingredient in cosmetics and as a flavoring agent in food products.[3][4] This technical guide provides a comprehensive overview of the available toxicological data and safety assessment of geranyl butyrate, intended for researchers, scientists, and professionals in drug development and product safety.
Toxicological Data Summary
The toxicological profile of this compound has been evaluated through various studies, primarily focusing on acute toxicity, skin and eye irritation, and sensitization potential. The quantitative data from these studies are summarized below.
Acute Toxicity
This compound exhibits low acute toxicity via both oral and dermal routes of exposure.
Table 1: Acute Toxicity of this compound
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 10,660 mg/kg | [1][5][6] |
| LD50 | Rat | Oral | > 5000 mg/kg | [7] |
| LD50 | Rabbit | Dermal | 5,000 mg/kg | [1][5][6] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | [7] |
LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of the tested animal population.
Irritation and Sensitization
The potential for this compound to cause skin and eye irritation, as well as skin sensitization, has been assessed.
Table 2: Irritation and Sensitization Potential of this compound
| Test Type | Species | Finding | Reference |
| Skin Irritation | Rabbit | Not an irritant / Generally does not irritate the skin | [8] |
| Skin Irritation | Human | No irritation in a 48-hour human patch test (4% in petrolatum) | [9] |
| Eye Irritation | Rabbit | Not an irritant | [8] |
| Skin Sensitization | Human | No sensitizing effects known | [8] |
While some safety data sheets classify this compound as a skin, eye, and respiratory irritant[5][6][7], other studies on humans and animals suggest a low potential for irritation and no known sensitizing effects at the tested concentrations.[8][9]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is limited specific data available for this compound regarding its genotoxic, carcinogenic, or reproductive toxicity potential.
-
Genotoxicity: No data on germ cell mutagenicity was found in several safety assessments.[5][6] However, a broader assessment of simple esters of geraniol (B1671447) concluded they are not expected to be genotoxic.[9]
-
Carcinogenicity: this compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC).[6][8]
-
Reproductive Toxicity: No specific data on reproductive toxicity for this compound is available.[5][6] A group assessment of related geraniol esters suggests that the potential for reproductive and developmental effects is unlikely.[9]
Experimental Protocols
Detailed experimental protocols were not fully described in the available literature. However, key parameters can be inferred from the summary reports and safety data sheets.
Acute Oral Toxicity Study (Rat LD50)
The oral LD50 value of 10,660 mg/kg was determined in rats.[5][6][9] A study conducted according to OECD TG 401 involved administering this compound by gavage to Osborne-Mendel rats (5 per sex per dose) followed by a 14-day observation period.[9] Sub-lethal effects observed at the highest doses included depressed behavior and coma.[6][9]
Caption: Workflow for an Acute Oral Toxicity (LD50) Study.
Acute Dermal Toxicity Study (Rabbit LD50)
The dermal LD50 in rabbits was determined to be 5,000 mg/kg.[1][5][6] While the specific guideline is not mentioned, these studies typically involve applying the substance to the shaved skin of rabbits and observing them for a set period.
Human Patch Test
A 48-hour human patch test was conducted to assess skin irritation. This compound, at a concentration of 4% in petrolatum, did not cause irritation in this study.[9]
Caption: General Workflow for a Human Patch Test.
Safety Assessment
The overall safety assessment of this compound relies on the integration of data from multiple toxicological endpoints.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that this compound poses "no safety concern at current levels of intake when used as a flavouring agent".[3] Similarly, the U.S. Food and Drug Administration (FDA) lists it as a synthetic flavoring substance that is generally recognized as safe (GRAS).[3]
The available data indicate a low order of acute toxicity. While some sources suggest it may be a mild irritant, human studies at relevant concentrations did not show significant irritation or any sensitization.[8][9] The absence of alerts from genotoxicity and carcinogenicity data further supports its safety profile for its intended uses in consumer products.
Caption: Logical Flow of this compound Safety Assessment.
Based on the comprehensive review of available toxicological data, this compound is considered to have a low toxicity profile. Its acute toxicity is low, and it does not appear to be a significant skin irritant or sensitizer (B1316253) under normal use conditions. While data on chronic toxicity, genotoxicity, and reproductive toxicity are limited, assessments by regulatory bodies and related chemical group evaluations have not identified significant concerns. Standard safety and handling practices should still be observed as outlined in the material safety data sheets.
References
- 1. foreverest.net [foreverest.net]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C14H24O2 | CID 5355856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. vigon.com [vigon.com]
- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Geranyl Butyrate from Geraniol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Geranyl butyrate (B1204436) is an ester known for its fruity and rosy aroma, finding applications in the fragrance, food, and pharmaceutical industries.[1][2] It is synthesized through the esterification of geraniol (B1671447) with a butyric acid derivative. This document provides detailed protocols for the chemical and enzymatic synthesis of geranyl butyrate, outlining the necessary reagents, equipment, and procedures for successful laboratory-scale production.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₄O₂[3] |
| Molecular Weight | 224.34 g/mol [1][3] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 252°C[1] |
| Density | 0.889 g/cm³[1] |
| Refractive Index @20°C | 1.455 - 1.462[1] |
| Flash Point | 93°C[1] |
Synthesis Protocols
Two primary methods for the synthesis of this compound are detailed below: a classical chemical esterification and a greener enzymatic approach.
Protocol 1: Chemical Synthesis via Fischer Esterification
This protocol describes the synthesis of this compound from geraniol and butyric acid using a sodium hydroxide (B78521) catalyst.[3][4] Other methods include using butyryl chloride with pyridine (B92270) or butyric anhydride (B1165640) with camphor (B46023) sulfonic acid.[3]
Materials:
-
Geraniol (10 mmol)
-
Butyric acid (12 mmol)
-
Sodium hydroxide (NaOH), 5% (w/w of reactants)
-
1% Hydrochloric acid (HCl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
n-hexane
-
Round-bottomed flask (250 mL)
-
Stirrer/heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Column chromatography setup (silica gel)
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask, combine 10 mmol of geraniol, 12 mmol of butyric acid, and 5% (w/w) of sodium hydroxide.[3]
-
Reaction: Stir the mixture and heat it to 80°C for 8 hours.[3]
-
Neutralization: After cooling, neutralize the reaction mixture with a 1% HCl solution to separate the NaOH catalyst.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic phase using ethyl acetate.[3]
-
Washing: Wash the organic phase with distilled water.[3]
-
Drying: Dry the organic phase over anhydrous Na₂SO₄.[3]
-
Concentration: Concentrate the solution under reduced pressure at 45°C using a rotary evaporator to obtain the crude ester product.[3]
-
Purification:
-
Monitor the product formation and purity using TLC with an eluent of n-hexane:EtOAc (95:5).[3]
-
Purify the crude product by column chromatography using silica (B1680970) gel, eluting with a gradient of n-hexane to 100% EtOAc.[3]
-
Quantitative Data for Chemical Synthesis:
| Parameter | Value | Reference |
| Geraniol | 10 mmol | [3] |
| Butyric Acid | 12 mmol | [3] |
| Catalyst (NaOH) | 5% (w/w) | [3] |
| Temperature | 80°C | [3] |
| Reaction Time | 8 hours | [3] |
| Yield | 66.94% | [3] |
Protocol 2: Enzymatic Synthesis using Lipase (B570770)
This protocol utilizes a lipase enzyme as a biocatalyst for the esterification of geraniol and butyric acid, offering a more environmentally friendly alternative to chemical synthesis.[2][5]
Materials:
-
Geraniol
-
Butyric acid
-
Eversa Transform 2.0 (lipase)
-
Aqueous media
-
Standard laboratory glassware for enzymatic reactions
Experimental Procedure:
-
Reaction Setup: Combine geraniol and butyric acid in a 1:5 molar ratio in an aqueous medium.[2]
-
Enzyme Addition: Add the Eversa Transform 2.0 biocatalyst at a load of 15% (w/w).[2]
-
Reaction: Maintain the reaction at 50°C for 6 hours with stirring.[2]
-
Product Characterization: The resulting this compound can be characterized using chromatographic techniques and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Quantitative Data for Enzymatic Synthesis:
| Parameter | Value | Reference |
| Molar Ratio (Geraniol:Butyric Acid) | 1:5 (v/v) | [2] |
| Biocatalyst Load (Eversa Transform 2.0) | 15% (w/w) | [2] |
| Temperature | 50°C | [2] |
| Reaction Time | 6 hours | [2] |
| Conversion | 93% | [2] |
Visualizations
Caption: Chemical reaction for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. ScenTree - this compound (CAS N° 106-29-6) [scentree.co]
- 2. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enzymatic Synthesis of Geranyl Butyrate using Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl butyrate (B1204436) is a valuable flavor and fragrance compound with a characteristic fruity and floral aroma, reminiscent of pineapple, peach, and strawberry.[1][2] Traditionally synthesized through chemical methods that often employ harsh conditions and toxic solvents, the enzymatic synthesis of geranyl butyrate offers a greener and more sustainable alternative.[1][2][3] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), a class of enzymes that catalyze the hydrolysis and synthesis of esters, are particularly well-suited for this purpose.[1][4] Their high specificity, mild reaction conditions, and potential for reuse make them attractive biocatalysts for industrial applications.[4]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound catalyzed by various lipases. The information is intended to guide researchers in developing and optimizing their own synthesis strategies.
Principles of Enzymatic Synthesis
The lipase-catalyzed synthesis of this compound can be achieved through two primary routes:
-
Esterification: A direct reaction between geraniol (B1671447) (an alcohol) and butyric acid (a carboxylic acid).[1][2]
-
Transesterification: The transfer of an acyl group from a donor ester (e.g., vinyl butyrate or tributyrin) to geraniol.[5][6]
The general mechanism for lipase (B570770) catalysis involves a two-step process known as the Ping-Pong Bi-Bi mechanism.[7][8] First, the enzyme's active site serine residue attacks the acyl donor (butyric acid or an ester), forming a covalent acyl-enzyme intermediate.[1] In the second step, geraniol attacks this intermediate, releasing the this compound and regenerating the free enzyme.[1]
Data Presentation: Optimized Reaction Conditions
The efficiency of this compound synthesis is influenced by several key parameters. The following tables summarize optimized conditions from various studies, providing a comparative basis for experimental design.
Table 1: Optimized Parameters for this compound Synthesis via Esterification
| Lipase Source | Molar Ratio (Geraniol:Butyric Acid) | Biocatalyst Load (% w/w) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Thermomyces lanuginosus (Eversa Transform 2.0) | 1:5 | 15 | 50 | 6 | 93 | [1][2][3] |
| Mucor miehei (Esterase 30,000) | 1:1 | 100 mg (absolute) | 37 | 75 | ~60 | [4] |
| Geobacillus thermodenitrificans nr68 (LGT) | Not specified | 0.50g (absolute) | 70 | 72 | Yield increased by 297% after optimization | [9] |
| Candida rugosa (immobilized on Sepabeads® EC-EP) | 1:2.5 | Not specified | 25-30 | 48 | >99.9 | [10] |
Table 2: Optimized Parameters for this compound Synthesis via Transesterification
| Lipase Source | Acyl Donor | Molar Ratio (Geraniol:Acyl Donor) | Biocatalyst Load (%) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Candida rugosa (Lipase AY) | Tributyrin (B1683025) | 1:0.33 | 50 | 35 | 9 | 96.8 | [5] |
| Lipozyme 435 | Not specified for this compound | 1:6 (Geraniol:Ester) | 7 | 70 | 0.5 | 98 | [11] |
Experimental Protocols
The following are detailed protocols for the enzymatic synthesis of this compound, based on established methodologies.
Protocol 1: Esterification using Eversa Transform 2.0 Lipase
This protocol is adapted from the work of Neto et al. (2024) and is suitable for a solvent-free system.[1][2][3]
Materials:
-
Geraniol
-
Butyric acid
-
Eversa Transform 2.0 (ET2) lipase
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Shaking incubator or magnetic stirrer with heating
-
Equipment for product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, combine geraniol and butyric acid in a 1:5 molar ratio.
-
Enzyme Addition: Add the ET2 lipase to the reaction mixture at a concentration of 15% (w/w) of the total substrate mass.
-
Reaction Incubation: Securely cap the vessel and place it in a shaking incubator or on a heated magnetic stirrer. Incubate the reaction at 50°C with constant agitation for 6 hours.
-
Reaction Termination: After the incubation period, terminate the reaction by separating the enzyme from the mixture. This can be achieved by centrifugation or filtration.
-
Product Analysis: Analyze the supernatant for the presence and quantity of this compound using an appropriate analytical technique such as GC-MS or HPLC. The conversion of butyric acid can be determined by titration with a standard NaOH solution.[1]
Protocol 2: Transesterification using Candida rugosa Lipase
This protocol is based on the methodology described by Yee & Akoh (1996) for synthesis via transesterification.[5]
Materials:
-
Geraniol
-
Tributyrin
-
Candida rugosa lipase (e.g., Lipase AY)
-
Deionized water
-
Reaction vessel
-
Shaking incubator
-
Analytical equipment (GC-MS or HPLC)
Procedure:
-
Substrate Mixture: Prepare the reaction mixture by combining geraniol and tributyrin in a 1:0.33 molar ratio in a reaction vessel.
-
Enzyme and Water Addition: Add the Candida rugosa lipase at 50% (w/w) of the total substrate weight. Add deionized water to a final concentration of 10% (v/w).
-
Incubation: Seal the vessel and incubate at 35°C in a shaking incubator for 9 hours.
-
Enzyme Inactivation and Separation: Stop the reaction by inactivating the enzyme (e.g., by heat treatment or solvent addition) and then separate the enzyme from the product mixture via filtration or centrifugation.
-
Quantification: Determine the molar conversion to this compound using GC-MS or HPLC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the enzymatic synthesis of this compound.
Lipase Catalytic Mechanism
The diagram below outlines the simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Optimized enzymatic synthesis of this compound with lipase AY from Candida rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.ucp.pt [repositorio.ucp.pt]
- 9. researchgate.net [researchgate.net]
- 10. Covalently immobilized lipase catalyzing high-yielding optimized this compound synthesis in a batch and fluidized bed reactor | CiNii Research [cir.nii.ac.jp]
- 11. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse [sfera.unife.it]
Application Notes and Protocols for the Analytical Identification of Geranyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of geranyl butyrate (B1204436) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to offer robust and reliable analytical procedures for research, quality control, and various stages of drug development.
High-Performance Liquid Chromatography (HPLC) Analysis of Geranyl Butyrate
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. This method is suitable for quantification and purity assessment.
Quantitative Data Summary: HPLC Method Parameters
| Parameter | Value | Reference |
| Column | Shimadzu LC-18 or equivalent C18 reverse-phase column | [1] |
| Mobile Phase | Acetonitrile and water (4:1, v/v) | [1] |
| For MS-compatible applications, replace phosphoric acid with formic acid. | [2] | |
| Flow Rate | 3.0 mL/min | [1] |
| Column Temperature | 25 °C | [1] |
| Detection | UV at 220 nm | [1] |
| Retention Time | Approximately 5.5 min | [1] |
| Injection Volume | 10 µL (typical) | [3] |
| Linearity Range | 5 - 1000 µg/mL (for a similar butyrate compound) | [4] |
| Limit of Detection (LOD) | 0.606 - 1.816 µg/mL (for a similar butyrate compound) | [4] |
| Limit of Quantification (LOQ) | 1.835 - 3.676 µg/mL (for a similar butyrate compound) | [4] |
Experimental Protocol: HPLC Analysis
1. Reagents and Materials
-
This compound standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Methanol (B129727) (HPLC grade) for sample preparation
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in methanol to a known volume to achieve a concentration within the calibration range.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Instrumentation and Conditions
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the mobile phase (Acetonitrile:Water, 4:1) at a flow rate of 3.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[1]
-
Set the column oven temperature to 25 °C.[1]
-
Set the UV detector wavelength to 220 nm.[1]
-
Inject the prepared standards and samples.
5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, providing both chromatographic and mass spectral data for high confidence in identification.
Quantitative Data Summary: GC-MS Method Parameters
| Parameter | Value | Reference |
| Column | Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column | [1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | [1] |
| Injection Mode | Split or splitless | [1] |
| Injector Temperature | 250 °C | [1] |
| Oven Temperature Program | Initial temperature of 50-60 °C, ramp up to 240-280 °C. A typical program: 60°C for 2 min, then ramp at 10°C/min to 240°C, hold for 5 min. | [1] |
| MS Transfer Line Temp. | 280 °C | [1] |
| Ion Source Temperature | 230 °C | [1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [1] |
| Mass Range | m/z 40-500 | [1] |
| This compound M.W. | 224.34 g/mol | [5] |
| Characteristic Fragments (m/z) | 69, 41, 68, 71, 43 | [5] |
Experimental Protocol: GC-MS Analysis
1. Reagents and Materials
-
This compound standard (≥95% purity)
-
Hexane (B92381) or Ethyl Acetate (GC grade)
-
Anhydrous sodium sulfate
-
2 mL GC vials with septa
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in hexane or ethyl acetate.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
3. Sample Preparation (Liquid-Liquid Extraction)
-
For liquid samples, dissolve a known amount in a suitable solvent (e.g., water). For solid samples, perform a solvent extraction.
-
To an aqueous sample, add an equal volume of hexane or ethyl acetate.
-
Vortex vigorously for 1-2 minutes to extract this compound into the organic layer.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
4. GC-MS Instrumentation and Conditions
-
Set up the GC-MS system with a suitable capillary column (e.g., Rxi-5Sil MS).
-
Set the injector temperature to 250 °C and the injection mode to split or splitless depending on the expected concentration.
-
Program the oven temperature, for example: hold at 60 °C for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
Set the MS transfer line and ion source temperatures to 280 °C and 230 °C, respectively.[1]
-
Set the ionization mode to EI at 70 eV and the mass scan range to m/z 40-500.[1]
-
Inject the prepared standards and samples.
5. Data Analysis
-
Identify this compound in the total ion chromatogram (TIC) based on its retention time compared to the standard.
-
Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum or library data. Key fragments to look for include m/z 69, 41, 68, 71, and 43.[5]
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 69) against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
GC-MS analysis workflow for this compound.
References
Application Note: 1H and 13C NMR Spectral Analysis of Geranyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of geranyl butyrate (B1204436), a common fragrance and flavor compound. The provided data, presented in clear tabular format, serves as a reference for the identification and structural elucidation of this acyclic monoterpenoid ester. This guide is intended to assist researchers in the fields of natural product chemistry, quality control, and drug development in the accurate analysis of geranyl butyrate and related compounds.
Introduction
This compound is the ester formed from the condensation of the monoterpenoid alcohol geraniol (B1671447) and butyric acid. It is a colorless liquid with a fruity, rosy aroma, and is widely used in the flavor and fragrance industry. The structural confirmation and purity assessment of this compound are critical for its application. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note details the expected ¹H and ¹³C NMR spectra of this compound and provides a standard protocol for sample preparation and data acquisition.
Chemical Structure
The chemical structure of this compound is shown below, with atom numbering for NMR spectral assignment.
Application Notes and Protocols: Geranyl Butyrate in Fragrance Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of geranyl butyrate (B1204436) in fragrance formulation. This document includes its chemical and physical properties, olfactory profile, and detailed protocols for its incorporation and evaluation in fragrance compositions.
Introduction to Geranyl Butyrate
This compound (CAS No. 106-29-6) is an ester recognized for its pleasant, fruity aroma, making it a valuable component in the fragrance and flavor industries.[1] It is a synthetic ester spice with a flavor profile often described as more elegant than geranyl acetate.[2] Naturally, this compound is found in some essential oils, notably Geranium EO.[3] Its unique olfactory characteristics allow for its use in a variety of fragrance applications, from fine fragrances to personal care products.[1][4]
Olfactory Profile
This compound possesses a complex and versatile scent profile, characterized by the following notes:
-
Primary: Fruity (apple, pear, pineapple, peach), sweet, and rosy.[3][5]
-
Secondary: Waxy, with subtle green and tropical undertones.[2]
It is particularly noted for its ability to impart a soft, fruity sweetness to fragrance compositions, enhancing rosy and other floral notes.[3][6] The odor has a moderate life of approximately 12 hours on a smelling strip.
Applications in Fragrance Formulation
This compound is a versatile ingredient used across various product categories:
-
Fine Fragrances: Incorporated into floral and fruity accords, particularly in rose and lily-of-the-valley blends.[2][6]
-
Personal Care Products: Used in creams, lotions, shampoos, and soaps to add a fresh, fruity, and floral dimension.[4][5]
-
Home Fragrance: Suitable for use in candles and air fresheners due to its pleasant aroma and good dispersibility in wax.[6]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 106-29-6 | [3] |
| Molecular Formula | C₁₄H₂₄O₂ | [5] |
| Molecular Weight | 224.34 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Density | ~0.889 - 0.896 g/mL at 25°C | [3] |
| Boiling Point | 252°C (485.6°F) | [3] |
| Flash Point | 93°C (199.4°F) | [3] |
| Vapor Pressure | 0.022 mmHg @ 20°C | [3] |
| Refractive Index | 1.455 - 1.462 @ 20°C | [3] |
| Solubility | Insoluble in water; soluble in alcohol and fragrance oils. |
Recommended Usage Levels in Fragrance Concentrates
| Usage Level | Concentration (%) | Application Notes | Reference(s) |
| Trace Levels | < 0.1% | Adds brightness to a fragrance composition. | |
| Average Usage | 0.08% - 0.8% | Provides a clear fruity-floral character. | |
| Maximum Usage | Up to 6.2% | The rosy aspect becomes more dominant at higher concentrations. |
Note: The odor detection threshold for this compound is not widely reported in scientific literature. However, its taste threshold is noted at 5 ppm, with characteristics of being sweet, fruity, green, and slightly floral with a tropical fruit aftertaste.
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation and evaluation of this compound in fragrance formulations.
Protocol for Formulation of a Simple Eau de Toilette
Objective: To create a simple floral-fruity Eau de Toilette (EDT) to evaluate the olfactory contribution of this compound.
Materials:
-
This compound
-
Perfumery alcohol (e.g., Specially Denatured (SD) Alcohol 40-B, 190 proof)
-
A simple fragrance base (e.g., a blend of Linalool, Hedione®, and Galaxolide®)
-
Glass beakers and stirring rods
-
Digital scale (accurate to 0.001g)
-
Glass storage bottles
Procedure:
-
Prepare a 10% Dilution of this compound:
-
Weigh 1g of this compound.
-
Add 9g of perfumery alcohol.
-
Mix gently until fully dissolved. This dilution allows for more precise dosing in the final formulation.
-
-
Prepare the Fragrance Concentrate:
-
In a clean glass beaker, combine the components of the fragrance base. For a simple base, you might start with:
-
Linalool: 3 parts
-
Hedione®: 5 parts
-
Galaxolide® (50% in IPM): 2 parts
-
-
To this base, add the 10% this compound dilution. A starting point could be to have this compound constitute 1-5% of the final fragrance concentrate. For a 10g batch of concentrate with a target of 2% this compound, you would add 2g of the 10% dilution (which contains 0.2g of pure this compound).
-
Gently stir the concentrate until homogenous.
-
-
Prepare the Eau de Toilette:
-
For an EDT with a 10% fragrance load, weigh 1g of the fragrance concentrate.
-
Add 9g of perfumery alcohol.
-
Stir until the concentrate is fully dissolved.
-
-
Maceration:
-
Store the prepared EDT in a sealed glass bottle in a cool, dark place for at least 48 hours. This allows the fragrance notes to meld and stabilize.
-
Protocol for Sensory Evaluation
Objective: To assess the olfactory characteristics and performance of the this compound-containing fragrance.
Materials:
-
Prepared Eau de Toilette
-
Standard fragrance smelling strips
-
A panel of at least 5-10 trained or naive assessors
-
A well-ventilated, odor-neutral environment
Procedure:
-
Sample Preparation:
-
Dip smelling strips into the prepared EDT, ensuring they are saturated but not dripping.
-
Allow the alcohol to evaporate for approximately 10-15 seconds.
-
-
Evaluation:
-
Present the smelling strips to the panelists.
-
Ask them to evaluate the scent at three key time points:
-
Top Notes (0-5 minutes): Initial impression of the fragrance.
-
Heart Notes (15-60 minutes): The main character of the fragrance.
-
Base Notes (2+ hours): The dry-down and lasting impression.
-
-
Panelists should be instructed to describe the scent profile, noting the fruity, floral, and other characteristics. A questionnaire can be provided to standardize feedback, with scales for intensity, pleasantness, and specific scent descriptors.
-
-
Data Analysis:
-
Compile the descriptions and ratings from the panelists.
-
Analyze the data to determine the consensus on the olfactory contribution of this compound to the fragrance.
-
Protocol for Accelerated Stability Testing
Objective: To evaluate the stability of the fragrance formulation under stressed conditions.
Materials:
-
Prepared Eau de Toilette in sealed glass bottles
-
An oven capable of maintaining a constant temperature (e.g., 40°C)
-
A light exposure chamber or access to a window with direct sunlight
-
A refrigerator or cold storage (e.g., 4°C)
-
Control samples stored at room temperature in the dark
Procedure:
-
Sample Storage:
-
Place samples of the EDT under the following conditions for a period of 4-8 weeks:
-
Elevated Temperature: 40°C in an oven.
-
Light Exposure: In a light chamber or exposed to natural sunlight.
-
Cold Temperature: 4°C in a refrigerator.
-
Control: Room temperature (approx. 20-22°C) in the dark.
-
-
-
Weekly Evaluation:
-
Once a week, remove a small aliquot from each sample.
-
Evaluate for any changes in:
-
Color: Visual inspection against the control.
-
Clarity: Check for any precipitation or cloudiness.
-
Odor: Olfactory evaluation on a smelling strip compared to the control. Note any changes in the scent profile, such as the emergence of off-notes.
-
-
-
Data Recording:
-
Record all observations in a detailed log. Note the date, storage condition, and any observed changes.
-
Visualizations
General Olfactory Signaling Pathway
The following diagram illustrates the signal transduction cascade that occurs upon the binding of an odorant molecule, such as this compound, to an olfactory receptor.
Caption: The olfactory signal transduction pathway.
Experimental Workflow for Fragrance Formulation and Evaluation
The following diagram outlines the key steps in the process of formulating a fragrance with this compound and subsequently evaluating its performance.
Caption: Workflow for fragrance formulation and evaluation.
References
Geranyl Butyrate as a Pharmaceutical Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of geranyl butyrate's synthesis, characterization, and its emerging role as a potential pharmaceutical agent, particularly in anticancer research. While often utilized in the flavor and fragrance industries, its inherent biological activity makes it a molecule of interest for drug discovery and development. This document outlines detailed protocols for its synthesis and discusses its application as a potential therapeutic molecule.
Introduction
Geranyl butyrate (B1204436) is an ester formed from the combination of geraniol (B1671447), a naturally occurring acyclic monoterpene alcohol, and butyric acid, a short-chain fatty acid. Traditionally, it is known for its pleasant fruity and rosy aroma. However, recent studies have highlighted its potential as a bioactive molecule, demonstrating cytotoxic effects against cancer cells. This has led to increased interest in its synthesis and evaluation for pharmaceutical applications. This compound can be considered both a potential anticancer agent on its own and a prodrug of butyric acid, a known histone deacetylase (HDAC) inhibitor with anticancer properties.
Synthesis of this compound
This compound can be synthesized through both chemical and enzymatic methods. The choice of method depends on the desired purity, yield, and green chemistry considerations.
Chemical Synthesis via Fischer Esterification
Chemical synthesis of this compound is commonly achieved through Fischer esterification, where geraniol is reacted with butyric acid in the presence of an acid or base catalyst.
Experimental Protocol: Base-Catalyzed Esterification
This protocol is adapted from a method described for the synthesis of geraniol esters.[1][2]
Materials:
-
Geraniol (10 mmol)
-
Butyric acid (12 mmol)
-
Sodium hydroxide (B78521) (NaOH) (5% w/w of reactants)
-
1% Hydrochloric acid (HCl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottomed flask (250 mL)
-
Stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plate
-
Column chromatography setup (silica gel)
-
n-hexane and ethyl acetate for chromatography
Procedure:
-
Combine 10 mmol of geraniol, 12 mmol of butyric acid, and 5% (w/w) of NaOH in a 250 mL round-bottomed flask.
-
Stir the mixture at 80°C for 8 hours.
-
Monitor the reaction progress using TLC (eluent: n-hexane:EtOAc = 95:5).
-
After completion, cool the reaction mixture and neutralize it with a 1% HCl solution to separate the NaOH catalyst.
-
Extract the mixture with ethyl acetate.
-
Wash the organic phase with distilled water.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure at 45°C using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product using column chromatography with a gradient of ethyl acetate in n-hexane.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Time | 8 hours | [2] |
| Temperature | 80°C | [2] |
| Catalyst | NaOH (5% w/w) | [2] |
| Reported Yield | 66.94% | [2] |
Enzymatic Synthesis
Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under milder conditions with high specificity. Lipases are commonly used enzymes for the esterification of geraniol.[3][4][5]
Experimental Protocol: Lipase-Catalyzed Esterification
This protocol is based on an optimized enzymatic synthesis of this compound.[3][5]
Materials:
-
Geraniol
-
Butyric acid
-
Immobilized lipase (B570770) (e.g., Eversa Transform 2.0 from Thermomyces lanuginosus)
-
Reaction vessel (e.g., screw-capped vials)
-
Incubator shaker
-
Titration setup for determining conversion
Procedure:
-
In a reaction vessel, combine geraniol and butyric acid at a molar ratio of 1:5.
-
Add the immobilized lipase at a biocatalyst load of 15% (w/w) of the total reactants.
-
Incubate the mixture at 50°C with agitation for 6 hours.
-
The conversion of butyric acid can be determined by titrating the remaining acid with a standardized NaOH solution.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Geraniol:Butyric Acid) | 1:5 | [3][5] |
| Biocatalyst Load | 15% (w/w) | [3][5] |
| Temperature | 50°C | [3][5] |
| Reaction Time | 6 hours | [3][5] |
| Conversion Yield | 93% | [3][5] |
Pharmaceutical Applications: Anticancer Activity
This compound has demonstrated cytotoxic activity against cancer cell lines. This is a significant area of research for its potential development as a therapeutic agent.
In Vitro Cytotoxicity against Murine Leukemia Cells (P388)
A study reported the synthesis and anticancer activity of this compound against P388 murine leukemia cells.[1]
Quantitative Data:
| Cell Line | IC₅₀ Value (µg/mL) | Reference |
| Murine Leukemia (P388) | 22.345 | [1] |
This data suggests that this compound has moderate cytotoxic activity and warrants further investigation into its mechanism of action and potential in vivo efficacy.
This compound as a Prodrug
This compound can be conceptualized as a prodrug of butyric acid. Butyric acid is a known histone deacetylase (HDAC) inhibitor with anticancer properties, but its direct use is limited by its short half-life and unpleasant odor. The geranyl ester mask these properties and can be hydrolyzed in vivo to release butyric acid.
Diagrams and Workflows
Diagram 1: Chemical Synthesis of this compound
Caption: Workflow for the chemical synthesis of this compound.
Diagram 2: Enzymatic Synthesis of this compound
Caption: Workflow for the enzymatic synthesis of this compound.
Diagram 3: this compound as a Prodrug of Butyric Acid
Caption: Conceptual pathway of this compound as a prodrug.
Conclusion
This compound is a molecule with significant potential in the pharmaceutical field, primarily as a standalone anticancer agent or as a prodrug for butyric acid. The synthesis protocols provided herein offer robust methods for obtaining this compound for further research and development. The quantitative data on its synthesis and biological activity provide a solid foundation for its evaluation as a potential therapeutic candidate. Future research should focus on elucidating its mechanism of action, in vivo efficacy, and safety profile. While its role as a pharmaceutical intermediate for the synthesis of other drugs is not yet well-established in the literature, its inherent bioactivity makes it a valuable lead compound for drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Solvent-Free Enzymatic Synthesis of Geranyl Butyrate
Introduction
Geranyl butyrate (B1204436) is a valuable flavor and fragrance compound with a characteristic fruity and floral aroma, reminiscent of pineapple, peach, and strawberry.[1][2] Traditionally, its synthesis involves chemical methods that may utilize harsh conditions and organic solvents. This application note details a robust and environmentally friendly protocol for the solvent-free synthesis of geranyl butyrate via enzymatic catalysis. This "green" approach minimizes waste, avoids the use of toxic organic solvents, and proceeds under mild reaction conditions.[1][2][3][4] The protocol primarily focuses on the use of immobilized lipases, which offer high catalytic efficiency and ease of reuse.
Principle
The synthesis of this compound can be achieved through two primary enzymatic routes in a solvent-free system: direct esterification of geraniol (B1671447) with butyric acid or transesterification of geraniol with a butyrate ester.[1][2][5][6] Lipases, a class of hydrolases, are effective catalysts for these reactions.[1] The solvent-free condition not only enhances the sustainability of the process but can also favor the reaction equilibrium towards product formation by increasing the concentration of reactants.
Quantitative Data Summary
The following table summarizes the key quantitative data from various studies on the solvent-free synthesis of this compound, providing a comparative overview of different catalysts and reaction conditions.
| Catalyst | Method | Molar Ratio (Geraniol:Acyl Donor) | Catalyst Conc. (wt%) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Novozym 435 | Esterification | 3:1 | 5 | 40 | 1 | ~97 | [7][8] |
| Eversa Transform 2.0 | Esterification | 1:5 (v/v) | 15 | 50 | 6 | 93 | [1][2][3][4] |
| Lipozyme 435 | Transesterification | 1:3 | 3 | 70 | - | 98 | [5][6][9] |
| Black Cumin Seedling Lipase (B570770) | Esterification | 1:1 | - | 37 | 48 | 93 | [10] |
Note: The acyl donor for esterification is butyric acid, while for transesterification, it is typically an alkyl butyrate (e.g., ethyl butyrate). The molar ratio for Eversa Transform 2.0 is given as v/v.
Detailed Experimental Protocol: Solvent-Free this compound Synthesis using Novozym 435
This protocol is based on the optimized conditions reported for Novozym 435, which provides a high conversion rate in a relatively short reaction time.[7][8]
Materials and Equipment
-
Reactants:
-
Geraniol (≥98% purity)
-
Butyric acid (≥99% purity)
-
-
Catalyst:
-
Immobilized lipase Novozym 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin)
-
-
Equipment:
-
Reaction vessel (e.g., screw-capped flask or small-scale reactor)
-
Magnetic stirrer with heating capabilities or a temperature-controlled orbital shaker
-
Balance for weighing reactants and catalyst
-
Pipettes for accurate liquid transfer
-
Equipment for reaction monitoring (e.g., Gas Chromatography-Flame Ionization Detector (GC-FID) or titration setup)
-
Experimental Procedure
-
Reactant Preparation:
-
Accurately weigh geraniol and butyric acid to achieve a molar ratio of 3:1. For example, for a 10 mmol scale reaction, use 1.54 g of geraniol (molar mass: 154.25 g/mol ) and 0.29 g of butyric acid (molar mass: 88.11 g/mol ).
-
-
Reaction Setup:
-
Add the pre-weighed geraniol and butyric acid to the reaction vessel.
-
Add the immobilized lipase, Novozym 435, at a concentration of 5% of the total weight of the reactants. For the example above, this would be (1.54 g + 0.29 g) * 0.05 = 0.0915 g.
-
Seal the reaction vessel to prevent the evaporation of reactants and products.
-
-
Reaction Conditions:
-
Reaction Monitoring and Termination:
-
The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by GC-FID to determine the consumption of reactants and the formation of this compound. Alternatively, the consumption of butyric acid can be monitored by titration.[1]
-
After 1 hour, stop the heating and agitation.
-
-
Product Isolation and Catalyst Recovery:
-
Separate the immobilized enzyme from the reaction mixture by simple filtration or decantation.
-
The recovered enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.
-
The liquid product mixture can be purified if necessary, for example, by vacuum distillation or column chromatography, to remove any unreacted starting materials.
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Butyric acid has a strong, unpleasant odor. Handle it in a well-ventilated area or a fume hood.
-
Consult the safety data sheets (SDS) for all chemicals used.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Solvent-Free this compound Synthesis.
Signaling Pathway: Enzymatic Esterification
Caption: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification.
References
- 1. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse [sfera.unife.it]
- 10. Frontiers | Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media [frontiersin.org]
Application Notes and Protocols: Geranyl Butyrate as a Bio-based Plasticizer for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl butyrate (B1204436), an ester derived from the natural terpene alcohol geraniol (B1671447) and butyric acid, is emerging as a promising bio-based plasticizer for various polymers. Its potential to replace traditional petroleum-based plasticizers, such as phthalates, is driven by its renewable origin, potential biodegradability, and favorable toxicological profile. Plasticizers are essential additives that increase the flexibility, durability, and processability of polymers by reducing the intermolecular forces between polymer chains. This document provides detailed application notes and experimental protocols for evaluating geranyl butyrate as a bio-based plasticizer for polymers like Poly(3-hydroxybutyrate) (P3HB), with comparative insights for its potential use in Poly(vinyl chloride) (PVC) and Polylactic acid (PLA).
Application Note 1: this compound as a Plasticizer for Poly(3-hydroxybutyrate) (P3HB)
Poly(3-hydroxybutyrate) (P3HB) is a biodegradable polyester (B1180765) with excellent potential for various applications, but its inherent brittleness limits its widespread use. This compound has been shown to be an effective plasticizer for P3HB, enhancing its ductility and toughness.[1][2]
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 224.34 g/mol | [2] |
| Density | 0.896 g/cm³ | [2] |
| Boiling Point | 257 °C | [2] |
| Appearance | Colorless to light yellow transparent liquid |
Table 2: Effect of this compound (20 phr) on the Mechanical Properties of P3HB
| Property | Neat P3HB | P3HB with this compound | % Change | Reference |
| Tensile Strength (MPa) | 30.1 ± 1.5 | 18.5 ± 0.9 | -38.5% | [1] |
| Elongation at Break (%) | 7.4 ± 1.1 | 8.9 ± 1.3 | +20.3% | [1] |
| Young's Modulus (GPa) | 1.6 ± 0.1 | 0.7 ± 0.1 | -56.3% | [1] |
| Impact Strength (kJ/m²) | 2.2 ± 0.2 | 2.9 ± 0.3 | +31.8% | [1] |
Table 3: Effect of this compound (20 phr) on the Thermal Properties of P3HB
| Property | Neat P3HB | P3HB with this compound | Change | Reference |
| Glass Transition Temperature (Tg) (°C) | 4.5 | -1.2 | -5.7 °C | [1] |
| Melting Temperature (Tm) (°C) | 173.5 | 170.1 | -3.4 °C | [1] |
| Crystallization Temperature (Tc) (°C) | 115.8 | 108.4 | -7.4 °C | [1] |
| Degree of Crystallinity (Xc) (%) | 58.4 | 52.1 | -6.3% | [1] |
Application Note 2: Potential Application of this compound in PVC and PLA - A Comparative Context
While specific studies on this compound with PVC and PLA are limited, data from other bio-based plasticizers, such as citrate (B86180) esters and epoxidized vegetable oils, can provide insights into its potential effects. These plasticizers have been shown to effectively reduce the glass transition temperature and improve the flexibility of both PVC and PLA.[3][4][5][6][7]
Table 4: Comparative Effects of Bio-based Plasticizers on PVC Properties
| Plasticizer (phr) | Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Tg (°C) | Reference |
| Neat PVC | PVC | 50-60 | 5-10 | 80-85 | [3] |
| Acetyl Tributyl Citrate (ATBC) (50) | PVC | 15-25 | 250-350 | 20-30 | [6] |
| Epoxidized Soybean Oil (ESBO) (50) | PVC | 20-30 | 200-300 | 30-40 | [3] |
| Poly(butylene adipate) (40 wt%) | PVC | ~20 | >300 | ~15 | [7] |
Table 5: Comparative Effects of Bio-based Plasticizers on PLA Properties
| Plasticizer (wt%) | Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Tg (°C) | Reference |
| Neat PLA | PLA | 50-70 | 3-6 | 55-65 | [5] |
| Triethyl Citrate (TEC) (20) | PLA | 30-40 | 150-250 | 25-35 | [5] |
| Poly(ethylene glycol) (PEG) (20) | PLA | 25-35 | 200-300 | 20-30 | [5] |
| Oligomers of Lactic Acid (25) | PLA | Not specified | ~300 | Significant decrease | [4] |
Experimental Protocols
Here are detailed protocols for the key experiments required to evaluate the performance of this compound as a plasticizer.
Protocol 1: Preparation of Plasticized Polymer Films
This protocol describes the solvent casting method for preparing plasticized polymer films.
-
Materials:
-
Polymer (e.g., P3HB, PVC, PLA)
-
This compound
-
Suitable solvent (e.g., chloroform (B151607) for P3HB and PLA, tetrahydrofuran (B95107) for PVC)
-
Glass petri dishes
-
Magnetic stirrer and hotplate
-
Vacuum oven
-
-
Procedure:
-
Dry the polymer pellets in a vacuum oven at a temperature below their melting point for at least 4 hours to remove any moisture.[2]
-
Prepare a polymer solution by dissolving a known amount of the dried polymer in the appropriate solvent (e.g., 5% w/v solution). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.
-
Add the desired amount of this compound (e.g., 10, 20, 30 phr - parts per hundred parts of resin) to the polymer solution.
-
Continue stirring the mixture for at least 1 hour to ensure homogeneous distribution of the plasticizer.
-
Pour the solution into a clean, level glass petri dish.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. To control the evaporation rate, the petri dish can be partially covered.
-
Once a solid film has formed, place the petri dish in a vacuum oven at a slightly elevated temperature (e.g., 40-60°C) for at least 24 hours to remove any residual solvent.
-
Carefully peel the film from the petri dish for subsequent characterization.
-
Protocol 2: Thermal Analysis - Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[8][9][10][11][12]
-
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
-
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the polymer film into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
The following heating and cooling cycle is recommended:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for P3HB) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the molten state back to room temperature at a controlled rate (e.g., 10°C/min). This allows for the observation of the crystallization temperature (Tc).
-
Second Heating Scan: Heat the sample again to above its melting point at the same heating rate (e.g., 10°C/min). The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Analyze the resulting thermogram to determine Tg (midpoint of the step change in heat flow), Tm (peak of the melting endotherm), and Tc (peak of the crystallization exotherm).
-
The degree of crystallinity (Xc) can be calculated using the following equation: Xc (%) = (ΔHm / (ΔH0m * w)) * 100 where ΔHm is the enthalpy of melting obtained from the DSC curve, ΔH0m is the theoretical enthalpy of melting for a 100% crystalline polymer (e.g., 146 J/g for P3HB), and w is the weight fraction of the polymer in the blend.
-
Protocol 3: Thermal Analysis - Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the plasticized polymer by measuring the weight loss as a function of temperature.[13][14][15][16][17]
-
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
-
Procedure:
-
Calibrate the TGA instrument for mass and temperature.
-
Accurately weigh 10-15 mg of the polymer film into a TGA pan (ceramic or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the TGA curve to determine the onset temperature of decomposition (Tonset), which is an indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of weight loss.
-
Protocol 4: Mechanical Testing - Tensile Properties (ASTM D882)
This protocol is for determining the tensile properties of thin polymer films, including tensile strength, elongation at break, and Young's modulus, following the ASTM D882 standard.[18][19][20][21][22]
-
Instrumentation:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Grips for thin films
-
Extensometer (optional, for precise strain measurement)
-
Micrometer for thickness measurement
-
-
Procedure:
-
Cut the polymer films into rectangular specimens of specific dimensions (e.g., 100 mm long and 10 mm wide). At least five specimens should be tested for each sample.
-
Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.
-
Set the initial grip separation (gauge length) on the UTM (e.g., 50 mm).
-
Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.
-
Set the crosshead speed (rate of grip separation). A typical speed for rigid polymers is 5 mm/min, while for flexible polymers, it can be 50 or 500 mm/min.
-
Start the test and record the load and elongation data until the specimen breaks.
-
From the stress-strain curve, calculate:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
-
Protocol 5: Plasticizer Migration Testing (ASTM D1239)
This protocol is for determining the resistance of the plasticizer to extraction by liquids, based on ASTM D1239.[23][24][25]
-
Materials:
-
Plasticized polymer film specimens (e.g., 50 mm x 50 mm)
-
Extraction liquid (e.g., distilled water, n-hexane, ethanol)
-
Glass containers with lids
-
Analytical balance
-
Oven
-
-
Procedure:
-
Cut at least three specimens of the plasticized film to the desired dimensions.
-
Condition the specimens in a desiccator for 24 hours and then accurately weigh each specimen (Winitial).
-
Place each specimen in a separate glass container and add a sufficient volume of the extraction liquid to completely immerse the specimen.
-
Seal the containers and place them in an oven at a specified temperature (e.g., 23°C or 50°C) for a specific duration (e.g., 24 hours).[23]
-
After the immersion period, carefully remove the specimens from the liquid.
-
Gently wipe the specimens with a lint-free cloth to remove any excess liquid from the surface.
-
Condition the specimens again in a desiccator for 24 hours to ensure complete drying.
-
Reweigh the dried specimens (Wfinal).
-
Calculate the percentage of weight loss due to plasticizer migration using the following equation: Weight Loss (%) = ((Winitial - Wfinal) / Winitial) * 100
-
Diagrams
Caption: Experimental Workflow for Plasticizer Evaluation.
Caption: Mechanism of Plasticization by this compound.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. advanceseng.com [advanceseng.com]
- 4. Recent Approaches to the Plasticization of Poly(lactic Acid) (PLA) (A Review) [mdpi.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. azom.com [azom.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 12. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 13. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 14. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 19. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
- 20. zwickroell.com [zwickroell.com]
- 21. store.astm.org [store.astm.org]
- 22. matestlabs.com [matestlabs.com]
- 23. d-nb.info [d-nb.info]
- 24. researchgate.net [researchgate.net]
- 25. infinitalab.com [infinitalab.com]
Application Notes and Protocols for Microwave-Assisted Enzymatic Synthesis of Geranyl Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of geranyl esters, valuable compounds in the fragrance, flavor, and pharmaceutical industries, through a green and efficient microwave-assisted enzymatic methodology.[1][2] Geranyl esters are known for their pleasant aromas and potential pharmacological activities, including neuroprotective effects.[1][3] The protocols outlined below leverage the synergistic effects of microwave irradiation and enzymatic catalysis to achieve high conversion rates in reduced reaction times.[4][5]
Introduction
Traditional chemical synthesis of geranyl esters often involves harsh reaction conditions and the use of hazardous chemicals.[2] Microwave-assisted enzymatic synthesis offers a sustainable alternative, providing rapid and selective esterification under milder conditions.[1][6] This method typically employs lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435 or Lipozyme 435), to catalyze the transesterification or esterification of geraniol (B1671447) with various acyl donors in a solvent-free system.[1][3][6] The use of microwave irradiation can significantly enhance the reaction rate compared to conventional heating methods.[4][5]
Data Presentation
The following table summarizes the reaction conditions and corresponding conversion yields for the microwave-assisted enzymatic synthesis of various geranyl esters as reported in the literature.
| Geranyl Ester | Acyl Donor | Enzyme | Substrate Molar Ratio (Geraniol:Acyl Donor) | Temperature (°C) | Enzyme Conc. (% w/w) | Reaction Time | Conversion (%) | With/Without Methanol (B129727) Removal | Reference |
| Geranyl Acetoacetate (B1235776) | Ethyl Acetoacetate | Lipozyme 435 | 1:5 | 80 | 8.4 | 60 min | 85 | Without | [3][6] |
| Geranyl Acetoacetate | Ethyl Acetoacetate | Lipozyme 435 | 1:6 | 70 | 7.0 | 30 min | 95 | With 5Å molecular sieves | [3][6] |
| Geranyl Acetoacetate | Ethyl Acetoacetate | Lipozyme 435 | 1:7 | 80 | 7.0 | 30 min | 93 | With 5Å molecular sieves | [3] |
| Geranyl Butyrate | Ethyl Butyrate | Lipozyme 435 | 1:3 | 70 | 3.0 | Not Specified | 98 | With 5Å molecular sieves | [1][6] |
| Geranyl Hexanoate | Methyl Hexanoate | Lipozyme 435 | 1:3 | 70 | 3.0 | Not Specified | 99 | With 5Å molecular sieves | [1][6] |
| Geranyl Octanoate | Methyl Octanoate | Lipozyme 435 | 1:3 | 70 | 3.0 | Not Specified | 98 | With 5Å molecular sieves | [1][6] |
| Geranyl (R)-3-hydroxybutyrate | Methyl (R)-3-hydroxybutyrate | Lipozyme 435 | 1:3 | 70 | 3.0 | Not Specified | 56 | With 5Å molecular sieves | [1][6] |
| Geranyl Cinnamate | Ethyl Cinnamate | Not Specified | 1:2 | 65 | 60 mg | Not Specified | Optimized | Not Specified | [4] |
Experimental Protocols
Below are detailed methodologies for the synthesis of geranyl esters based on optimized conditions from published research.
Protocol 1: Synthesis of Geranyl Acetoacetate with Methanol Removal
This protocol is optimized for high conversion in a short reaction time.[3][6]
Materials:
-
Geraniol
-
Ethyl acetoacetate
-
Immobilized Lipase (Lipozyme 435)
-
5Å Molecular Sieves
-
Microwave Reactor
-
Reaction vessel (e.g., sealed glass vial)
-
Magnetic stirrer
-
Gas Chromatograph (GC) for analysis
Procedure:
-
To a microwave-safe reaction vessel, add geraniol and ethyl acetoacetate in a 1:6 molar ratio.
-
Add 5Å molecular sieves to the mixture for the in-situ removal of the methanol co-product.
-
Add Lipozyme 435 at a concentration of 7% (w/w) of the total substrate weight.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 70°C and apply microwave irradiation with stirring.
-
Maintain the reaction for 30 minutes.
-
After the reaction, cool the mixture to room temperature.
-
Separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration.
-
Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of geraniol to geranyl acetoacetate.[3]
Protocol 2: Synthesis of Various Geranyl Esters (Butyrate, Hexanoate, Octanoate)
This protocol can be adapted for the synthesis of different geranyl esters by varying the acyl donor.[3]
Materials:
-
Geraniol
-
Acyl donor (e.g., ethyl butyrate, methyl hexanoate, or methyl octanoate)
-
Immobilized Lipase (Lipozyme 435)
-
5Å Molecular Sieves
-
Microwave Reactor
-
Reaction vessel
-
Magnetic stirrer
-
Gas Chromatograph (GC)
Procedure:
-
Combine geraniol and the selected acyl donor in a 1:3 molar ratio in a microwave-safe reaction vessel.[3]
-
Add 5Å molecular sieves to the mixture.
-
Add Lipozyme 435 at a concentration of 3% (w/w) of the total substrate weight.[3]
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 70°C and apply microwave irradiation with stirring.[3]
-
Run the reaction for a predetermined time (e.g., sampling at 5, 15, 30, 60, and 120 minutes to monitor progress).[3]
-
Upon completion, cool the reaction mixture.
-
Remove the enzyme and molecular sieves by filtration.
-
Analyze the product by Gas Chromatography (GC) to quantify the yield of the respective geranyl ester.[3]
Analytical Method: Gas Chromatography (GC)
-
Column: Use a suitable capillary column for separating the components (e.g., a non-polar or medium-polarity column).
-
Temperature Program: An example program is to hold at 100°C for 2 minutes, then ramp up to 230°C at a rate of 10°C/min.[3]
-
Injector and Detector Temperatures: Set the injector temperature to 175°C and the detector (e.g., FID) temperature to 250°C.[3]
-
Injection: Inject 1 µL of the sample with a split ratio (e.g., 1:50).[3]
-
Carrier Gas: Use Helium (He).[3]
-
Quantification: Calculate the conversion based on the ratio of the product peak area to the initial geraniol peak area.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted enzymatic synthesis of geranyl esters.
Caption: Workflow for Microwave-Assisted Enzymatic Synthesis of Geranyl Esters.
Enzyme Reusability
The immobilized nature of the lipase allows for its recovery and reuse over multiple reaction cycles, which is a significant advantage for sustainable and cost-effective production. Studies have shown that lipases like Lipozyme 435 can maintain their activity for at least five consecutive reaction cycles under optimized microwave-assisted conditions.[1][6] To reuse the enzyme, it should be recovered by filtration after each reaction, washed with a suitable solvent to remove any adsorbed products or substrates, and then dried before being used in the next batch.[7]
References
- 1. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into microwave-assisted lipase catalyzed synthesis of geranyl cinnamate: optimization and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse [sfera.unife.it]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gerancyl Butyrate Synthesis
Welcome to the technical support center for the synthesis of geranyl butyrate (B1204436). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of geranyl butyrate, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Potential Causes:
-
Inactive Catalyst/Enzyme: The catalyst (e.g., acid, base, or enzyme) may have lost its activity due to improper storage or handling. Enzymes are particularly sensitive to temperature and pH.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, leading to catalyst deactivation or side reactions.
-
Incorrect Molar Ratio of Reactants: An inappropriate ratio of geraniol (B1671447) to butyric acid (or its derivative) can limit the conversion to the desired ester.
-
Presence of Water (for chemical synthesis): In acid-catalyzed esterification, water as a byproduct can shift the equilibrium back towards the reactants, reducing the yield.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.
Solutions:
-
Catalyst/Enzyme Verification:
-
For chemical catalysts, ensure they are from a reliable source and have been stored correctly.
-
For enzymes, perform an activity assay before use. Store enzymes at the recommended temperature and pH.
-
-
Temperature Optimization:
-
Consult the literature for the optimal temperature range for your specific catalyst. For many lipase-catalyzed reactions, temperatures between 30-60°C are common.[1]
-
For acid-catalyzed reactions, heating is often required, but excessive heat can cause degradation.
-
-
Molar Ratio Adjustment:
-
Water Removal (for chemical synthesis):
-
Use a Dean-Stark apparatus to remove water azeotropically during the reaction.
-
Add a dehydrating agent, such as molecular sieves, to the reaction mixture.
-
-
Time Study:
-
Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Issue 2: Formation of Impurities and Side Products
Potential Causes:
-
High Reaction Temperature: Can lead to the degradation of reactants or products, or the formation of undesired side products.
-
Non-specific Catalyst: The catalyst may not be selective for the desired esterification reaction.
-
Presence of Water (for enzymatic synthesis): While a small amount of water is often necessary for enzyme activity, excess water can promote the reverse reaction (hydrolysis) of the ester.
-
Impure Reactants: The starting materials (geraniol or butyric acid) may contain impurities that participate in side reactions.
Solutions:
-
Temperature Control: Maintain a stable and optimized reaction temperature.
-
Catalyst Selection:
-
For higher selectivity, consider using a biocatalyst like a lipase (B570770), which often provides high specificity.
-
In chemical synthesis, choose a catalyst known for its selectivity in esterification reactions.
-
-
Control of Water Content (for enzymatic synthesis):
-
In organic solvent-based enzymatic reactions, control the water activity of the system.
-
In solvent-free systems, the initial water content of the enzyme preparation can be critical.[1]
-
-
Reactant Purity: Use high-purity reactants. If necessary, purify the starting materials before the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for this compound synthesis?
A1: The primary parameters to optimize are the choice of catalyst (and its concentration), the molar ratio of geraniol to the acyl donor, the reaction temperature, and the reaction time.[3][4] The choice of solvent (or a solvent-free system) also plays a crucial role.
Q2: What are the advantages of using an enzymatic catalyst (lipase) over a chemical catalyst?
A2: Enzymatic catalysts, such as lipases, offer several advantages, including high specificity (reducing side products), milder reaction conditions (lower temperature and pressure), and environmental benefits (biodegradability).[3][4] This often leads to a product perceived as more "natural."
Q3: Can the enzyme be reused?
A3: Yes, one of the benefits of using immobilized enzymes is their potential for reuse. After the reaction, the immobilized enzyme can be recovered by filtration and washed for subsequent batches. The stability and number of reuses will depend on the specific enzyme and the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by periodically taking small samples from the reaction mixture and analyzing them using techniques such as:
-
Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of reactants and the appearance of the product.
-
Gas Chromatography (GC): To quantify the amount of this compound formed and the remaining reactants.
-
High-Performance Liquid Chromatography (HPLC): Another quantitative method for monitoring the reaction.[3][4]
Q5: What is a common method for the purification of this compound?
A5: After the reaction, the crude product can be purified using column chromatography. The reaction mixture is typically extracted with a suitable solvent (e.g., ethyl acetate), washed, dried, and then concentrated. The residue is then subjected to column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system (e.g., a mixture of n-hexane and ethyl acetate) to separate the this compound from unreacted starting materials and byproducts.[7]
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions for Enzymatic this compound Synthesis
| Catalyst | Molar Ratio (Geraniol:Butyric Acid) | Temperature (°C) | Time (h) | Biocatalyst Load (% w/w) | Conversion (%) | Reference |
| Eversa Transform 2.0 | 1:5 | 50 | 6 | 15 | 93 | [2][3][4][5][6] |
| Black Cumin Seedling Lipase | - | 20-50 | 48 | - | 94.5 | [1] |
| Esterase 30,000 (from Mucor miehei) | 1:1 (equimolar) | 37 | 144 | - | ~60 | [1] |
| Lipozyme 435 (Microwave-assisted) | 1:6 (Geraniol:Ester) | 70 | 0.5 | 7 | 98 | [8][9] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Inactive catalyst, suboptimal temperature, incorrect molar ratio, presence of water (chemical), insufficient time | Verify catalyst activity, optimize temperature, adjust molar ratio, remove water, perform a time study |
| Impurity Formation | High temperature, non-specific catalyst, excess water (enzymatic), impure reactants | Control temperature, use a selective catalyst, control water content, use pure reactants |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is based on the optimization study using Eversa Transform 2.0 lipase.[2][3][4][5][6]
Materials:
-
Geraniol
-
Butyric acid
-
Eversa Transform 2.0 (lipase)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Incubator shaker or magnetic stirrer with heating
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate for elution
Procedure:
-
In a reaction vessel, combine geraniol and butyric acid in a 1:5 molar ratio.
-
Add the Eversa Transform 2.0 lipase to the mixture, corresponding to 15% of the total weight of the reactants (w/w).
-
Seal the vessel and place it in an incubator shaker set to 50°C and 200 rpm.
-
Allow the reaction to proceed for 6 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the organic phase with distilled water, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a gradient of n-hexane and ethyl acetate as the eluent.
-
Analyze the final product using TLC, GC, or HPLC to confirm purity and yield.
Protocol 2: Base-Catalyzed Chemical Synthesis of this compound
This protocol is a general procedure based on base-catalyzed esterification.[10]
Materials:
-
Geraniol
-
Butyric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
1% HCl solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask, combine 10 mmol of geraniol and 12 mmol of butyric acid.
-
Add 5% (w/w) of NaOH as the catalyst.
-
Heat the mixture at 80°C with stirring for 8 hours under reflux.
-
After the reaction, cool the mixture and neutralize it with a 1% HCl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the organic phase with distilled water and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product using column chromatography with a suitable eluent system (e.g., n-hexane:ethyl acetate).
-
Characterize the purified this compound to determine yield and purity.
Mandatory Visualization
Caption: A comparative workflow for the enzymatic and chemical synthesis of this compound.
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
References
- 1. Frontiers | Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse [sfera.unife.it]
- 10. researchgate.net [researchgate.net]
how to increase the yield of geranyl butyrate esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of geranyl butyrate (B1204436) esterification.
Troubleshooting Guide
Low yield is a common issue in the esterification of geraniol (B1671447) with butyric acid. This guide addresses potential causes and provides solutions to improve the yield of geranyl butyrate.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Reactants | Incomplete Reaction: Esterification is an equilibrium reaction. Without shifting the equilibrium towards the product side, the reaction will not go to completion.[1] | 1. Use Excess Reactant: Employ a molar excess of one of the reactants, typically the less expensive one (e.g., butyric acid).[1] 2. Remove Water: Continuously remove water as it is formed during the reaction. This can be achieved by azeotropic distillation using a Dean-Stark apparatus.[1] 3. Increase Reaction Time: Ensure the reaction is running for a sufficient duration to reach equilibrium or completion. Monitor the reaction progress using techniques like TLC or GC.[2] |
| Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. | 1. Catalyst Selection: Choose an appropriate and active catalyst. For enzymatic reactions, ensure the lipase (B570770) is from a reputable source and has high activity. For chemical synthesis, use fresh or properly stored catalysts. 2. Optimize Catalyst Loading: Determine the optimal catalyst concentration through a series of small-scale experiments. For enzymatic reactions, a higher biocatalyst load can increase the conversion rate up to a certain point.[2] | |
| Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing catalyst denaturation (for enzymes) or side reactions. | 1. Temperature Optimization: The optimal temperature depends on the catalyst used. For enzymatic synthesis with Thermomyces lanuginosus lipase (Eversa Transform 2.0), 50°C has been shown to be effective.[2] For acid-catalyzed reactions, reflux temperatures are typically used.[3] | |
| Presence of Impurities in the Final Product | Side Reactions: Geraniol, being an allylic alcohol, can undergo side reactions under acidic conditions, such as dehydration to form myrcene (B1677589) or cyclization to form linalool (B1675412) or terpineol. | 1. Use Milder Catalysts: Consider using enzymatic catalysts or solid acid catalysts like ion-exchange resins, which can be more selective and operate under milder conditions, minimizing side product formation. 2. Control Reaction Temperature: Avoid excessively high temperatures that can promote side reactions. |
| Incomplete Purification: Residual unreacted starting materials (geraniol, butyric acid) or catalyst may remain in the product. | 1. Washing: Wash the crude product with a sodium bicarbonate solution to remove unreacted butyric acid and any acid catalyst.[3] Follow with a water wash to remove any remaining salts. 2. Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate) before final purification. 3. Distillation/Chromatography: Purify the final product by vacuum distillation or column chromatography to separate this compound from unreacted geraniol and other impurities.[4] | |
| Difficulty in Product Isolation | Emulsion Formation during Extraction: The presence of unreacted fatty acids or other surfactants can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult. | 1. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break the emulsion. 2. Centrifugation: If the emulsion persists, centrifugation can aid in phase separation. |
Frequently Asked Questions (FAQs)
Q1: What are the main methods to synthesize this compound?
A1: The primary methods for synthesizing this compound are chemical catalysis and enzymatic catalysis.
-
Chemical Catalysis: This includes acid-catalyzed esterification (Fischer esterification) using catalysts like sulfuric acid, and base-catalyzed methods.[5][6] Other reagents like butyryl chloride or butyric anhydride (B1165640) can also be used.[5]
-
Enzymatic Catalysis: This method employs lipases as biocatalysts to perform the esterification under milder conditions, often leading to higher selectivity and yield.[2][7]
Q2: How can I drive the Fischer esterification of geraniol to completion?
A2: To maximize the yield of this compound in a Fischer esterification, you can:
-
Use an excess of one reactant: Typically, a molar excess of butyric acid is used.
-
Remove water: As water is a product of the reaction, its removal shifts the equilibrium towards the formation of the ester. This is commonly done using a Dean-Stark apparatus during reflux.[1]
Q3: What are the advantages of using enzymatic catalysis for this compound synthesis?
A3: Enzymatic catalysis offers several advantages:
-
High Selectivity: Enzymes are highly specific, which minimizes the formation of byproducts that can occur under harsh chemical conditions.
-
Mild Reaction Conditions: Reactions are typically run at lower temperatures, which is energy-efficient and reduces the risk of thermal degradation of reactants and products.[2]
-
"Green" Chemistry: It is considered a more environmentally friendly approach as it avoids the use of harsh acids or bases.
-
High Yields: Optimized enzymatic processes can achieve very high conversion rates, often exceeding 90%.[2][7]
Q4: What are some common side reactions to be aware of during acid-catalyzed esterification of geraniol?
A4: Under strong acidic conditions and heat, geraniol can undergo several side reactions, including:
-
Dehydration: Formation of hydrocarbons like myrcene.
-
Isomerization/Cyclization: Rearrangement to form other terpene alcohols like linalool or α-terpineol.
Q5: How can I purify the synthesized this compound?
A5: Purification typically involves a multi-step process:
-
Neutralization and Washing: The reaction mixture is first washed with a base (e.g., sodium bicarbonate solution) to remove acidic components, followed by water and/or brine.
-
Drying: The organic phase is dried over an anhydrous salt like sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Final Purification: The crude ester is then purified by either vacuum distillation or column chromatography to obtain high-purity this compound.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound synthesis to allow for easy comparison of different methods and conditions.
Table 1: Comparison of Different Catalytic Methods for this compound Synthesis
| Catalyst | Reactant Molar Ratio (Geraniol:Butyric Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Eversa Transform 2.0 (Lipase) | 1:5 | 50 | 6 | 93 | [2] |
| Lipozyme 435 (Immobilized Lipase) | 1:6 (with methyl butyrate) | 70 | 0.5 | 98 | [7] |
| Mucor miehei Esterase | 1:1 | 37 | 144 | ~60 | [8] |
| Candida cylindracea Lipase | Not Specified | 37 | Not Specified | 83.1 | [8] |
| Pseudomonas fluorescens Lipase | Not Specified | 37 | Not Specified | 80 | [8] |
| Sodium Hydroxide (NaOH) | 1:1.2 | 80 | 8 | 88-94 | [6] |
Table 2: Effect of Reaction Parameters on Enzymatic Synthesis Yield (Eversa Transform 2.0) [2]
| Molar Ratio (Geraniol:Butyric Acid) | Biocatalyst Load (% w/w) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1:1 | 5 | 30 | 2 | 15.3 |
| 1:3 | 10 | 40 | 4 | 62.5 |
| 1:5 | 15 | 50 | 6 | 93.0 |
| 1:1 | 15 | 50 | 4 | 66.1 |
| 1:5 | 5 | 40 | 2 | 25.7 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Eversa Transform 2.0 [2]
-
Reactant Preparation: In a suitable reaction vessel, combine geraniol and butyric acid in a 1:5 molar ratio.
-
Catalyst Addition: Add the Eversa Transform 2.0 lipase to the mixture at a concentration of 15% (w/w) of the total reactant mass.
-
Reaction Conditions: Maintain the reaction mixture at 50°C with constant orbital agitation (e.g., 200 rpm).
-
Reaction Time: Allow the reaction to proceed for 6 hours.
-
Monitoring: The progress of the reaction can be monitored by taking aliquots and determining the remaining acidity by titration with a standard NaOH solution.
-
Work-up and Purification: After the reaction, the enzyme can be separated by filtration. The product can be purified by washing with a sodium bicarbonate solution, followed by water, and then dried. Further purification can be achieved by vacuum distillation.
Protocol 2: Base-Catalyzed Synthesis of this compound using NaOH [6]
-
Reactant and Catalyst Mixing: In a round-bottomed flask, mix 10 mmol of geraniol, 12 mmol of butyric acid, and 5% (w/w) of sodium hydroxide.
-
Heating and Stirring: Heat the mixture at 80°C with constant stirring for 8 hours.
-
Neutralization: After cooling, neutralize the reaction mixture with a 1% HCl solution to separate the NaOH catalyst.
-
Extraction: Extract the product from the reaction mixture using an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic phase with distilled water, and then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude ester. Further purify by column chromatography.
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
- 1. quora.com [quora.com]
- 2. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. ScenTree - this compound (CAS N° 106-29-6) [scentree.co]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse [sfera.unife.it]
- 8. lib3.dss.go.th [lib3.dss.go.th]
Geranyl Butyrate Stability and Degradation: Technical Support Center
Welcome to the technical support center for geranyl butyrate (B1204436). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of geranyl butyrate and in identifying its potential degradation products. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability issues for this compound are hydrolysis and oxidation. Due to its ester functional group, it is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The presence of two double bonds in the geranyl moiety makes it prone to oxidation, especially when exposed to strong oxidizing agents, heat, or light.[1][2][3]
Q2: What are the expected degradation products of this compound?
A2: The primary and most well-documented degradation product from hydrolysis is butyric acid, which gives the compound a rancid odor over time.[1] The other hydrolysis product is geraniol. Oxidation can lead to a more complex mixture of degradation products, including epoxides, aldehydes, and smaller carboxylic acids, resulting from the cleavage of the double bonds. Under high heat, such as in fire conditions, it can decompose to form carbon oxides.[3]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a cool, dry place in tightly sealed containers to protect it from moisture and air.[3] Storage under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation. It is also advisable to protect it from light.
Q4: Which factors can accelerate the degradation of this compound?
A4: Several factors can accelerate the degradation of this compound:
-
pH: Both acidic and basic conditions can catalyze hydrolysis.
-
Temperature: Higher temperatures increase the rates of both hydrolysis and oxidation.
-
Presence of Oxidizing Agents: Contact with strong oxidizing agents will promote oxidative degradation.[3]
-
Exposure to Light: UV light can potentially initiate photodegradation reactions due to the presence of double bonds.
-
Moisture: The presence of water is necessary for hydrolysis to occur.
Q5: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and its non-volatile degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile degradation products like butyric acid and other potential oxidative fragments.[4][5][6]
Troubleshooting Guides
Problem 1: My this compound sample has developed a rancid or unpleasant odor.
-
Probable Cause: This is a strong indication of hydrolysis, which releases free butyric acid, a compound known for its unpleasant, rancid smell.
-
Troubleshooting Steps:
-
Confirm Degradation: Use an analytical technique like GC-MS to confirm the presence of butyric acid and geraniol. A simple pH test of an aqueous suspension of the sample might also show increased acidity.
-
Review Storage Conditions: Ensure your sample is stored in a tightly sealed container to prevent moisture ingress. Check if the storage temperature is appropriately low.
-
Future Prevention: For long-term storage, consider purging the container with an inert gas like nitrogen before sealing. If working in solution, ensure the solvent is dry and free of acidic or basic contaminants.
-
Problem 2: I am observing unexpected peaks in my HPLC or GC analysis of a stored this compound sample.
-
Probable Cause: These new peaks likely represent degradation products. Besides the expected hydrolysis products (geraniol and butyric acid), you may be observing products of oxidation.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: If using GC, a mass spectrometry (MS) detector is invaluable for identifying the molecular weight and fragmentation patterns of the new peaks, aiding in their identification. For HPLC, coupling with an MS detector (LC-MS) would be similarly beneficial.
-
Perform Forced Degradation: To confirm if the unexpected peaks are indeed degradation products, you can perform a forced degradation study (see experimental protocols below). Comparing the chromatograms of the stressed samples with your stored sample can help in identifying the degradation products.
-
Evaluate the Analytical Method: Ensure your analytical method is "stability-indicating," meaning it can separate the intact this compound from all potential degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and to develop a stability-indicating analytical method, based on ICH guidelines.[1][2][7]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
GC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions: Expose the this compound solution to the following conditions. A control sample (unstressed) should be kept under normal conditions for comparison.
| Stress Condition | Procedure | Recommended Time |
| Acid Hydrolysis | Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C. | 24 hours |
| Base Hydrolysis | Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature. | 4 hours |
| Oxidation | Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature. | 24 hours |
| Thermal Degradation | Place the solid or liquid sample in an oven at 70°C. | 48 hours |
| Photodegradation | Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9][10][11][12] A control sample should be wrapped in aluminum foil to protect it from light. | As per ICH Q1B |
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples and the control sample by a suitable stability-indicating HPLC method (see Protocol 2) and by GC-MS (see Protocol 3) to identify and quantify the degradation products.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 50 15 95 20 95 22 50 | 25 | 50 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 3: GC-MS Method for Degradation Product Identification
Objective: To identify volatile degradation products.
-
Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu.
-
Identification: Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST).
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and oxidation.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijcrt.org [ijcrt.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revive-eo.com [revive-eo.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. iagim.org [iagim.org]
- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 11. rdlaboratories.com [rdlaboratories.com]
- 12. ema.europa.eu [ema.europa.eu]
purification techniques for geranyl butyrate after synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of geranyl butyrate (B1204436) after its synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the purification of geranyl butyrate.
Problem 1: Low Purity After Aqueous Work-up
Q: After washing my crude this compound with a basic solution (e.g., sodium bicarbonate), the purity is still low, and I observe multiple spots on my TLC plate. What could be the issue?
A: This issue can arise from several factors:
-
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving significant amounts of unreacted geraniol (B1671447).
-
Insufficient Washing: The washing step may not have been sufficient to remove all the unreacted butyric acid or other acidic impurities.
-
Emulsion Formation: Vigorous shaking during the extraction can lead to the formation of a stable emulsion, trapping impurities in the organic layer.
-
Isomer Formation: The synthesis might have produced isomers, such as neryl butyrate, which have similar properties to this compound and are not removed by a simple wash.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity after aqueous work-up.
Problem 2: Poor Separation During Column Chromatography
Q: I am trying to purify this compound using column chromatography, but I am getting poor separation between my product and impurities.
A: Poor separation in column chromatography can be due to several reasons:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in very slow elution and band broadening.
-
Column Overloading: Applying too much crude product to the column can lead to broad bands and overlapping of components.
-
Improper Column Packing: Cracks or channels in the stationary phase can lead to uneven flow of the mobile phase and poor separation.
-
Compound Insolubility: If the crude product is not fully dissolved before loading, it can precipitate on the column, leading to streaking and poor separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor separation during column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities include unreacted starting materials such as geraniol and butyric acid. Isomers like neryl butyrate can also be present, which are structurally similar and can be challenging to separate.[1] Residual catalyst and byproducts from side reactions may also be present.
Q2: What is the purpose of washing the crude product with a sodium bicarbonate solution?
A2: Washing with a saturated sodium bicarbonate solution is a crucial step to neutralize and remove any unreacted butyric acid and other acidic impurities from the crude product. The butyric acid reacts with sodium bicarbonate to form sodium butyrate, which is water-soluble and is removed in the aqueous layer.
Q3: When should I choose fractional distillation over column chromatography for purification?
A3: Fractional distillation is a good choice when the impurities have significantly different boiling points from this compound. It is a scalable method suitable for larger quantities. Column chromatography is preferred when dealing with impurities that have similar boiling points but different polarities, such as isomers (e.g., neryl butyrate).
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography. For a more quantitative analysis of the final product's purity, Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods. High-Performance Liquid Chromatography (HPLC) can also be used.
Q5: My purified this compound has a slight acidic smell. What could be the cause?
A5: A lingering acidic smell is likely due to the presence of residual butyric acid. This indicates that the aqueous wash was not sufficient. Performing additional washes with a saturated sodium bicarbonate solution followed by a brine wash should remove the residual acid.
Data Presentation
The efficiency of purification techniques for this compound can vary depending on the initial purity of the crude product and the specific experimental conditions. The following table summarizes typical purity levels and expected yields for common purification methods.
| Purification Technique | Typical Purity Achieved | Expected Yield | Key Considerations |
| Aqueous Wash (NaHCO₃) | Moderate (removes acidic impurities) | High (>95%) | Effective for removing butyric acid. May not remove other organic impurities. |
| Column Chromatography | High (>98%) | Moderate to High (80-95%) | Excellent for separating isomers and other non-acidic impurities. Can be time-consuming and requires significant solvent usage. |
| Fractional Distillation | High to Very High (>95% to >99%)[2][3] | Moderate to High (70-90%) | Effective for separating compounds with different boiling points. Requires careful control of temperature and pressure. |
Note: The values presented are estimates and can vary based on the specific experimental setup and the composition of the crude mixture.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of this compound using silica (B1680970) gel column chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude product.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, continuously tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Wash the column with the starting eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Start the elution with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% n-hexane to a mixture of n-hexane:ethyl acetate (e.g., 95:5).
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Vacuum Fractional Distillation
This protocol is suitable for purifying this compound from impurities with different boiling points. The boiling point of this compound is approximately 151-153°C at 18 mmHg.[2]
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Ensure all glassware is dry and the joints are properly sealed.
-
Connect the apparatus to a vacuum pump with a pressure gauge.
-
-
Distillation Procedure:
-
Place the crude this compound in the round-bottom flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 18 mmHg).
-
Begin heating the flask gently in a heating mantle or oil bath.
-
Observe the temperature at the distillation head. The first fractions will contain lower-boiling impurities.
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound at that pressure (e.g., 151-153°C at 18 mmHg).[2]
-
Stop the distillation before the flask boils to dryness.
-
-
Post-Distillation:
-
Allow the apparatus to cool down to room temperature before releasing the vacuum.
-
The collected fraction should be pure this compound. Analyze its purity using GC or GC-MS.
-
References
Technical Support Center: Purification of Synthetic Geranyl Butyrate
Welcome to the technical support center for the identification and removal of impurities from synthetic geranyl butyrate (B1204436). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced geranyl butyrate?
A1: Common impurities in synthetic this compound typically arise from unreacted starting materials, side products from the synthesis reaction, and isomers of the desired product. These include:
-
Unreacted Starting Materials: Geraniol and butyric acid.
-
Isomeric Esters: Neryl butyrate and citronellyl butyrate are common isomeric impurities.[1][2]
-
Related Alcohols: Nerol and citronellol (B86348) may also be present.[3]
-
Residual Catalyst: Depending on the synthetic route, residual acid or base catalysts may be present.[4]
-
Water: Water can be a byproduct of the esterification reaction.
Q2: Which analytical techniques are most effective for identifying impurities in my this compound sample?
A2: The most common and effective analytical techniques for identifying and quantifying impurities in this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.[5] It is highly accurate for the separation and identification of aromatic compounds in complex mixtures.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the main product and any impurities present.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from its impurities, and the method can be scaled for preparative purification.[6]
Q3: What are the primary methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common methods are:
-
Liquid-Liquid Extraction: This is often the first step to remove water-soluble impurities like residual acids or bases. A wash with a saturated sodium carbonate solution can be used to remove unreacted butyric acid.[5]
-
Fractional Distillation: This technique is effective for separating compounds with different boiling points. This compound has a boiling point of approximately 151-153 °C at 18 mmHg.[1][2]
-
Column Chromatography: This is a highly effective method for separating compounds based on their polarity. It can be used to separate this compound from its isomers and other less volatile impurities.[4]
Troubleshooting Guides
Low Purity After Synthesis
Problem: After the synthesis of this compound, a preliminary analysis (e.g., TLC or GC-MS) shows a low percentage of the desired product and a significant amount of starting materials.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | The esterification reaction may not have gone to completion. Consider extending the reaction time or increasing the reaction temperature. The synthesis of this compound has been shown to reach completion in 48 hours at 37°C.[5] |
| Equilibrium Limitation | Esterification is an equilibrium reaction. To drive the reaction towards the product, consider using an excess of one of the reactants (usually the less expensive one) or removing water as it is formed, for instance, by using a Dean-Stark apparatus. |
| Catalyst Inactivity | The catalyst (e.g., acid catalyst or enzyme) may be inactive or used in an insufficient amount. Ensure the catalyst is fresh and used in the correct proportion. For enzymatic synthesis, factors like temperature and pH need to be optimized for catalyst activity. |
Issues During Purification
Problem: Difficulty in separating this compound from its impurities during purification.
Troubleshooting Purification Methods:
| Purification Method | Problem | Possible Cause(s) | Recommended Solution(s) |
| Liquid-Liquid Extraction | Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the funnel multiple times instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can also help break up emulsions. |
| Fractional Distillation | Poor Separation | The boiling points of the impurities are too close to that of this compound. | Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column). Ensure a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases. |
| Column Chromatography | Co-elution of Impurities | The solvent system (eluent) does not have the optimal polarity to separate the compounds. | Optimize the eluent system using thin-layer chromatography (TLC) first. A common eluent system for this compound purification is a gradient of ethyl acetate (B1210297) in n-hexane.[4] |
| Product Tailing | The column may be overloaded with the sample, or the silica (B1680970) gel may be too acidic. | Reduce the amount of sample loaded onto the column. A small amount of a base like triethylamine (B128534) can be added to the eluent to reduce tailing. |
Experimental Protocols
Identification of Impurities by GC-MS
Objective: To identify and quantify the components in a crude synthetic this compound sample.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS Instrument Parameters (Example):
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). The relative percentage of each component can be estimated from the peak areas.
Purification by Column Chromatography
Objective: To separate this compound from its impurities, particularly isomers and unreacted geraniol.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent such as n-hexane.[4] Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate.[4] A typical gradient might be from 100% n-hexane to a mixture of 95:5 n-hexane:ethyl acetate.[4]
-
Fraction Collection: Collect small fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC or GC-MS to identify the fractions containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Step | Initial Purity (% by GC-MS) | Final Purity (% by GC-MS) | Key Impurities Removed |
| Liquid-Liquid Extraction (with NaHCO₃ wash) | 85% | 90% | Butyric Acid, Residual Catalyst |
| Fractional Distillation | 90% | >95% | Geraniol, Low-boiling impurities |
| Column Chromatography | 90% | >98% | Neryl Butyrate, Citronellyl Butyrate, Geraniol |
Note: The purity values presented are typical and may vary depending on the initial reaction conditions and the efficiency of the purification process.
Visualizations
Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues in this compound.
References
troubleshooting low conversion rates in lipase-catalyzed esterification
Welcome to the technical support center for lipase-catalyzed esterification. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experiments for higher conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to low conversion rates in lipase-catalyzed esterification reactions.
Q1: My esterification conversion rate is unexpectedly low. What are the most common causes?
A1: Low conversion rates in lipase-catalyzed esterification are typically multifactorial. The most common issues stem from suboptimal reaction conditions that affect the enzyme's activity and the reaction equilibrium. Key factors to investigate include water content, temperature, enzyme inhibition, substrate properties, and potential mass transfer limitations.[1][2][3] A systematic approach to troubleshooting is recommended, starting with the most influential parameters.
Q2: How critical is water content in the reaction medium?
A2: Water content, often measured as water activity (a_w), is a critical parameter. Lipases require a minimal amount of water to maintain their active three-dimensional conformation.[4][5] However, since esterification is a reversible reaction that produces water, an excess of water in the medium will shift the thermodynamic equilibrium towards the reverse reaction, hydrolysis, thereby reducing the ester yield.[1][6] For many microbial lipase (B570770) preparations, optimal results are obtained in a water activity range of 0.2 to 0.5.[2][6]
-
Too little water: Can lead to enzyme deactivation.
-
Too much water: Promotes the competing hydrolysis reaction, breaking down the desired ester product.[6][7]
To control water content, you can use molecular sieves to remove water as it is formed or pre-equilibrate the reaction components to a specific water activity using saturated salt solutions.[8][9] The addition of 9% molecular sieves has been shown to increase the degree of esterification from 85% to 90%.[9]
Q3: Could the reaction temperature be the cause of low yield?
A3: Yes, temperature significantly impacts reaction kinetics and enzyme stability.
-
Optimal Temperature: Each lipase has an optimal temperature range for activity. For most fungal and yeast lipases, this is typically between 30°C and 50°C, while bacterial lipases often perform better between 50°C and 65°C.[4][6] Operating within this range increases the reaction rate.[10]
-
High Temperatures: Temperatures exceeding the optimum can lead to thermal denaturation and irreversible inactivation of the lipase, causing a sharp drop in conversion.[4][10] For example, one study observed yields increasing up to 55°C but decreasing significantly at 60°C due to denaturation.[4]
-
Low Temperatures: While preserving enzyme stability, low temperatures will slow down the reaction rate, requiring much longer reaction times to achieve high conversion.
Q4: Is it possible that my lipase is being inhibited or inactivated?
A4: Enzyme inhibition or inactivation is a common reason for low conversion. Several factors can cause this:
-
Substrate Inhibition: High concentrations of either the alcohol or the carboxylic acid can inhibit or deactivate the lipase.[4][11] Some short-chain organic acids, such as acetic and butyric acid, are known to be particularly challenging substrates and can act as inhibitors.[11]
-
Product Inhibition: The accumulation of products, including the ester or co-products like glycerol (B35011) (in transesterification), can inhibit the enzyme.[12]
-
Solvent Effects: While often performed in solvent-free systems, the choice of an organic solvent can impact lipase activity. Some solvents can strip the essential water layer from the enzyme, leading to inactivation.[4]
-
Methanol (B129727) Inactivation: When using methanol as a substrate, it has been reported to inactivate lipase catalysts, limiting their reusability.[13]
Q5: How do the substrate molar ratio and concentration affect the reaction?
A5: The molar ratio of the substrates (alcohol to carboxylic acid) directly influences the reaction equilibrium. According to Le Chatelier's principle, using an excess of one substrate (usually the less expensive one, like the alcohol) can shift the equilibrium towards product formation, increasing the final yield.[14][15] However, a very large excess of a substrate, particularly short-chain alcohols, can also lead to enzyme inhibition.[12] Therefore, optimizing the molar ratio is a critical step to maximize conversion without causing inhibition.
Q6: I'm using an immobilized lipase. Could the support material or immobilization process be the problem?
A6: Yes, immobilization can significantly impact lipase performance. While it offers benefits like enhanced stability and reusability, several issues can arise:[16][17]
-
Mass Transfer Limitations: If the substrates cannot efficiently diffuse to the active sites of the enzyme within the pores of the support, the overall reaction rate will be limited.[1][18] This can be exacerbated by highly viscous reactants. Improving mixing or agitation can help mitigate this issue.[2]
-
Support Hydrophobicity: The nature of the support material is crucial. Immobilizing lipases on hydrophobic supports can induce "interfacial activation," where the enzyme adopts an open, more active conformation, sometimes leading to hyper-activation.[17][19] Conversely, an inappropriate support may not provide this benefit.
-
Enzyme Leaching: Weak binding between the lipase and the support can cause the enzyme to leach into the reaction medium, reducing the effective catalyst concentration over time, especially during reuse.[17]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key quantitative parameters that influence the success of lipase-catalyzed esterification. Optimal conditions are often specific to the lipase source, substrates, and reaction system.
| Parameter | Typical Range | Notes | References |
| Temperature | 30°C - 65°C | Fungal/yeast lipases: 30-50°C. Bacterial lipases: 50-65°C. Temperatures above this range risk denaturation. | [4][6][10] |
| Water Activity (a_w) | < 0.1 - 0.5 | A minimal amount of water is essential for activity, but excess water promotes hydrolysis. Values < 0.2 are often ideal for synthesis. | [2][6][8] |
| Substrate Molar Ratio | 1:1 to 1:5 (Acid:Alcohol) | Using an excess of alcohol can drive the reaction forward, but very high excess can cause inhibition. | [4][20] |
| Enzyme Loading | 1% - 10% (w/w) | Higher loading increases reaction rate but also cost. Optimization is needed to balance speed and economics. | [10] |
| pH (in aqueous systems) | 5.0 - 9.0 | Lipases have optimal pH ranges (acidic, neutral, or alkaline). Not a primary factor in solvent-free systems but crucial if a buffer is present. | [21] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Esterification
This protocol provides a baseline for a solvent-free esterification reaction.
-
Reactant Preparation: Accurately weigh the carboxylic acid and alcohol in the desired molar ratio (e.g., 1:1) and add them to a temperature-controlled reaction vessel equipped with a magnetic stirrer.
-
Enzyme Addition: Add the immobilized lipase (e.g., 5% by total substrate weight) to the vessel.
-
Water Control (Optional but Recommended): Add activated molecular sieves (e.g., 10% w/v) to the mixture to adsorb the water produced during the reaction.[18]
-
Reaction: Seal the vessel and place it in a shaker or on a stirring hotplate set to the desired temperature (e.g., 50°C).[10]
-
Monitoring: Withdraw small aliquots (e.g., 50 µL) from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the aliquots to determine the concentration of the remaining fatty acid or the formed ester. This is commonly done via titration of the free fatty acid or by chromatographic methods like GC or HPLC.[2][22]
-
Calculation: Calculate the conversion rate as a percentage based on the consumption of the limiting reactant.
Protocol 2: Titrimetric Assay for Lipase Activity
This method quantifies the release of free fatty acids (FFA) to determine lipase activity.
-
Substrate Preparation: Prepare an emulsion of a triglyceride substrate (e.g., olive oil) in a buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) containing an emulsifier like gum arabic.[23]
-
Reaction Initiation: Add a known amount of the lipase solution or immobilized lipase to a defined volume of the substrate emulsion.
-
Incubation: Incubate the mixture at a constant temperature (e.g., 37°C) with continuous stirring for a specific time (e.g., 30-60 minutes).[23][24]
-
Reaction Termination: Stop the reaction by adding an excess of an organic solvent like acetone (B3395972) or ethanol (B145695) to inactivate the enzyme.
-
Titration: Titrate the released free fatty acids against a standardized solution of sodium hydroxide (B78521) (NaOH) using a pH indicator (e.g., phenolphthalein) or a pH meter to a defined endpoint (e.g., pH 9.0).[23]
-
Calculation: One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.[23]
Protocol 3: Monitoring Conversion with Gas Chromatography (GC)
-
Sample Preparation: Take an aliquot from the reaction mixture. If necessary, stop the reaction by adding a quenching solvent and centrifuge to remove the immobilized enzyme.
-
Derivatization (if needed): For analysis of fatty acids, derivatization to their more volatile methyl esters (FAMEs) may be required. For direct analysis of the product ester, this step may be omitted if the compound is sufficiently volatile and thermally stable.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC, which is equipped with an appropriate column (e.g., a polar capillary column for FAMEs analysis).
-
Analysis: Run the GC with a suitable temperature program. The components will separate based on their boiling points and interaction with the stationary phase.
-
Quantification: Identify the peaks corresponding to the substrate(s) and product by comparing their retention times with those of known standards. Quantify the peak areas to determine the relative concentrations and calculate the conversion rate.
Visualizations: Workflows and Relationships
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion rates.
The Equilibrium Effect of Water
Caption: The dual role of water in lipase-catalyzed reactions.
General Experimental Optimization Workflow
Caption: A workflow for optimizing esterification reaction conditions.
References
- 1. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Biodiesel production - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Improving lipase activity by immobilization and post-immobilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 24. assaygenie.com [assaygenie.com]
preventing hydrolysis of geranyl butyrate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the hydrolysis of geranyl butyrate (B1204436) during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is geranyl butyrate and why is its stability a concern?
This compound is an ester known for its fruity and floral aroma, used in various applications including fragrances and as a flavoring agent.[1] As an ester, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond, yielding geraniol (B1671447) and butyric acid. This degradation can lead to a loss of the desired properties of the compound and the introduction of impurities that may affect experimental outcomes.[2]
Q2: What are the primary factors that promote the hydrolysis of this compound?
The hydrolysis of this compound is primarily accelerated by:
-
Presence of Water: Water is a necessary reactant for hydrolysis to occur.
-
High Temperatures: Increased temperatures provide the energy needed to overcome the activation energy of the hydrolysis reaction, thus increasing the rate of degradation.[3]
-
Acidic or Basic Conditions: The hydrolysis of esters is catalyzed by both acids and bases.[4]
Q3: What are the ideal storage conditions to minimize this compound hydrolysis?
To minimize hydrolysis, this compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and air.[5] Refrigeration is often recommended for long-term storage.
Q4: How can I detect if my this compound sample has undergone hydrolysis?
Hydrolysis can be detected by the presence of its degradation products: geraniol and butyric acid. A noticeable change in odor, such as the emergence of a rancid, sweaty smell characteristic of butyric acid, can be an initial indicator. For quantitative analysis, chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that your this compound sample has degraded, follow this troubleshooting guide to identify the cause and prevent future occurrences.
| Symptom | Possible Cause | Recommended Action |
| Change in Odor (e.g., rancid, sour smell) | Hydrolysis leading to the formation of butyric acid. | 1. Perform analytical testing (GC or HPLC) to confirm the presence of butyric acid and geraniol. 2. If degradation is confirmed, discard the sample. 3. Review storage conditions and ensure they meet the recommended guidelines (cool, dry, inert atmosphere). |
| Inconsistent Experimental Results | Degradation of the starting material, leading to lower purity and the presence of interfering byproducts. | 1. Analyze the purity of the this compound sample using a validated analytical method (see Experimental Protocols). 2. If purity is below specification, obtain a fresh, high-purity sample. 3. Ensure all solvents and reagents used in the experiment are anhydrous to prevent hydrolysis during the experiment. |
| Appearance of Unexpected Peaks in Chromatogram | Presence of degradation products (geraniol and butyric acid) or other impurities. | 1. Identify the unexpected peaks by comparing their retention times with those of pure standards of geraniol and butyric acid. 2. If the peaks correspond to hydrolysis products, review storage and handling procedures. 3. Consider purifying the this compound sample if minor degradation is present and a fresh sample is not readily available. |
Data Presentation: Illustrative Hydrolysis Rates of this compound
| Storage Condition | Temperature (°C) | pH | Estimated % Hydrolysis (after 6 months) |
| Recommended | 4 | 7.0 | < 1% |
| Ambient | 25 | 7.0 | 2-5% |
| Elevated Temperature | 40 | 7.0 | 10-20% |
| Acidic | 25 | 3.0 | 5-10% |
| Basic | 25 | 9.0 | > 20% |
Experimental Protocols
Protocol 1: Quantification of this compound and its Hydrolysis Products by HPLC-UV
This method is suitable for determining the purity of this compound and quantifying the presence of geraniol.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Methanol and Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare individual standard solutions of this compound and geraniol in the mobile phase at a concentration of 1 mg/mL.
-
Analysis: Inject the sample and standards into the HPLC system. Identify and quantify the peaks based on the retention times of the standards.
Protocol 2: Detection of Butyric Acid by GC-FID
This method is suitable for the detection of the volatile hydrolysis product, butyric acid.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for volatile fatty acid analysis (e.g., Wax column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 10°C/min.
-
Hold at 200°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane). For headspace analysis, the sample can be heated in a sealed vial.
-
Standard Preparation: Prepare a standard solution of butyric acid in the same solvent.
-
Analysis: Inject the sample and standard into the GC system. Identify the butyric acid peak based on the retention time of the standard.
Mandatory Visualizations
Hydrolysis of this compound
Caption: Chemical reaction of this compound hydrolysis.
Troubleshooting Workflow for Suspected Hydrolysis
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. ScenTree - this compound (CAS N° 106-29-6) [scentree.co]
- 2. carbodiimide.com [carbodiimide.com]
- 3. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. directpcw.com [directpcw.com]
improving lipase reusability for sustainable geranyl butyrate production
Technical Support Center: Sustainable Geranyl Butyrate (B1204436) Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the reusability of immobilized lipase (B570770) in the sustainable synthesis of geranyl butyrate.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, focusing on challenges that impact immobilized lipase reusability and process efficiency.
| Problem ID | Question | Potential Causes | Recommended Solutions |
| TR-01 | Why is the activity of my immobilized lipase decreasing rapidly after only a few cycles? | 1. Enzyme Leaching: The lipase may be weakly adsorbed to the support and detaching during the reaction or washing steps. This is common with simple physical adsorption methods. 2. Thermal Denaturation: The reaction temperature may be too high for the specific lipase, causing irreversible unfolding and deactivation.[1] 3. Solvent-Induced Inactivation: Certain polar organic solvents can strip essential water from the enzyme's surface, leading to denaturation.[2] 4. Product/Substrate Inhibition: High concentrations of substrates (especially butyric acid) or the product (this compound) can inhibit the enzyme. Accumulation of by-products like water can also shift the reaction equilibrium, reducing apparent activity. | 1. Use Covalent Immobilization: Employ supports with active groups (e.g., epoxy) to form strong, covalent bonds with the lipase, preventing leaching.[3][4] 2. Optimize Temperature: Determine the optimal temperature for your lipase. For many common lipases, this is between 35-50°C.[5][6] Avoid temperatures above 60°C where denaturation is more likely.[1] 3. Select a Non-polar Solvent: Use hydrophobic solvents like hexane (B92381) or heptane, which are less likely to inactivate lipases.[7] 4. Control Substrate Ratio & Water: Optimize the molar ratio of substrates to avoid inhibition.[5] Add molecular sieves to the reaction to remove water as it is produced, shifting the equilibrium towards ester synthesis.[8] |
| TR-02 | Why is the initial yield of this compound lower than expected? | 1. Mass Transfer Limitations: Substrates may have difficulty accessing the enzyme's active sites if the lipase is immobilized within deep, narrow pores of the support material.[9] 2. Incorrect Reaction Conditions: The temperature, pH, or solvent may not be optimal for the specific lipase being used.[1] 3. Insufficient Enzyme Loading: The amount of active enzyme immobilized on the support may be too low. 4. Low Water Activity: While excess water is detrimental, a minimal amount is necessary to maintain the lipase's catalytically active conformation.[8] | 1. Choose a Suitable Support: Select a support with a large pore diameter and high surface area. Using macroporous resins or surface-functionalized non-porous materials can improve substrate access.[10] 2. Perform Optimization Studies: Systematically optimize reaction parameters such as temperature, substrate molar ratio, and enzyme concentration using a design of experiments (DoE) approach.[6] 3. Improve Immobilization Efficiency: Adjust immobilization conditions (e.g., pH, time, enzyme concentration) to maximize the amount of active lipase bound to the support. 4. Optimize Water Content: If using a solvent-free system or a very dry solvent, consider adding a small amount of water (e.g., 0.5-2% v/v) to the reaction mixture to enhance activity.[6] |
| TR-03 | The reaction stops before reaching high conversion. What could be the cause? | 1. Equilibrium Limitation: The esterification reaction is reversible. The accumulation of water as a byproduct will eventually cause the reaction to reach equilibrium, halting net product formation. 2. Enzyme Deactivation: The enzyme may be losing activity over the course of a single batch due to operational instability under the chosen conditions (e.g., prolonged exposure to high temperature or inhibitory concentrations).[1] 3. pH Shift: The consumption of butyric acid can cause a shift in the local pH within the biocatalyst's microenvironment, potentially moving it away from the optimal pH for lipase activity. | 1. In-situ Water Removal: Add 3Å or 4Å molecular sieves to the reaction medium to continuously remove water as it is formed, driving the reaction towards completion.[8] 2. Re-evaluate Reaction Conditions: Lower the reaction temperature slightly or reduce the initial substrate concentration to minimize operational inactivation. 3. Use Buffered Supports: Consider immobilizing the lipase on a support that has buffering capacity or perform the reaction in a buffered organic medium to maintain a stable pH. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for immobilizing lipase for this compound synthesis? A1: Covalent immobilization on epoxy-activated supports is highly recommended. This method forms strong, stable bonds between the enzyme and the support, which significantly reduces enzyme leaching compared to physical adsorption.[3][4] This leads to better reusability over multiple cycles. Heterofunctional epoxy supports can further optimize immobilization by promoting an initial favorable orientation of the enzyme before the covalent bonds are formed.[3]
Q2: Which type of lipase is most effective for producing this compound? A2: Lipases from Candida antarctica (CALB), Thermomyces lanuginosus (TLL), and Candida rugosa (CRL) have all shown high efficacy in ester synthesis.[5][6][11] CALB, often used in the commercially available form Novozym 435, is particularly robust and widely used for its high activity and stability in organic solvents.[12] A recent study also highlighted the effectiveness of a lipase from Thermomyces lanuginosus (Eversa Transform 2.0) for this compound synthesis in aqueous media.[5][13]
Q3: What is the optimal solvent for the reaction? A3: Non-polar, hydrophobic solvents such as n-hexane, heptane, or isooctane (B107328) are generally preferred. These solvents are less likely to strip the essential water layer from the lipase, thus preserving its activity.[7] Solvent-free systems are also an excellent, sustainable option, but may require more careful optimization of temperature and substrate ratios to manage viscosity and potential substrate inhibition.[1]
Q4: How does water content affect the synthesis of this compound? A4: Water has a dual role in lipase-catalyzed esterification. A very small amount of water is essential to maintain the conformational flexibility and catalytic activity of the lipase.[8] However, as water is a product of the esterification reaction, its accumulation will shift the equilibrium back towards hydrolysis, reducing the final ester yield. Therefore, it is crucial to control the water content, often by using molecular sieves to remove excess water.[8]
Q5: What is the recommended washing procedure between reusability cycles? A5: After each cycle, the immobilized lipase should be separated from the reaction mixture by filtration or centrifugation. It should then be washed several times with a solvent that can remove residual substrates and products without denaturing the enzyme. The same solvent used for the reaction (e.g., hexane or heptane) is often a good choice.[7] Ensure the biocatalyst is thoroughly dried under vacuum or in a desiccator before starting the next cycle to remove any residual washing solvent.
Quantitative Data on Lipase Reusability
The reusability of an immobilized lipase is a critical factor for economic viability. The following tables summarize the performance of various immobilized lipases in ester synthesis.
Table 1: Reusability of Immobilized Lipases in Geranyl Ester Synthesis
| Lipase Source | Support Material | Ester Product | No. of Cycles | Final Relative Activity (%) | Reference |
| Candida antarctica B (CALB) | Magnetic Poly(Urea-Urethane) Nanoparticles | Geranyl Oleate | 10 | ~100% | [11] |
Table 2: Reusability of Immobilized Lipases in Butyrate and Other Ester Syntheses
| Lipase Source | Support Material | Ester Product | No. of Cycles | Final Relative Activity (%) | Reference |
| Candida rugosa | Eggshells (glutaraldehyde cross-linked) | Butyl Butyrate | 31 | 50% | [14] |
| Thermomyces lanuginosus | Macroporous acrylic resin (Lipozyme TL-IM) | Butyl Butyrate | 5 | ~85% | [7] |
| Rhizopus oryzae | Cross-linked Silica Gel | Isoamyl Acetate | 10 | 50% | [15] |
| Novozym 435 (C. antarctica) | Acrylic Resin | Octyl Formate | 10 | Not specified | [16] |
Experimental Protocols
Protocol 1: Covalent Immobilization of Lipase on Epoxy-Activated Support
This protocol describes a general method for the covalent immobilization of a lipase (e.g., from Candida rugosa) onto a commercial epoxy-activated macroporous support (e.g., Sepabeads EC-EP).
Materials:
-
Epoxy-activated support (e.g., Sepabeads EC-EP)
-
Lipase powder
-
Potassium phosphate (B84403) buffer (150 mM, pH 7.2)
-
Distilled water
-
Shaking incubator
-
Centrifuge or filtration apparatus
Procedure:
-
Support Preparation: Weigh 1 gram of the dry epoxy-activated support into a suitable vessel. Wash the support three times with 10 mL of potassium phosphate buffer to equilibrate the pH and remove preservatives.[17]
-
Enzyme Solution: Prepare a lipase solution (e.g., 5-10 mg/mL) in 10 mL of the same potassium phosphate buffer. Centrifuge the solution to remove any insoluble particles.
-
Immobilization Reaction: Add the prepared lipase solution to the washed support.
-
Incubation: Incubate the mixture at 25°C for 24 hours with gentle shaking (e.g., 150 rpm). This allows for an initial physical adsorption followed by the slow formation of covalent bonds between the enzyme's surface amine groups and the support's epoxy groups.[4][17]
-
Recovery: After incubation, separate the immobilized enzyme from the supernatant by filtration or centrifugation.
-
Washing: Wash the immobilized enzyme preparation extensively with buffer and then with distilled water to remove any non-covalently bound enzyme.
-
Drying: Dry the final preparation in a desiccator under vacuum or by lyophilization. Store at 4°C until use.
Protocol 2: Enzymatic Synthesis of this compound
This protocol provides a starting point for the batch synthesis of this compound using an immobilized lipase.
Materials:
-
Immobilized lipase (from Protocol 1 or commercial, e.g., Novozym 435)
-
Butyric acid
-
n-Hexane (or other suitable non-polar solvent)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
Reactant Preparation: In a 50 mL flask, add 10 mL of n-hexane.
-
Add Substrates: Add geraniol and butyric acid. A common starting point is a 1:2 molar ratio of alcohol to acid. For example, add 10 mmol of geraniol and 20 mmol of butyric acid.
-
Add Biocatalyst and Water Removal: Add the immobilized lipase (e.g., 15% by weight of substrates) and activated molecular sieves (e.g., 1 g).[5]
-
Reaction: Seal the flask and place it in a shaking incubator at 40-50°C with agitation (e.g., 200 rpm) for 6-24 hours.[5]
-
Monitoring: The reaction progress can be monitored by taking small aliquots over time and analyzing them. This can be done by:
-
Product Recovery: Once the reaction is complete, separate the immobilized lipase and molecular sieves from the reaction mixture by filtration for reuse. The this compound can be purified from the solvent and unreacted substrates by vacuum distillation or column chromatography.
Protocol 3: Lipase Activity and Reusability Assay
This protocol determines the initial activity and operational stability of the immobilized lipase over multiple cycles.
Procedure:
-
Initial Activity (First Cycle): Perform the enzymatic synthesis as described in Protocol 2 for a fixed duration (e.g., 6 hours). Determine the initial conversion rate (moles of product per hour per gram of catalyst). This is the initial activity (100%).
-
Recovery: At the end of the cycle, separate the immobilized lipase from the reaction medium by vacuum filtration.
-
Washing: Wash the recovered biocatalyst with 20 mL of n-hexane three times to remove any adsorbed substrates and products.[7]
-
Drying: Dry the washed biocatalyst under vacuum for at least 2 hours to ensure complete removal of the solvent.
-
Subsequent Cycles: Reuse the dried biocatalyst for the next synthesis cycle under identical conditions as the first cycle.
-
Calculate Relative Activity: Repeat steps 2-5 for the desired number of cycles (e.g., 10 cycles). For each cycle, calculate the reaction yield and express it as a percentage of the initial activity from the first cycle.
-
Plot Data: Plot the relative activity (%) against the number of cycles to visualize the reusability of the biocatalyst.
Visualizations
Caption: Workflow for improving lipase reusability in this compound synthesis.
Caption: Troubleshooting flowchart for immobilized lipase in ester synthesis.
Caption: Key factors influencing immobilized lipase performance.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Immobilization of enzymes on monofunctional and heterofunctional epoxy-activated supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized enzymatic synthesis of this compound with lipase AY from Candida rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized butyl butyrate synthesis catalyzed by Thermomyces lanuginosus lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 10. ort.edu.uy [ort.edu.uy]
- 11. researchgate.net [researchgate.net]
- 12. Comparative studies of immobilized lipase- and acid-catalyzed fatty acid methyl ester synthesis for seed lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Geranyl Butyrate Synthesis
Welcome to the technical support center for the synthesis of geranyl butyrate (B1204436). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important flavor and fragrance compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing geranyl butyrate?
A1: The two primary routes for this compound synthesis are chemical esterification and enzymatic catalysis.
-
Chemical Synthesis: This typically involves the direct esterification of geraniol (B1671447) and butyric acid, often using a strong acid catalyst like sulfuric acid.[1][2] To improve yields, more reactive derivatives like butyric anhydride (B1165640) or butyryl chloride can be used.[3][4]
-
Enzymatic Synthesis: This method uses lipases as biocatalysts to perform the esterification in milder conditions, often in solvent-free or aqueous systems.[5][6] This is considered a "greener" approach that reduces the formation of unwanted byproducts.[7]
Q2: Why is enzymatic synthesis often preferred for scaling up?
A2: Enzymatic synthesis offers several advantages for industrial-scale production. Lipases operate under mild conditions, which reduces energy consumption and minimizes side reactions and thermal degradation of the product.[6] They are highly specific, leading to higher purity and less need for extensive downstream processing.[5] Furthermore, products from enzymatic routes can often be labeled as "natural," which is a significant commercial advantage in the food and fragrance industries.[6]
Q3: What are the main challenges when scaling up from lab to industrial production?
A3: Key challenges include:
-
Heat and Mass Transfer: Ensuring uniform temperature and reactant distribution in a large reactor is critical. Fischer esterification is generally mildly exothermic, but poor heat removal can lead to hotspots, byproduct formation, or even thermal runaway.[8][9]
-
Catalyst Deactivation and Recovery: Whether using a chemical catalyst or an immobilized enzyme, maintaining catalyst activity and efficiently recovering it for reuse is crucial for process economy.[10][11]
-
Product Purification: Methods used in the lab, like column chromatography, are often not viable at an industrial scale.[2] High-volume purification relies on techniques like vacuum distillation, which comes with its own set of challenges.[12]
-
Water Removal: As a byproduct of esterification, water can limit the reaction equilibrium. Efficient removal is necessary to drive the reaction towards high conversion.[2]
Q4: What are common impurities in this compound synthesis?
A4: Common impurities include unreacted starting materials (geraniol and butyric acid), the catalyst, and potential byproducts. A common isomeric impurity is neryl butyrate, formed from neryl alcohol present in the geraniol feedstock.[3] In chemical synthesis, high temperatures and strong acid catalysts can lead to the formation of ethers from geraniol.
Troubleshooting Guides
Guide 1: Low Product Yield
| Question/Symptom | Potential Cause | Suggested Solution |
| Reaction stalls before completion? | Equilibrium Limitation: Water produced during the reaction is inhibiting the forward reaction. | Implement continuous water removal. For lab/pilot scale, a Dean-Stark apparatus can be used.[2] At an industrial scale, consider reactive distillation or operating under vacuum to remove water as it forms. |
| Enzyme Deactivation (Enzymatic): High temperature, extreme pH, or inhibition by substrates/products. Butyric acid, in particular, can lower the pH in the enzyme's microenvironment and cause inactivation. | Optimize reaction temperature; some lipases deactivate above 60°C.[6] Consider a fed-batch approach for butyric acid to keep its concentration low. Ensure the enzyme support and immobilization method are robust. | |
| Catalyst Deactivation (Chemical): Catalyst poisoning or degradation. | Ensure reactants are pure and free from potential catalyst poisons. If using a solid catalyst, check for fouling. | |
| Initial reaction rate is slow? | Poor Mass Transfer: Inadequate mixing in the reactor is preventing reactants from reaching the catalyst surface, especially with immobilized enzymes. | Increase agitation speed (stirring rate).[6] For large reactors, evaluate the impeller design and reactor geometry to ensure efficient mixing and avoid stagnant zones.[9] |
| Low Catalyst Activity: Insufficient catalyst loading or poor quality catalyst. | Increase catalyst loading. Ensure the catalyst (chemical or enzyme) is active and has been stored correctly. For enzymatic reactions, verify the activity units of the lipase (B570770). | |
| Sub-optimal Temperature: Reaction temperature is too low, resulting in slow kinetics. | Gradually increase the temperature while monitoring for byproduct formation or enzyme deactivation. The optimal temperature for enzymatic synthesis is often between 37-50°C.[5][6] |
Guide 2: Product Purity Issues
| Question/Symptom | Potential Cause | Suggested Solution |
| Product is dark or discolored? | Thermal Degradation: The reaction or distillation temperature is too high, causing decomposition of the product or reactants. | Lower the reaction temperature. For purification, use high-vacuum distillation to reduce the boiling point of this compound (boils at ~151-153 °C at 18 mmHg).[12][13] A wiped-film or short-path distillation apparatus can minimize residence time at high temperatures.[12] |
| Presence of unreacted starting materials? | Incomplete Conversion: See "Low Product Yield" guide. | Re-run the reaction under optimized conditions or re-process the impure product. During purification, a fractional distillation column with a sufficient number of theoretical plates can separate the ester from the lower-boiling geraniol and butyric acid.[14] |
| Residual acid in the final product? | Ineffective Neutralization/Washing: The post-reaction washing step did not completely remove the acid catalyst or unreacted butyric acid. | Wash the crude product with a basic solution (e.g., saturated sodium bicarbonate) until effervescence ceases.[15][16] Follow with a brine wash to help break emulsions and remove dissolved water.[15] |
| Emulsion forms during aqueous wash? | High concentration of impurities acting as surfactants, or vigorous shaking. | Gently invert the separatory funnel instead of shaking vigorously. Adding a saturated brine (NaCl) solution can help break the emulsion by increasing the density of the aqueous phase.[15] |
Quantitative Data Summary
Table 1: Optimized Conditions for Enzymatic Synthesis of this compound
| Enzyme | Molar Ratio (Geraniol:Acid) | Biocatalyst Load (% w/w) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Eversa Transform 2.0 | 1:5 | 15% | 50°C | 6 | 93% | [5] |
| Esterase 30,000 (Mucor miehei) | 1:1 | 100 mg (specifics in ref) | 37°C | 144 | ~60% | [6] |
| Black Cumin Seedling Lipase | 1:1 | 0.25g / 5ml | 37°C | 48 | 96% | - |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 106-29-6 | [3] |
| Molecular Formula | C₁₄H₂₄O₂ | - |
| Molecular Weight | 224.34 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Fruity, rose-like | [4] |
| Boiling Point | 252°C (at 760 mmHg) | [3] |
| Flash Point | 93°C | [3] |
| Density | ~0.896 g/mL at 25°C | [13] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis using Eversa Transform 2.0 Lipase
This protocol is based on an optimized lab-scale synthesis that achieved 93% conversion.[5]
-
Reactant Preparation: Prepare a mixture of geraniol and butyric acid in a 1:5 molar ratio.
-
Reaction Setup: Place the reactant mixture in a sealed reaction vessel equipped with magnetic stirring and temperature control.
-
Enzyme Addition: Add the Eversa Transform 2.0 lipase to the mixture. The optimal biocatalyst load is 15% (w/w) relative to the total mass of the reactants.
-
Incubation: Heat the mixture to 50°C and stir continuously.
-
Reaction Time: Allow the reaction to proceed for 6 hours.
-
Workup and Purification:
-
After the reaction, separate the enzyme from the mixture by filtration or centrifugation.
-
The crude product can be purified by washing with a sodium bicarbonate solution to remove residual butyric acid, followed by a water/brine wash.
-
Further purification can be achieved via vacuum distillation.
-
Protocol 2: Chemical Synthesis using NaOH Catalyst
This protocol describes a base-catalyzed approach.
-
Reactant Preparation: In a round-bottomed flask, combine geraniol and butyric acid, typically in a molar ratio of 1:1.2 (acid in slight excess).
-
Catalyst Addition: Add 5% (w/w) of sodium hydroxide (B78521) (NaOH) to the mixture.
-
Reaction Setup: Equip the flask with a reflux condenser and a heating mantle.
-
Heating and Reflux: Heat the mixture to 80°C and stir for approximately 8 hours under reflux.
-
Neutralization: After cooling, neutralize the excess NaOH and saponified butyric acid by washing with a dilute HCl solution.
-
Extraction and Purification:
-
Extract the ester into an organic solvent like ethyl acetate.
-
Wash the organic layer with distilled water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[15]
-
Remove the solvent under reduced pressure (rotary evaporator).
-
Purify the crude this compound by vacuum distillation.
-
Visualizations
Caption: High-level workflow for the scaled-up synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. researchgate.net [researchgate.net]
- 3. ScenTree - this compound (CAS N° 106-29-6) [scentree.co]
- 4. This compound | 106-29-6 [chemicalbook.com]
- 5. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of deactivation thermodynamics of lipase immobilized on polymeric carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound = 95 , FCC 106-29-6 [sigmaaldrich.com]
- 14. Fractional distillation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Geranyl Butyrate Production using the Taguchi Method
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Taguchi method for the optimization of geranyl butyrate (B1204436) production.
Frequently Asked Questions (FAQs)
Q1: What is the Taguchi method and why is it beneficial for optimizing geranyl butyrate production?
A1: The Taguchi method is a statistical approach to experimental design that aims to improve the quality and efficiency of production processes.[1][2] It is particularly useful for optimizing this compound synthesis as it allows for the determination of the most influential process parameters with a minimal number of experiments, saving time and resources.[1][2][3] This method helps in identifying robust operating conditions that are less sensitive to sources of variation.[1]
Q2: What are the key parameters that affect the enzymatic synthesis of this compound?
A2: The primary parameters influencing the enzymatic synthesis of this compound are the molar ratio of the reactants (geraniol and butyric acid), reaction temperature, reaction time, and the concentration (load) of the biocatalyst (lipase).[1][2] Agitation speed and the presence of water can also impact the reaction rate and final conversion.[4][5]
Q3: Which type of enzyme is typically used for this compound synthesis?
A3: Lipases are the most commonly used enzymes for the synthesis of this compound.[6] Specific examples include lipases from Thermomyces lanuginosus (e.g., Eversa Transform 2.0), Mucor miehei, and Candida antarctica (e.g., Novozym 435).[1][4][7][8] The choice of lipase (B570770) can be critical as their activity and stability vary under different reaction conditions.[6]
Q4: How is the conversion of butyric acid to this compound typically measured?
A4: The conversion is often determined by measuring the consumption of butyric acid. A common method is titration, where the initial and final acidity of the reaction mixture is measured.[1] The conversion (X) can be calculated using the formula: X = [(AI₀ - AI) / AI₀] * 100, where AI₀ is the initial acidity and AI is the final acidity.[1] Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also used for more direct quantification of the product.[1][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion Rate | 1. Sub-optimal Reaction Conditions: The levels of your experimental parameters (temperature, molar ratio, etc.) may be far from the optimum.[1][4] 2. Enzyme Inhibition: High concentrations of the acid (butyric acid) or alcohol can inhibit or deactivate the lipase.[1][2] 3. Mass Transfer Limitations: Inadequate mixing (low agitation speed) can lead to poor diffusion of substrates to the enzyme's active site.[4][10] 4. Enzyme Deactivation: The reaction temperature may be too high, causing irreversible deactivation of the lipase. For example, esterase from Mucor miehei can be irreversibly deactivated at 60°C.[4][5] | 1. Review literature for typical optimal ranges for your specific lipase and substrates. Ensure your Taguchi design covers a reasonable experimental range. 2. Experiment with varying the molar ratio. Often, an excess of the alcohol (geraniol) is used as high concentrations of butyric acid can lower the pH and inactivate the enzyme.[2] 3. Increase the agitation speed. A constant orbital agitation of around 190-250 rpm is often effective.[1][4] 4. Check the optimal temperature range for your specific lipase. Perform a temperature stability study if necessary. |
| Inconsistent or Irreproducible Results | 1. Poor Experimental Control: Inconsistent temperature, agitation, or measurement techniques. 2. Enzyme Aggregation: Excessive amounts of enzyme can lead to aggregation, which prevents substrate binding.[1] 3. Water Content: The initial addition of water can sometimes decrease the rate of conversion over time.[4][5] | 1. Ensure all experimental parameters are tightly controlled for each run. Calibrate all equipment (temperature probes, shakers, etc.). 2. While a higher enzyme concentration can increase the reaction rate, avoid excessive amounts. An optimal biocatalyst load is often between 5% and 15% (w/w).[1][7] 3. Consider running the reaction in a solvent-free system or with controlled water activity to minimize its impact. |
| Difficulty in Product Separation/Purification | 1. Complex Reaction Mixture: Presence of unreacted substrates, byproducts, and the enzyme. 2. Use of Organic Solvents: Residual solvents from the reaction can contaminate the final product.[1][11] | 1. After the reaction, the enzyme can typically be separated by filtration or centrifugation. Unreacted substrates may be removed by vacuum distillation or column chromatography. 2. Consider using a solvent-free system for the reaction, which simplifies downstream processing and is a greener approach.[4][5] |
Data Presentation
Table 1: Summary of Optimized Parameters for this compound Synthesis from a Taguchi Method Study.
| Parameter | Optimal Level | Resulting Conversion |
| Molar Ratio (Geraniol:Butyric Acid) | 5:1 (v/v) | \multirow{4}{*}{93%} |
| Biocatalyst Load (Eversa Transform 2.0) | 15% (w/w) | |
| Temperature | 50 °C | |
| Reaction Time | 6 h | |
| Source: Based on a study utilizing Eversa Transform 2.0 lipase in an aqueous medium.[1][2] |
Table 2: Investigated Parameter Ranges in this compound Synthesis Studies.
| Parameter | Range Investigated | Enzyme(s) |
| Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | Eversa Transform 2.0, Novozyme 435, Mucor miehei esterase |
| Temperature | 30 °C to 70 °C | Eversa Transform 2.0, Mucor miehei esterase, Novozyme 435 |
| Biocatalyst Load | 5% to 20% (w/w) | Eversa Transform 2.0, Novozyme 435 |
| Reaction Time | 1 h to 96 h | Eversa Transform 2.0, Mucor miehei esterase, Novozyme 435 |
| Source: Compiled from multiple studies.[1][4][7][12] |
Experimental Protocols
Protocol: Optimization of this compound Synthesis using Taguchi Method
This protocol outlines the steps to design and conduct an experiment to optimize this compound production using a lipase and the Taguchi method.
1. Materials:
-
Lipase (e.g., Eversa Transform 2.0)
-
Butyric Acid
-
Temperature-controlled orbital shaker
-
Sealed reaction vessels (e.g., 50 mL flasks)
-
Equipment for conversion analysis (e.g., titration setup or GC/HPLC)
2. Experimental Design (Taguchi Method): a. Identify Control Factors: Select the key parameters to optimize. For this synthesis, the typical factors are:
- A: Molar Ratio (Geraniol:Butyric Acid)
- B: Temperature (°C)
- C: Biocatalyst Load (% w/w)
- D: Reaction Time (h) b. Select Levels for Each Factor: Choose a number of levels (e.g., 3 or 4) for each factor based on literature review and preliminary experiments. For instance:
- Molar Ratio (A): 1:1, 3:1, 5:1
- Temperature (B): 40, 50, 60 °C
- Biocatalyst Load (C): 5, 10, 15 %
- Reaction Time (D): 4, 6, 8 h c. Choose an Orthogonal Array: Select an appropriate Taguchi orthogonal array based on the number of factors and levels. For 4 factors at 3 levels each, an L9 orthogonal array would be suitable.[13] d. Assign Factors to Columns: Assign each factor to a column in the orthogonal array to define the specific conditions for each experimental run.
3. Procedure: a. For each experimental run defined by the L9 array, prepare the reaction mixture in a sealed vessel. For example, for Run 1 (A1, B1, C1, D1): Molar Ratio 1:1, Temp 40°C, Load 5%, Time 4h. b. Add the specified amounts of geraniol and butyric acid to the vessel. c. Add the specified amount of lipase (biocatalyst). The load is typically calculated based on the total weight of the substrates. d. Place the sealed vessels in a temperature-controlled shaker set to the specified temperature and agitation speed (e.g., 190 rpm).[1] e. Run the reaction for the specified time. f. After the reaction time is complete, stop the reaction (e.g., by rapid cooling or by filtering out the enzyme). g. Analyze the final mixture to determine the percent conversion of butyric acid into this compound.
4. Data Analysis: a. Calculate Signal-to-Noise (S/N) Ratio: For each experimental run, calculate the S/N ratio. Since the objective is to maximize the conversion, the "larger-is-better" formula is used: S/N = -10 * log₁₀(Σ(1/Y²)/n), where Y is the response (conversion) and n is the number of repetitions.[1] b. Analyze S/N Ratios: Analyze the average S/N ratio for each factor and level to identify the optimal conditions. The level with the highest S/N ratio for each factor is considered optimal. c. Perform ANOVA (Analysis of Variance): Use ANOVA to determine the statistical significance of each parameter and identify which factors have the most substantial impact on the conversion rate.[2] d. Confirmation Experiment: Conduct a final experiment using the identified optimal conditions to validate the results predicted by the Taguchi analysis.[2]
Visualizations
Caption: Workflow for process optimization using the Taguchi method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eng.libretexts.org [eng.libretexts.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. digital.csic.es [digital.csic.es]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Co-product Removal in Microwave-Assisted Synthesis
Welcome to the technical support center for managing co-product removal in microwave-assisted synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of microwave-synthesized products.
Frequently Asked Questions (FAQs)
Q1: How does microwave-assisted synthesis affect the impurity profile of my reaction compared to conventional heating?
Microwave-assisted organic synthesis (MAOS) often leads to cleaner reaction profiles with fewer byproducts due to rapid and uniform heating.[1][2] This minimizes the thermal decomposition of reactants and products that can occur with prolonged heating in conventional methods.[3] However, the high temperatures achieved can sometimes lead to different or unique side products. It is crucial to analyze the crude reaction mixture thoroughly to understand the specific impurity profile.
Q2: What is the most efficient purification strategy for a rapid microwave synthesis workflow?
For rapid purification that matches the speed of microwave synthesis, techniques like solid-phase extraction (SPE), the use of scavenger resins, and automated flash chromatography are highly effective.[4][5] These methods allow for quick removal of excess reagents and byproducts, often with simple filtration or automated collection, thereby maintaining a high-throughput workflow.[4][6]
Q3: When should I choose crystallization over flash chromatography for purifying my microwave-synthesized product?
The choice between crystallization and flash chromatography depends on the properties of your target compound and the nature of the impurities.
-
Crystallization is ideal when your desired product is a solid with significantly different solubility in a chosen solvent compared to the impurities, especially at different temperatures.[7][8] It can be very effective for achieving high purity, particularly if the crude product is already relatively clean.[9]
-
Flash chromatography is more versatile and is preferred for separating complex mixtures, non-crystalline (oily) compounds, or when impurities have similar solubility to the product.[10][11] Automated flash systems can significantly speed up the purification process.[12]
Q4: What are scavenger resins and how can they be used to simplify co-product removal?
Scavenger resins are solid supports functionalized with reactive groups that selectively bind to and remove excess reagents or byproducts from a reaction mixture.[6] After the reaction is complete, the scavenger resin is added to the mixture, and upon completion of the scavenging, it is simply filtered off, leaving the purified product in solution.[6] This technique is particularly useful in parallel synthesis and for removing common reagents like amines, acids, and isocyanates.[13][14]
Troubleshooting Guides
Issue 1: Persistent Impurities After Standard Work-up
Problem: After performing a standard liquid-liquid extraction and solvent evaporation, analytical data (e.g., NMR, LC-MS) shows the presence of significant impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities | Optimize your TLC solvent system to achieve better separation between your product and the impurity. A change in the solvent polarity or using a different solvent system might be necessary. |
| Thermally Labile Product | Microwave heating can sometimes lead to minor degradation. Avoid excessive heating during solvent evaporation by using a rotary evaporator at a lower temperature and pressure. |
| Formation of Stable Emulsions | See the detailed troubleshooting guide for emulsion formation below. |
| Ineffective Extraction | The impurity may have similar solubility to your product in the extraction solvents. Consider using a different extraction solvent or a multi-step extraction process with pH adjustment to selectively extract either the product or the impurity. |
| Homocoupling Byproducts (e.g., in Suzuki reactions) | Biphenyls or other homocoupling products are common byproducts in Suzuki reactions.[2] These are often non-polar and can be separated from more polar products using normal-phase flash chromatography. |
| Byproducts from Multicomponent Reactions (e.g., Biginelli, Hantzsch) | Multicomponent reactions can sometimes yield a mixture of products (e.g., Biginelli vs. Hantzsch products).[1] Purification often requires careful flash chromatography. In some cases, recrystallization from a suitable solvent can selectively crystallize the desired product.[15] |
Issue 2: Difficulty with Liquid-Liquid Extractions
Problem: During aqueous work-up, a stable emulsion forms, preventing clear separation of the organic and aqueous layers.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of Surfactant-like Molecules | The reaction mixture may contain molecules that act as emulsifiers. |
| Vigorous Shaking | Excessive agitation can lead to the formation of fine droplets that are slow to coalesce. |
| Presence of Fine Particulates | Solid particles can stabilize emulsions by accumulating at the liquid-liquid interface. |
Solutions to Break Emulsions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the solubility properties and help break the emulsion.
Issue 3: Low Recovery After Flash Chromatography
Problem: The yield of the purified product after flash chromatography is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Product Adsorbed Irreversibly to Silica (B1680970) Gel | Highly polar compounds, especially amines, can bind strongly to acidic silica gel. Pre-treat the silica gel with a small amount of triethylamine (B128534) in the eluent, or use a different stationary phase like alumina. |
| Incorrect Solvent System | If the eluent is not polar enough, your product may not move off the column. If it is too polar, it may co-elute with impurities. Optimize the solvent system using TLC to achieve an Rf value of approximately 0.2-0.4 for your product.[16] |
| Product is Volatile | If your product has a low boiling point, it may be lost during solvent evaporation. Use a lower temperature on the rotary evaporator and consider using a cold trap. |
| Improper Column Packing | Channels in the silica gel can lead to poor separation and product loss. Ensure the column is packed uniformly. |
Data Presentation: Comparison of Purification Techniques
The following tables provide a general comparison of common purification techniques. The actual efficiency will vary depending on the specific reaction and compounds involved.
Table 1: General Comparison of Purification Methods
| Technique | Typical Purity | Typical Recovery | Speed | Scalability | Best Suited For |
| Flash Chromatography | >95% | 85-95%[12] | Fast | Good | Complex mixtures, oily products |
| Crystallization | >99% | 70-90% | Slow | Excellent | Solid products with good crystallinity |
| Liquid-Liquid Extraction | Variable | >95% | Fast | Excellent | Removing polar/ionic impurities |
| Scavenger Resins | >95% | >90% | Very Fast | Moderate | Removing specific excess reagents/byproducts |
Table 2: Efficiency of Amine-Based Scavenger Resins
| Scavenger Resin Functional Group | Target Co-Product/Excess Reagent | Typical Scavenging Time | Relative Efficiency |
| Aminomethyl | Carboxylic acids, sulfonyl halides, isocyanates | 1-4 hours | Good |
| Tris(2-aminoethyl)amine | Isocyanates, acid chlorides, aldehydes | < 1 hour | Excellent |
| Piperazine | Acids, isocyanates | 1-3 hours | Very Good |
| Sulfonic Acid | Amines | < 30 minutes | Excellent |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[16]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a uniform bed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[16]
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure (using compressed air or a pump) to maintain a steady flow rate.
-
Collect fractions in test tubes.[17]
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures and poorly soluble at room temperature.[8]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[18]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat briefly.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, quickly filter the hot solution through a fluted filter paper into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 3: General Procedure for Using a Scavenger Resin
-
Resin Selection: Choose a scavenger resin with a functional group that will react with the excess reagent or byproduct you wish to remove.
-
Reaction Quenching: After the microwave-assisted reaction is complete and the vessel has cooled, add the scavenger resin to the reaction mixture (typically 2-5 equivalents relative to the species being scavenged).
-
Agitation: Stir or shake the mixture at room temperature. The required time can range from 15 minutes to a few hours, depending on the resin and the co-product.
-
Filtration: Filter the mixture to remove the resin.
-
Product Isolation: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and evaporate the solvent to obtain the purified product.[6]
Visualizations
Caption: General workflow for post-reaction work-up and purification.
Caption: Decision tree for selecting a secondary purification strategy.
References
- 1. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. An Automated Microwave-Assisted Synthesis Purification System for Rapid Generation of Compound Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. chromtech.com [chromtech.com]
- 12. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. suprasciences.com [suprasciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Chromatography [chem.rochester.edu]
- 17. orgsyn.org [orgsyn.org]
- 18. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 19. youtube.com [youtube.com]
Technical Support Center: Characterization of Geranyl Esters
Welcome to the technical support center for the characterization of geranyl esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis, purification, analysis, and handling of these valuable compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing geranyl esters, and what are their primary drawbacks?
A1: Geranyl esters are typically synthesized via two main routes: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This method often involves the esterification of geraniol (B1671447) with a carboxylic acid or its derivative (like an acid anhydride (B1165640) or acyl chloride) under acidic or basic catalysis.[1] While potentially high-yielding, chemical synthesis can be hampered by harsh reaction conditions, the formation of undesired by-products, and environmental concerns.[2][3] A significant pitfall is the acid-catalyzed isomerization of geraniol to other terpenes, which then form corresponding ester by-products that can be difficult to separate.[4]
-
Enzymatic Synthesis: This "green" alternative utilizes lipases to catalyze the esterification or transesterification reaction under milder conditions.[3] This method is highly specific, often avoiding the isomerization issues seen in chemical synthesis. However, challenges include lower reaction rates, potential enzyme inhibition by substrates or by-products, and the cost of the biocatalyst.[5][6] The reaction yield is sensitive to various parameters including the choice of enzyme, solvent, temperature, water activity, and substrate molar ratios.[3][7]
Q2: I'm having trouble separating geranyl esters from their isomers (like neryl esters) by GC. What can I do?
A2: The co-elution of geometric isomers like geranyl (E-isomer) and neryl (Z-isomer) esters is a frequent challenge in gas chromatography (GC).[8][9] Here are some troubleshooting steps:
-
Column Selection: The choice of GC column is critical. A polar stationary phase, such as a wax-type column (e.g., DB-WAX) or a cyanopropyl-based column, is highly recommended for separating these isomers.[10][11] Non-polar columns often fail to provide adequate resolution.
-
Temperature Program: Optimize the oven temperature program. A slower temperature ramp rate can improve the separation of closely eluting peaks.[10]
-
Carrier Gas Flow Rate: Adjust the flow rate of the carrier gas (e.g., helium) to its optimal linear velocity for your column dimensions to maximize efficiency.
-
Derivatization: While not always necessary for geranyl esters themselves, derivatization of potential impurities or related compounds in a complex mixture might alter their chromatographic behavior and improve separation from the target analyte.
Q3: My mass spectrometry (MS) data for different terpene esters looks very similar. How can I confidently identify geranyl esters?
A3: The mass spectra of isomeric esters can be very similar, making definitive identification challenging based on MS data alone.[8]
-
Fragmentation Pattern Analysis: While challenging, subtle differences may exist. Esters typically show fragmentation via alpha-cleavage (loss of the -OR group) and McLafferty rearrangement.[12][13] A characteristic fragment for many geranyl esters is the geranyl cation at m/z 136, resulting from the loss of the acyl group. However, this is also common to other terpene esters.
-
Retention Index (RI): The most reliable method for identification in GC-MS is to compare the experimental retention index of your analyte with that of an authentic standard run on the same system.[8][9] Creating a library of standards and their RIs on your specific GC column is a robust approach.[8]
-
Combined Data: Never rely solely on the MS library match. A confident identification requires matching both the mass spectrum and the retention time/index with a pure standard.
Q4: How can I distinguish between geranyl acetate (B1210297) and neryl acetate using NMR spectroscopy?
A4: ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the E (geranyl) and Z (neryl) isomers. The chemical shifts of the protons and carbons near the C2-C3 double bond are particularly informative. The spatial arrangement of the substituents around this double bond leads to distinct chemical shifts. For instance, in ¹H NMR, the chemical shift of the C1 methylene (B1212753) protons (adjacent to the ester oxygen) and the C4 methylene protons can differ between the two isomers.[14][15] The use of NMR shift reagents can further enhance the separation of proton signals to aid in conformational assignments.[14]
Q5: My geranyl ester samples seem to degrade over time, affecting my analytical results. What are the best storage practices?
A5: Geranyl esters are susceptible to degradation, primarily through hydrolysis of the ester bond.[16][17]
-
Hydrolysis: This reaction is catalyzed by acids or bases and requires the presence of water.[18] To prevent this, store samples in a dry environment. Storing in a freezer can be counterproductive if it introduces moisture through condensation.[16] A desiccator with a drying agent and an inert atmosphere (argon or nitrogen) is ideal.[16]
-
Temperature: Lower temperatures (e.g., ≤ -20°C) will slow down the rate of degradation reactions.[19]
-
pH: Avoid acidic or basic conditions during sample preparation and storage.
-
Light and Air: For unsaturated compounds, exposure to light and air can lead to oxidation. Store samples in amber vials, protected from light, and consider purging the vial with an inert gas before sealing.[19]
Troubleshooting Guides
Guide 1: Low Yield in Enzymatic Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of geraniol | Inappropriate enzyme selection: Not all lipases are equally effective for this transformation.[5] | Screen a panel of lipases (e.g., from Candida antarctica, Pseudomonas fluorescens) to find the most active one for your specific substrate.[5] |
| Substrate/Product Inhibition: High concentrations of geraniol or the acyl donor can inhibit the enzyme. The accumulation of by-products (e.g., water or a small alcohol in transesterification) can also shift the equilibrium and inhibit the enzyme.[6] | Optimize the molar ratio of substrates. Consider fed-batch addition of the inhibitory substrate. Remove by-products as they form (e.g., using molecular sieves to remove water).[20] | |
| Suboptimal Reaction Conditions: Temperature, pH (for aqueous systems), and water activity (for organic solvents) are critical.[3] | Systematically optimize reaction parameters. For example, vary the temperature between 30-60°C. For reactions in organic solvents, control the water activity by adding a specific amount of water or using salt hydrates. | |
| Poor mass transfer: In heterogeneous systems (e.g., immobilized enzyme), inadequate mixing can limit the reaction rate. | Increase the agitation speed to reduce external diffusion limitations.[5] |
Guide 2: Purity Issues After Chemical Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple ester peaks in GC-MS with similar mass spectra | Isomerization of Geraniol: The acidic catalyst used for esterification can cause isomerization of the geraniol starting material into nerol (B1678202) or other terpene alcohols. These isomers are then esterified, leading to a mixture of ester products.[4] | Use a milder, non-isomerizing catalyst, such as a solid acid catalyst.[4] Alternatively, consider an enzymatic synthesis route which is highly specific.[3] |
| Unreacted Starting Material | Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, temperature, or catalyst amount. | Increase reaction time or temperature. Ensure the catalyst is active and used in the correct proportion. Use an excess of one reactant (usually the less expensive one) to drive the equilibrium towards the product. |
| By-products from side reactions | Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can promote side reactions. | Use the mildest possible reaction conditions that still provide a reasonable reaction rate. Protect sensitive functional groups if necessary. |
Guide 3: Challenges in Chromatographic Purification and Analysis
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of geranyl ester from other components during column chromatography | Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the compounds of interest. | Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to identify the optimal mobile phase for separation before scaling up to column chromatography.[1] |
| Sample degradation during chromatographic analysis | On-column degradation: The stationary phase or analytical conditions (e.g., high inlet temperature in GC) might be causing degradation. | For GC, ensure the inlet liner is deactivated and clean. For LC, consider if the stationary phase (e.g., silica) is too acidic. An alternative stationary phase or adding a modifier to the mobile phase might be necessary. Running the separation at a lower temperature can also help.[21] |
| Inconsistent peak areas and poor quantification | Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte in MS, leading to inaccurate quantification.[22] | Improve sample cleanup using techniques like Solid Phase Extraction (SPE). Use matrix-matched standards for calibration or employ a stable isotope-labeled internal standard that co-elutes with the analyte.[22] |
Experimental Protocols & Methodologies
Protocol 1: General GC-MS Method for Geranyl Ester Isomer Separation
This protocol is a starting point and should be optimized for your specific instrument and analytes.
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp: 10°C/min to 220°C.[10]
-
Hold at 220°C for 5 min.
-
-
MS System: Agilent 5977A or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dilute samples in a suitable solvent like hexane or ethyl acetate to a final concentration of approximately 10-50 µg/mL.[10]
Quantitative Data Summary
The following table provides an example of expected retention times for geraniol and its isomer nerol using a polar column, demonstrating the separation capability. Geranyl esters would elute later than their corresponding alcohols.
| Compound | Isomer | Typical Retention Time (min) on a Polar Column |
| Nerol | cis (Z) | ~10.5 |
| Geraniol | trans (E) | ~11.0 |
| Note: Retention times are approximate and will vary based on the specific GC system, column, and method parameters.[10] |
Visualizations
Caption: Workflow for geranyl ester synthesis, purification, and analysis.
Caption: Key degradation pathways affecting geranyl ester stability.
References
- 1. scitepress.org [scitepress.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN105906504A - Method for preparing natural geranyl acetate - Google Patents [patents.google.com]
- 5. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. research.tue.nl [research.tue.nl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. carbodiimide.com [carbodiimide.com]
- 18. rameywine.com [rameywine.com]
- 19. benchchem.com [benchchem.com]
- 20. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Guide to the Structural Validation of Geranyl Butyrate Using Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for geranyl butyrate (B1204436) against its geometric isomer, neryl butyrate. The structural elucidation of organic compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic methods provide the necessary detail to confirm molecular structure and differentiate between closely related isomers. Here, we present a detailed analysis of geranyl butyrate using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), with comparative data for neryl butyrate to highlight the key distinguishing features.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its E/Z isomer, neryl butyrate.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Assignment | This compound Chemical Shift (δ, ppm) | Neryl Butyrate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~5.30 | ~5.35 | t | ~7.0 |
| H-6 | ~5.08 | ~5.08 | t | ~7.0 |
| O-CH₂ - | ~4.59 | ~4.59 | d | ~7.0 |
| =C(CH₃)-CH₂ - | ~2.08 | ~2.12 | q | ~7.5 |
| -CH₂ -CH= | ~2.00 | ~2.05 | t | ~7.5 |
| C(=O)-CH₂ - | ~2.28 | ~2.28 | t | ~7.5 |
| CH₃ -C= (trans to ester) | ~1.70 | - | s | - |
| CH₃ -C= (cis to ester) | - | ~1.76 | s | - |
| (CH₃ )₂C= | ~1.68, ~1.60 | ~1.68, ~1.60 | s | - |
| -CH₂-CH₂ -CH₃ | ~1.67 | ~1.67 | sextet | ~7.5 |
| -CH₂-CH₃ | ~0.95 | ~0.95 | t | ~7.5 |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Assignment | This compound Chemical Shift (δ, ppm) | Neryl Butyrate Chemical Shift (δ, ppm) |
| C =O | ~173.8 | ~173.8 |
| C -2 | ~118.0 | ~118.8 |
| C -3 | ~142.3 | ~142.1 |
| C -4 | ~39.6 | ~32.2 |
| C -5 | ~26.3 | ~26.7 |
| C -6 | ~123.7 | ~123.9 |
| C -7 | ~131.8 | ~131.9 |
| C -8 | ~25.7 | ~25.7 |
| C -9 (trans to ester) | ~16.5 | - |
| C -9 (cis to ester) | - | ~23.5 |
| C -10 | ~17.7 | ~17.7 |
| O-C H₂- | ~61.3 | ~61.4 |
| C(=O)-C H₂- | ~36.5 | ~36.5 |
| -CH₂-C H₂-CH₃ | ~18.5 | ~18.5 |
| -C H₃ | ~13.7 | ~13.7 |
Table 3: Infrared (IR) Spectral Data (Neat)
| Functional Group | This compound Absorption (cm⁻¹) | Neryl Butyrate Absorption (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1735 | ~1735 | Strong |
| C-O Stretch (Ester) | ~1170 | ~1170 | Strong |
| C=C Stretch | ~1670 | ~1670 | Medium |
| sp² C-H Stretch | ~3020 | ~3020 | Medium |
| sp³ C-H Stretch | ~2965, ~2920, ~2870 | ~2965, ~2920, ~2870 | Strong |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| Fragment (m/z) | Proposed Structure | This compound Relative Intensity (%) | Neryl Butyrate Relative Intensity (%) |
| 224 | [M]⁺ | Low | Low |
| 136 | [C₁₀H₁₆]⁺ | Moderate | Moderate |
| 93 | [C₇H₉]⁺ | High | High |
| 71 | [C₄H₇O]⁺ | High | High |
| 69 | [C₅H₉]⁺ | 100 (Base Peak) | 100 (Base Peak) |
| 43 | [C₃H₇]⁺ | High | High |
| 41 | [C₃H₅]⁺ | High | High |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte (this compound or neryl butyrate) was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[1] The solution was transferred to a 5 mm NMR tube.[2]
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
Acquisition Time: 3.4 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
-
Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A single drop of the neat liquid sample (this compound or neryl butyrate) was placed between two potassium bromide (KBr) salt plates to create a thin liquid film.[3]
-
Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a DTGS detector.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹[4]
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The sample was diluted to approximately 100 ppm in dichloromethane.
-
Instrumentation: A Thermo Fisher Scientific TRACE 1310 Gas Chromatograph coupled to an ISQ single quadrupole mass spectrometer was used.
-
GC Conditions:
-
Column: TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C held for 2 min, then ramped to 280°C at a rate of 15°C/min, and held for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
-
Data Processing: The acquired mass spectra were analyzed for their fragmentation patterns and compared with library data.
Structural Elucidation Workflow
The logical workflow for the spectroscopic validation of this compound is illustrated in the following diagram.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra are particularly powerful in distinguishing this compound from its isomer, neryl butyrate, primarily through the differences in chemical shifts of the methyl groups and allylic protons adjacent to the ester linkage, which arise from the different spatial orientations in the E and Z isomers. The IR spectra confirm the presence of the key ester functional group and the carbon-carbon double bonds, while the mass spectra provide the correct molecular weight and characteristic fragmentation patterns. This guide demonstrates a robust, multi-technique approach for the structural validation of organic molecules, which is a critical process in drug development and chemical research.
References
A Comparative Analysis of Geranyl Butyrate and Geranyl Acetate Bioactivity
A comprehensive examination of the biological activities of geranyl butyrate (B1204436) and geranyl acetate (B1210297) reveals distinct profiles with significant implications for their potential therapeutic applications. This guide synthesizes available experimental data to provide a comparative analysis for researchers, scientists, and drug development professionals.
Table 1: Comparative Bioactivity of Geranyl Butyrate and Geranyl Acetate
| Bioactivity | This compound | Geranyl Acetate | Key Findings |
| Anticancer | IC50: 22.345 µg/mL (Murine Leukemia P388 cells)[1] | IC50: 30 µM (Colon Cancer Colo-205 cells)[2][3] | Both compounds exhibit anticancer properties. Geranyl acetate has been shown to induce apoptosis, DNA damage, and G2/M cell cycle arrest in colon cancer cells.[2][4] It upregulates Bax and downregulates Bcl-2 expression, indicating a mitochondrial-mediated apoptotic pathway.[2][3] Geranyl acetate also shows apoptotic potential in HepG2 liver cancer cells via p53.[5] this compound has demonstrated cytotoxic activity against murine leukemia cells.[1] |
| Antimicrobial | Reported to possess antibacterial properties.[6][7] | Effective against Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10] Molecular docking studies suggest it inhibits proteins involved in bacterial cell wall synthesis.[11] | Geranyl acetate has been more extensively studied for its antimicrobial effects, demonstrating a broad spectrum of activity.[8][9][10] |
| Anti-inflammatory | Limited direct evidence. Butyrate, a component, has known anti-inflammatory properties.[12] | Demonstrated anti-inflammatory effects by suppressing inflammatory signaling pathways.[8][13] It can downregulate the phosphorylation of STAT3 and NF-κB p65, leading to a decrease in pro-inflammatory cytokines and chemokines.[13] | Geranyl acetate has direct experimental evidence of its anti-inflammatory activity, whereas the anti-inflammatory potential of this compound is inferred from its constituent butyrate. |
| Antioxidant | Limited direct evidence. | Possesses antioxidant activity, as demonstrated in various in vitro assays.[14] | Geranyl acetate has been shown to have antioxidant properties.[14] |
Detailed Experimental Methodologies
Anticancer Activity Assessment (MTT Assay)
The antiproliferative activity of geranyl acetate against Colo-205 colon cancer cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Culture: Colo-205 cells were cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of geranyl acetate for a specified duration.
-
MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
Antimicrobial Activity Assessment (Disc Diffusion Method)
The antibacterial activity of geranyl acetate can be evaluated using the disc diffusion method.
-
Bacterial Culture: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread on an agar (B569324) plate.
-
Disc Application: Sterile paper discs impregnated with known concentrations of geranyl acetate are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions to allow bacterial growth and diffusion of the compound.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters.
Signaling Pathways and Experimental Workflows
Geranyl Acetate Induced Apoptosis in Colon Cancer Cells
Geranyl acetate has been shown to induce apoptosis in colon cancer cells through the intrinsic or mitochondrial pathway.[2][3] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.
Caption: Signaling pathway of geranyl acetate-induced apoptosis.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening the biological activity of compounds like this compound and geranyl acetate.
Caption: Experimental workflow for bioactivity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest. | Semantic Scholar [semanticscholar.org]
- 5. submissions.eminentscientists.com [submissions.eminentscientists.com]
- 6. scitepress.org [scitepress.org]
- 7. scitepress.org [scitepress.org]
- 8. leafwell.com [leafwell.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial cellulose acetate films by incorporation of geranyl acetate for active food packaging application | Research, Society and Development [rsdjournal.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Geranyl Acetate Attenuates Para-phenylenediamine-induced Cytotoxicity, DNA Damage, Apoptosis, and Inflammation in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different lipases for geranyl butyrate synthesis
For researchers, scientists, and drug development professionals, the enzymatic synthesis of geranyl butyrate (B1204436) offers a green and highly selective alternative to traditional chemical methods. This guide provides a comparative analysis of the efficacy of various lipases in this esterification process, supported by experimental data from recent studies.
The synthesis of geranyl butyrate, a valuable flavor and fragrance compound with a fruity, rosy aroma, is increasingly being achieved through enzymatic catalysis. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, are particularly effective in the esterification of geraniol (B1671447) and butyric acid. The choice of lipase (B570770) is a critical factor influencing the reaction's efficiency, yield, and overall feasibility. This comparison examines the performance of several commercially significant lipases, including those from Candida antarctica, Thermomyces lanuginosus, Rhizomucor miehei, and Pseudomonas fluorescens.
Comparative Performance of Lipases for this compound Synthesis
The efficacy of different lipases in synthesizing this compound varies significantly based on the enzyme source, immobilization techniques, and reaction conditions. The following table summarizes key performance indicators from various studies to facilitate a direct comparison.
| Lipase Source | Immobilization/Form | Molar Ratio (Geraniol:Butyric Acid) | Temperature (°C) | Reaction Time (h) | Conversion Yield (%) | Reference |
| Thermomyces lanuginosus (Eversa Transform 2.0) | Commercial liquid formulation | 1:5 | 50 | 6 | 93 | [1][2] |
| Candida antarctica Lipase B (CALB) | Displayed on Pichia pastoris | 1:1.21 | Not Specified | 9 | 98.5 | [3] |
| Pseudomonas fluorescens | Free lipase | Not Specified for this compound | 30 | 3 | 96 (for geranyl acetate) | [4][5] |
| Rhizomucor miehei | Immobilized on magnetic nanoparticles | 1:4 (oil:alcohol) | 45 | 17 | 84.7 (for ethyl esters) | [6] |
| Candida rugosa | Surfactant coated | 1:1 (initial substrate conc. 0.05 M) | Not Specified | Not Specified | ~90 (for ethyl butyrate) | [7] |
| Pig Pancreatic Lipase (PPL) | Free lipase | Not Specified for this compound | Not Specified | 72 | Lower than Pig Liver Esterase (for geranyl acetate) | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of the experimental protocols used in the cited studies for the synthesis of this compound and similar esters.
Synthesis using Thermomyces lanuginosus Lipase (Eversa Transform 2.0)
-
Reaction Setup: The esterification of geraniol and butyric acid is carried out in an aqueous medium.[1][2]
-
Reactants: A molar ratio of 1:5 (geraniol to butyric acid) is used.[1]
-
Enzyme Load: The commercial lipase, Eversa Transform 2.0, is added at a concentration of 15% (w/w) of the total reactants.[1]
-
Reaction Conditions: The reaction mixture is incubated at 50°C for 6 hours.[1]
-
Analysis: The conversion of butyric acid into this compound is determined by titrating the remaining acid with a standardized sodium hydroxide (B78521) solution.[2]
Synthesis using Candida antarctica Lipase B (CALB) Displayed on Pichia pastoris
-
Biocatalyst: A recombinant Pichia pastoris displaying Candida antarctica lipase B on its cell surface is used as a whole-cell biocatalyst.[3]
-
Reaction Medium: The synthesis is performed in n-heptane.[3]
-
Reactants and Concentrations: The optimal conditions involve a biocatalyst concentration of 20.9 g/L, a geraniol concentration of 0.57 mol/L, and a butyric acid to geraniol molar ratio of 1.21:1.[3]
-
Water Activity: The water activity of the reaction medium is controlled at 0.53.[3]
-
Reaction Time: The reaction proceeds for 9 hours to achieve a high conversion rate.[3]
Visualizing the Enzymatic Esterification Workflow
The general process for enzymatic synthesis of this compound can be visualized as a series of steps from substrate preparation to product analysis.
References
- 1. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Lipase From Rhizomucor miehei Immobilized on Magnetic Nanoparticles: Performance in Fatty Acid Ethyl Ester (FAEE) Optimized Production by the Taguchi Method [frontiersin.org]
- 7. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
A Comparative Guide to the Isomeric Differences Between Geranyl Butyrate and Neryl Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the geometric isomers geranyl butyrate (B1204436) and neryl butyrate. These monoterpene esters, while structurally similar, exhibit distinct physicochemical and sensory properties that are critical for their application in research and various industries, including flavor, fragrance, and pharmaceuticals. This document outlines their structural differences, compares their physical and analytical properties, and provides methodologies for their differentiation.
Structural and Stereochemical Differences
Geranyl butyrate and neryl butyrate are geometric isomers, specifically E (entgegen) and Z (zusammen) isomers, respectively. Their shared molecular formula is C₁₄H₂₄O₂, and their molecular weight is 224.34 g/mol .[1][2] The isomerism arises from the configuration of the substituents around the double bond between the second and third carbon atoms of the octadienyl chain.
-
This compound ((2E)-3,7-dimethylocta-2,6-dien-1-yl butanoate): In this E-isomer, the higher priority groups on each carbon of the C2=C3 double bond are on opposite sides.[1]
-
Neryl Butyrate ((2Z)-3,7-dimethylocta-2,6-dien-1-yl butanoate): In this Z-isomer, the higher priority groups are on the same side of the double bond.[2]
This stereochemical difference, as illustrated below, leads to distinct spatial arrangements of the molecules, which in turn influences their physical, chemical, and biological properties.
Caption: Chemical structures of this compound and neryl butyrate.
Physicochemical and Sensory Properties
The subtle difference in molecular geometry gives rise to measurable variations in the physicochemical properties and distinct sensory profiles of these two isomers.
| Property | This compound | Neryl Butyrate |
| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] butanoate[1] | [(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate[2] |
| CAS Number | 106-29-6[1] | 999-40-6[2] |
| Boiling Point | 242-243 °C at 760 mmHg[3] | 239-240 °C at 760 mmHg[2] |
| Density | ~0.896 g/mL at 25 °C[3] | 0.898-0.910 g/mL[2] |
| Refractive Index | 1.4550-1.4600 at 20 °C[3] | 1.4539-1.4650[2] |
| Odor Profile | Fruity, rose-like, sweet, with apple undertones.[3][4] | Sweet, leafy, floral.[2] Less rosy than this compound, with a waxy aspect.[5] |
| Kovats Retention Index (non-polar column) | ~1530 - 1565[1] | ~1498 - 1519[2] |
Experimental Protocols for Differentiation
The differentiation and characterization of geranyl and neryl butyrate are primarily achieved through chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying these isomers. Due to their different volatilities and interactions with the stationary phase, they will have distinct retention times and Kovats retention indices.
Experimental Workflow:
Caption: Workflow for the differentiation of geranyl and neryl butyrate using GC-MS.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1, HP-5) is typically used for the separation of these isomers.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is employed to ensure good separation. For instance, an initial temperature of 60°C held for a few minutes, followed by a ramp of 3°C/min up to 240°C.
-
Data Analysis: The retention times of the eluted peaks are recorded. To aid in identification, Kovats retention indices are calculated by running a series of n-alkane standards under the same chromatographic conditions. The mass spectrum of each isomer is also recorded. While the mass spectra of geometric isomers are often very similar, minor differences in the relative abundance of fragment ions may be observed. The primary fragments for both isomers typically include m/z 69 (the isoprene (B109036) fragment), 41, 93, and 71 (from the butyrate moiety).[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive method for the structural elucidation and differentiation of E and Z isomers. The chemical shifts of protons and carbons in proximity to the C2=C3 double bond are particularly informative.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.
-
Analysis:
-
¹H NMR: The chemical shifts of the protons on the carbons adjacent to the double bond (C1, C4, and the methyl group on C3) will differ between the two isomers due to the anisotropic effect of the double bond and through-space interactions. In the Z-isomer (neryl butyrate), the C1 methylene (B1212753) protons are expected to be shielded (shifted to a lower ppm value) compared to the E-isomer (this compound) due to their proximity to the methyl group on the C3 carbon.
-
¹³C NMR: The chemical shifts of the carbons in the vicinity of the double bond will also be different. Specifically, the C1 and the methyl carbon on C3 are expected to show the most significant differences in their chemical shifts between the two isomers.
-
Logical Relationship for NMR Differentiation:
Caption: Logical diagram illustrating the basis of NMR differentiation of geometric isomers.
Conclusion
This compound and neryl butyrate, as E/Z isomers, present a clear case of how subtle changes in stereochemistry can lead to significant differences in physical and sensory properties. For researchers and professionals in drug development and related fields, the ability to accurately differentiate and characterize these isomers is crucial. The experimental protocols outlined in this guide, particularly GC-MS for separation and quantification, and NMR for unambiguous structural confirmation, provide a robust framework for the analysis of these and similar isomeric compounds. The distinct sensory profiles also underscore the importance of isomeric purity in applications where organoleptic properties are paramount.
References
- 1. This compound | C14H24O2 | CID 5355856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neryl butyrate | C14H24O2 | CID 5352162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 106-29-6 [thegoodscentscompany.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. ScenTree - this compound (CAS N° 106-29-6) [scentree.co]
quantitative analysis of geranyl butyrate in complex mixtures
A Comparative Guide to the Quantitative Analysis of Geranyl Butyrate (B1204436) in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of geranyl butyrate in complex matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.
Methodology Comparison
Both GC-MS and HPLC are powerful techniques for the quantitative analysis of this compound, each with its own set of advantages and considerations. GC-MS is generally favored for volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity, especially in complex matrices such as essential oils.[1][2] HPLC provides a versatile alternative, particularly for samples that are not amenable to gas chromatography or when different selectivity is required.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile compounds in complex mixtures.[5] It combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. For terpene esters like this compound, GC-MS methods are often validated according to guidelines from organizations like the Association of Official Analytical Chemists (AOAC).[1][6]
Typical Experimental Protocol for GC-MS Analysis of Terpenes (Applicable to this compound):
-
Sample Preparation: Samples are typically prepared by extracting the plant material or liquid matrix with an organic solvent such as ethyl acetate.[1] An internal standard (e.g., n-tridecane) is often added to improve quantitative accuracy.[1][6]
-
GC Separation: The extracted sample is injected into the GC system. The separation is achieved on a capillary column (e.g., DB-5ms, HP-5ms) with a specific temperature program. The carrier gas is typically helium or hydrogen.[7]
-
MS Detection: As the separated compounds elute from the GC column, they are ionized (commonly by electron ionization) and detected by the mass spectrometer. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the separation and quantification of compounds in complex mixtures. While less common for highly volatile compounds compared to GC, HPLC offers advantages in terms of sample compatibility and derivatization options.[8][3][9]
Typical Experimental Protocol for HPLC Analysis of this compound:
-
Sample Preparation: Samples are dissolved in a suitable solvent, often the mobile phase, and filtered before injection.
-
HPLC Separation: The separation is performed on a reverse-phase column (e.g., C18).[8][4][9] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[8][10] Isocratic or gradient elution can be used to achieve the desired separation.
-
Detection: A UV detector is commonly used for the detection of this compound, with the wavelength set to maximize absorption (e.g., 220 nm).[8] For higher sensitivity and selectivity, an MS detector can be coupled with the HPLC system (LC-MS).[11]
Quantitative Data Comparison
The following table summarizes typical validation parameters for the quantitative analysis of terpenes and related compounds using GC-MS and HPLC, providing a benchmark for what can be expected for this compound analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 0.25 - 0.3 µg/mL[1][6] | 0.14 mg/mL (for butyric acid)[12] |
| Limit of Quantification (LOQ) | 0.75 - 1.0 µg/mL[1][6] | 0.43 - 0.45 mg/mL (for butyric acid)[12] |
| Linearity (r²) | > 0.99[1][6] | > 0.99[6][12] |
| Recovery | 95.0 - 105.7%[1] | 79 - 91%[3] |
| Precision (%RSD) | 0.32 - 8.47%[1] | < 10%[3][6] |
Experimental Workflows
To visualize the analytical processes, the following diagrams illustrate the typical workflows for GC-MS and HPLC analysis of this compound.
Caption: Workflow for GC-MS quantitative analysis of this compound.
Caption: Workflow for HPLC quantitative analysis of this compound.
Conclusion
The choice between GC-MS and HPLC for the quantitative analysis of this compound will depend on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. GC-MS is often the method of choice for its high sensitivity and suitability for volatile compounds in complex matrices like essential oils. HPLC offers a reliable alternative, particularly when dealing with less volatile matrices or when UV detection is sufficient. Both methods, when properly validated, can provide accurate and precise quantification of this compound, aiding in critical research and development activities.
References
- 1. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. [PDF] Quantitative comparison of combined gas chromatographic/mass spectrometric profiles of complex mixtures | Semantic Scholar [semanticscholar.org]
- 6. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aurigeneservices.com [aurigeneservices.com]
- 10. Separation of Sodium butyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Geranyl Butyrate: Chemical vs. Enzymatic Routes
Geranyl butyrate (B1204436), a valuable ester known for its fruity and floral aroma, is widely used in the food, fragrance, and pharmaceutical industries.[1][2] Its synthesis is primarily achieved through two distinct methodologies: traditional chemical catalysis and modern enzymatic processes. This guide provides a detailed comparison of these two approaches, supported by experimental data, to assist researchers and development professionals in selecting the optimal synthesis route for their specific applications.
Quantitative Comparison of Synthesis Parameters
The choice between chemical and enzymatic synthesis often depends on factors such as desired yield, reaction conditions, environmental impact, and cost. The following table summarizes key quantitative data from various reported synthesis protocols.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Catalyst | Sodium Hydroxide (B78521) (NaOH)[3][4] | Lipase (e.g., Eversa Transform 2.0, Lipozyme 435)[1][5] |
| Reactants | Geraniol (B1671447) & Butyric Acid/Butyryl Chloride[3][6] | Geraniol & Butyric Acid/Ethyl Butyrate[1][5] |
| Temperature | 80 °C[3][4] | 50 - 70 °C[5] |
| Reaction Time | 8 hours[3] | 30 minutes - 6 hours[5] |
| Solvent | Often requires organic solvents for extraction (e.g., EtOAc)[3] | Can be performed in aqueous media or solvent-free systems[5][7][8] |
| Yield / Conversion | ~67%[3] | 93 - 98%[5] |
Methodology and Experimental Protocols
Chemical Synthesis: Base-Catalyzed Esterification
Traditional chemical synthesis often involves the direct esterification of geraniol with a butyric acid derivative under relatively harsh conditions. A common method is base-catalyzed esterification.[4] This approach is well-established but can require high temperatures and may lead to the formation of byproducts, necessitating extensive purification.
Experimental Protocol:
-
Reactant Preparation: In a 250 mL round-bottomed flask, combine 10 mmol of geraniol, 12 mmol of butyric acid, and 5% (w/w) of sodium hydroxide (NaOH) catalyst.[3]
-
Reaction: Stir the mixture and heat it to 80°C for 8 hours.[3]
-
Neutralization and Extraction: After the reaction, cool the mixture and neutralize the NaOH catalyst with a 1% HCl solution.[3]
-
Purification: Extract the product using ethyl acetate (B1210297) (EtOAc). Wash the organic phase with distilled water, dry it over anhydrous Na2SO4, and concentrate it under reduced pressure to obtain the crude ester.[3]
-
Final Purification: Further purify the crude product using column chromatography.[3]
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis is presented as a green and efficient alternative, utilizing lipases as biocatalysts.[8][9] These reactions are performed under milder conditions, exhibit high specificity, minimize byproduct formation, and often result in higher conversion rates.[1][9]
Experimental Protocol (Optimized with Eversa Transform 2.0):
-
Reactant Preparation: The reaction is performed using a 1:5 molar ratio of geraniol to butyric acid.
-
Reaction Setup: The synthesis is conducted in 2 mL vials within an incubator with orbital agitation set to 200 rpm.
-
Catalyst Addition: Add the biocatalyst, Eversa Transform 2.0 lipase, at a load of 15% (w/w) relative to the total mass of the reactants.
-
Incubation: Maintain the reaction at 50°C for 6 hours.[8]
-
Product Analysis: After the reaction, the conversion can be determined by titrating the remaining butyric acid with a standardized NaOH solution. The product can be further characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy.[1]
Comparative Workflow and Logic
The decision to use chemical or enzymatic synthesis involves a trade-off between established protocols and modern, sustainable methods. The following diagram illustrates the logical workflow for comparing these two approaches.
Caption: A comparative workflow of chemical versus enzymatic synthesis of this compound.
Discussion and Conclusion
Chemical Synthesis: This method is robust and utilizes readily available, inexpensive catalysts. However, it suffers from several drawbacks. The high temperatures and strong acid or base catalysts can lead to side reactions and degradation of the product, lowering the overall yield.[3] Furthermore, the reliance on organic solvents for extraction and the need for neutralization steps contribute to a larger environmental footprint and more complex downstream processing.[8]
Enzymatic Synthesis: Biocatalysis offers a more elegant and sustainable solution. The use of lipases allows for reactions under significantly milder conditions, which preserves the integrity of the thermolabile geraniol and results in a purer product.[9] The high specificity of enzymes minimizes the formation of byproducts, simplifying purification.[9] Many enzymatic processes can be run in solvent-free or aqueous systems, aligning with the principles of green chemistry.[7][8] The primary potential drawback has historically been the cost and stability of the enzyme, but the development of robust, immobilized lipases like Lipozyme 435 and Eversa Transform 2.0 has made this approach increasingly viable for industrial applications.[1][5]
References
- 1. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ScenTree - this compound (CAS N° 106-29-6) [scentree.co]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Green Enzymatic Synthesis of this compound: Process Optimization and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of Geranyl Butyrate in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of geranyl butyrate (B1204436) in immunoassays. Due to the limited publicly available data on the specific immuno-reactivity of geranyl butyrate, this document outlines a robust experimental approach based on established principles of competitive immunoassays for small molecules. The provided quantitative data is illustrative and intended to guide researchers in their own experimental design and data interpretation.
This compound, a fragrance ingredient with a fruity, rosy scent, is an ester of geraniol (B1671447) and butyric acid. As with many small molecules, the development of specific antibodies and immunoassays for its detection requires a thorough evaluation of potential cross-reactivity with structurally similar compounds. This is crucial to ensure the accuracy and specificity of any developed assay, particularly in complex matrices.
Principles of Cross-Reactivity Assessment in Competitive Immunoassays
Competitive immunoassays are a common format for the detection of small molecules like this compound. In this format, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Cross-reactivity occurs when compounds structurally similar to the target analyte also bind to the antibody, leading to an overestimation of the target analyte's concentration. The degree of cross-reactivity is typically expressed as a percentage relative to the target analyte.
Comparative Analysis of Potential Cross-Reactants
To effectively assess the specificity of a this compound immunoassay, a panel of structurally related compounds should be tested. The following table presents a hypothetical cross-reactivity profile for a fictional anti-geranyl butyrate antibody. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 10 | 100 |
| Geranyl Acetate | Ester of Geraniol | 50 | 20 |
| Citronellyl Butyrate | Structural Isomer | 100 | 10 |
| Geraniol | Alcohol Precursor | 500 | 2 |
| Butyric Acid | Carboxylic Acid Precursor | >1000 | <1 |
| Neryl Butyrate | Cis-Isomer of this compound | 80 | 12.5 |
| Linalyl Butyrate | Isomeric Terpene Ester | 250 | 4 |
-
IC50: The concentration of the analyte that causes 50% inhibition of the maximum signal in a competitive immunoassay.
-
Cross-Reactivity (%): Calculated as (IC50 of this compound / IC50 of Test Compound) x 100.
Experimental Protocols
A detailed experimental protocol is essential for obtaining reliable and reproducible cross-reactivity data. The following is a standard protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for a small molecule like this compound.
Competitive ELISA Protocol for this compound
1. Reagent Preparation:
-
Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in deionized water to a final volume of 1 L.
-
Wash Buffer (PBST): Phosphate-Buffered Saline (PBS) with 0.05% Tween 20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
This compound-Protein Conjugate (for coating): Synthesized by coupling this compound to a carrier protein like BSA or ovalbumin (OVA). The concentration for coating needs to be optimized (typically 1-10 µg/mL).
-
Anti-Geranyl Butyrate Antibody: The specific monoclonal or polyclonal antibody to be tested. The optimal dilution needs to be determined by titration.
-
Enzyme-Conjugated Secondary Antibody: e.g., Goat anti-mouse IgG-HRP, diluted according to the manufacturer's instructions.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M H2SO4.
-
Standards and Test Compounds: Prepare stock solutions of this compound and potential cross-reactants in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then serially dilute them in Assay Buffer to create standard curves.
2. ELISA Procedure:
-
Coating: Add 100 µL of the this compound-protein conjugate solution (in Coating Buffer) to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Add 50 µL of the standard or test compound solution to the appropriate wells.
-
Add 50 µL of the diluted anti-geranyl butyrate antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for this compound and each test compound.
-
Determine the IC50 value for each compound from its respective dose-response curve.
-
Calculate the percent cross-reactivity for each test compound using the formula mentioned above.
Visualizing Key Concepts and Workflows
To further clarify the concepts and procedures involved in the cross-reactivity assessment of this compound, the following diagrams have been generated.
Caption: Chemical structures of this compound and potential cross-reactants.
Caption: Workflow of a competitive ELISA for assessing cross-reactivity.
Caption: Logical flow for calculating the percentage of cross-reactivity.
Conclusion
A Comparative Guide to High-Purity Geranyl Butyrate for Researchers and Drug Development Professionals
An Objective Analysis of Quality Control Parameters and Performance Against Key Alternatives
High-purity geranyl butyrate (B1204436), a key ester with a characteristic fruity and rosy aroma, is a widely utilized compound in the flavor, fragrance, and pharmaceutical industries. Its quality and purity are paramount for ensuring consistent and safe outcomes in research and product development. This guide provides a comprehensive comparison of the quality control parameters for high-purity geranyl butyrate, alongside its common alternatives, supported by detailed experimental protocols.
Comparison of Quality Control Parameters
The quality of this compound and its alternatives is assessed through a series of physicochemical and purity tests. The following table summarizes the key quality control parameters for high-purity this compound and two common alternatives, neryl acetate (B1210297) and citronellyl butyrate. These parameters are based on typical supplier specifications and pharmacopeial standards.
| Parameter | High-Purity this compound | Neryl Acetate | Citronellyl Butyrate |
| Appearance | Colorless to pale yellow liquid.[1] | Colorless to pale yellow liquid.[2] | Colorless liquid. |
| Odor | Fruity, rosy, waxy, apple-like.[3] | Sweet, floral, citrus, raspberry.[4][5] | Green, fruity, citrus, floral, sweet.[6] |
| Assay (Purity by GC) | ≥ 95%.[3] | ≥ 97% or ≥ 98%.[4][5] | ≥ 85%.[6] |
| Refractive Index (at 20°C) | 1.455 - 1.462.[1] | 1.458 - 1.464.[2][4] | ~1.445.[6] |
| Specific Gravity (at 25°C/25°C) | ~0.889.[1] | 0.905 - 0.914.[4] | ~0.873.[6] |
| Key Impurities | Neryl butyrate, citronellyl butyrate, geraniol.[3] | Isomers, related esters. | Isomers, related esters. |
| Regulatory Status | Food Chemicals Codex (FCC) listed.[7] | FEMA No. 2773.[2][4][5] | FEMA No. 2312.[6] |
Experimental Protocols
Accurate and reproducible analytical methods are crucial for verifying the quality of this compound. The following are detailed protocols for key quality control tests.
Purity Determination by Gas Chromatography (GC-FID)
This method is used to determine the purity of this compound and to identify and quantify impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for the analysis of esters (e.g., DB-5, HP-5, or equivalent).
Reagents:
-
High-purity helium or nitrogen as carrier gas.
-
High-purity hydrogen for FID.
-
High-purity air for FID.
-
This compound reference standard (known purity).
-
Suitable solvent (e.g., ethanol (B145695) or hexane).
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.
-
Instrumental Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp rate: 10°C/minute to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/minute.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis: Inject the prepared sample solution into the GC. Record the chromatogram.
-
Calculation: Identify the this compound peak based on the retention time of the reference standard. Calculate the purity by the area normalization method, assuming all components have the same response factor.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Refractive Index Determination (USP <831>)
The refractive index is a measure of the bending of a ray of light as it passes from one medium to another and is a useful indicator of purity.[8]
Instrumentation:
-
Abbé refractometer or a calibrated digital refractometer.
Procedure:
-
Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water, which has a refractive index of 1.3330 at 20°C).[8]
-
Temperature Control: Ensure the refractometer prisms are maintained at a constant temperature of 20°C ± 0.1°C.[8]
-
Measurement: Apply a few drops of the this compound sample to the surface of the prism.
-
Reading: Close the prisms and allow the sample to equilibrate for a few minutes. Take the reading of the refractive index.
Specific Gravity Determination (USP <841>)
Specific gravity is the ratio of the density of a substance to the density of a reference substance, typically water.[9][10][11]
Instrumentation:
-
Pycnometer (specific gravity bottle) or a digital density meter.
Procedure (using a pycnometer):
-
Calibration: Clean and dry the pycnometer thoroughly. Determine and record its empty weight. Fill the pycnometer with distilled water at 25°C and record the weight.
-
Measurement: Empty and dry the pycnometer. Fill it with the this compound sample at 25°C and record the weight.
-
Calculation:
Specific Gravity (25°C/25°C) = (Weight of sample in pycnometer) / (Weight of water in pycnometer)
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of high-purity this compound.
Comparative Analysis
High-purity this compound is valued for its specific fruity and rosy scent profile. When selecting an ester for a particular application, it is essential to consider the nuances of its alternatives.
-
Neryl Acetate: Offers a sweeter, more floral, and citrusy aroma compared to the waxy and apple-like notes of this compound.[4][5] It typically has a higher purity specification. Its distinct scent profile makes it a suitable alternative when a less rosy and more citrus-forward note is desired.
-
Citronellyl Butyrate: Presents a greener and more citrus-forward fruity profile.[6] The lower typical assay of the natural grade suggests a more complex mixture of related compounds, which may be desirable in certain flavor and fragrance compositions to impart a more "natural" character.
The choice between these esters will ultimately depend on the specific sensory characteristics required for the final product. For applications demanding a high-purity, well-defined rosy and fruity note, this compound is an excellent choice. For formulations requiring a sweeter, more floral character, neryl acetate may be preferred. When a greener, citrus-fruity note is needed, citronellyl butyrate can be a suitable alternative.
References
- 1. ScenTree - this compound (CAS N° 106-29-6) [scentree.co]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound = 95 , FCC 106-29-6 [sigmaaldrich.com]
- 4. Neryl Acetate | Aroma Chemicals Distributor | NHU [nutrition-chemicals.com]
- 5. Neryl Acetate | Takasago International Corporation [takasago.com]
- 6. Citronellyl butyrate natural (US), = 85 , FG 141-16-2 [sigmaaldrich.com]
- 7. GSRS [precision.fda.gov]
- 8. uspbpep.com [uspbpep.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. US Pharmacopeia <841> Specific Gravity | Anton Paar Wiki [wiki.anton-paar.com]
- 11. â©841⪠Specific Gravity [doi.usp.org]
Geranyl Butyrate as a Bio-Based Plasticizer: A Performance Comparison with Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
The demand for safer, more sustainable materials has driven research into bio-based plasticizers as alternatives to traditional petroleum-derived options. Geranyl butyrate (B1204436), an ester derived from geraniol, has emerged as a promising candidate. This guide provides an objective comparison of the performance of geranyl butyrate as a plasticizer with commercial alternatives like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Acetyl Tributyl Citrate (ATBC), supported by available experimental data.
Performance Data Summary
The following table summarizes the key performance indicators for this compound and two widely used commercial plasticizers. It is crucial to note that the data for this compound is based on studies using Poly(3-hydroxybutyrate) (P3HB) as the polymer matrix, while the data for DEHP and ATBC are primarily from studies on Polyvinyl Chloride (PVC). Direct comparisons should be made with this contextual difference in mind.
| Property | This compound in P3HB (20 phr) | DEHP in PVC (Variable phr) | ATBC in PVC (Variable phr) |
| Mechanical Properties | |||
| Tensile Strength | Lowered compared to neat P3HB | Decreases with increasing concentration[1] | Decreases with increasing concentration[2] |
| Elongation at Break (%) | Increased by ~31% over neat P3HB | Increases with concentration | Increases with concentration[2] |
| Shore D Hardness | 34.7 - 36.2 (Neat P3HB: 48.7) | Decreases with increasing concentration | Decreases with increasing concentration |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | Reduced compared to neat P3HB | Significantly reduces Tg of PVC[3] | Lowers Tg of PVC[2] |
| Migration Resistance | Data not available | Prone to migration[4] | Generally lower migration than DEHP |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of performance data. The following are generalized protocols for key experiments cited in the evaluation of plasticizers.
Sample Preparation (Compounding and Molding)
-
Objective: To prepare standardized polymer samples with a consistent concentration of the plasticizer for subsequent testing.
-
Protocol:
-
The base polymer pellets (e.g., P3HB or PVC) are dried in an oven to remove moisture.
-
The polymer pellets are then physically mixed with a predetermined amount of the plasticizer (e.g., 20 parts per hundred parts of resin - phr).
-
The mixture is melt-compounded using a twin-screw extruder with a specific temperature profile along the barrel.
-
The extruded strands are cooled and pelletized.
-
Standard test specimens (e.g., for tensile testing, dynamic mechanical analysis) are produced from the pellets by injection molding using a defined temperature profile and cooling time.
-
Mechanical Property Testing
-
Objective: To determine the effect of the plasticizer on the mechanical behavior of the polymer.
-
Protocol (based on ASTM D638 for Tensile Properties):
-
Dumbbell-shaped specimens are conditioned at a standard temperature and humidity.
-
The specimens are mounted in a universal testing machine.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
Tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length at fracture) are calculated from the stress-strain curve.
-
-
Protocol (based on ASTM D2240 for Shore Hardness):
-
A durometer is pressed against the flat surface of the specimen.
-
The hardness value is read directly from the instrument's scale.
-
Thermal Property Analysis (Dynamic Mechanical Thermal Analysis - DMTA)
-
Objective: To measure the viscoelastic properties of the material as a function of temperature and determine the glass transition temperature (Tg).
-
Protocol:
-
A rectangular specimen is clamped in the DMTA instrument.
-
A sinusoidal stress is applied to the sample at a constant frequency.
-
The temperature is swept over a defined range (e.g., -100°C to 100°C) at a constant heating rate.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.
-
Plasticizer Migration Resistance Testing
-
Objective: To quantify the amount of plasticizer that leaches from the polymer matrix into a surrounding medium.
-
Protocol (Solvent Extraction Method):
-
Pre-weighed samples of the plasticized polymer film are immersed in a specific solvent (e.g., n-hexane, petroleum ether) in a sealed container.[4]
-
The container is stored at a controlled temperature for a specified duration.
-
The polymer samples are removed, dried to a constant weight, and re-weighed.
-
The percentage of weight loss, corresponding to the migrated plasticizer, is calculated.[4]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a novel plasticizer.
Caption: Experimental workflow for plasticizer performance evaluation.
Discussion
This compound demonstrates effective plasticizing properties in P3HB, a biodegradable polyester, by increasing its flexibility and lowering its glass transition temperature. This suggests its potential as a bio-based alternative to conventional plasticizers.
However, a direct performance comparison with commercial giants like DEHP and ATBC is challenging due to the lack of studies on this compound in PVC, the primary polymer for which these alternatives are used. The interaction between the plasticizer and the polymer matrix is highly specific and significantly influences the final properties. Therefore, the data presented should be interpreted with caution.
Future research should focus on evaluating this compound in PVC to enable a direct and more accurate comparison with established commercial plasticizers. Furthermore, comprehensive studies on the migration resistance of this compound are crucial to assess its suitability for applications with stringent safety requirements, such as in medical devices and food contact materials.
References
- 1. (PDF) The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends (2014) | Kamira Aouachria | 18 Citations [scispace.com]
- 2. redalyc.org [redalyc.org]
- 3. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerald.com [emerald.com]
A Comparative Guide to Geraniol Esters in Flavor and Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
Geraniol (B1671447), an acyclic monoterpene alcohol, is a cornerstone of the flavor and fragrance industry, prized for its characteristic sweet, floral, and rosy aroma.[1][2] Its utility is significantly expanded through esterification, a chemical process that modifies its structure to produce a diverse palette of aromatic compounds known as geraniol esters. These esters often exhibit more complex and desirable scent and flavor profiles than geraniol itself, with nuances ranging from fruity and green to waxy and balsamic.[2] This guide provides a comparative analysis of several common geraniol esters, offering quantitative data, detailed experimental protocols, and an overview of the underlying sensory perception mechanisms to support research and development in the flavor, fragrance, and related fields.
Comparative Analysis of Flavor and Fragrance Profiles
The sensory characteristics of geraniol esters are diverse, with the attached carboxylate group significantly influencing the perceived aroma and flavor. While geraniol itself possesses a distinct rosy and floral scent, its esters introduce a wide spectrum of fruity and other complex notes. A summary of the flavor and fragrance profiles of key geraniol esters is presented below.
| Ester | Flavor Profile | Fragrance Profile |
| Geranyl Acetate | Green, floral, and fruity with citrus nuances.[3] | Fresh, rosy-floral with fruity green nuances, reminiscent of pear, with subtle lavender and citrus undertones.[3] |
| Geranyl Propionate | Waxy, floral, rosy, vegetative, and fruity with a tropical, herbal nuance.[4] | Sweet, fruity-rosy scent with balsamic undertones and a grape-like character complemented by fresh leafy notes.[1] |
| Geranyl Butyrate | Fruity, with notes of red apple and pineapple.[5][6] | Soft, fruity-floral with light milky qualities; rosy and apple-like.[5][7] |
| Geranyl Isobutyrate | - | Sweet, fruity apple note with waxy undertones.[8] |
| Geranyl Isovalerate | Apple, fruit, and rose notes.[9] | Fruity, blueberry-like aroma; contributes a distinctive berry note to fruity compositions.[10] |
| Geranyl Hexanoate | Fruity, floral, green, rose, tropical, and citrus.[11] | Rose-geranium, fruity, and waxy.[11] |
Physicochemical Properties of Geraniol and its Esters
The physical and chemical properties of geraniol esters, such as their volatility and solubility, play a crucial role in their application in various products. These properties determine their performance in different matrices, their release characteristics, and their stability over time.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) | Solubility |
| Geraniol | C10H18O | 154.25 | 229-230 | ~0.2 | Slightly soluble in water; soluble in ethanol (B145695) and oils.[2][12][13] |
| Geranyl Acetate | C12H20O2 | 196.29 | ~242 | - | Insoluble in water; soluble in ethanol and organic solvents.[3] |
| Geranyl Propionate | C13H22O2 | 210.31 | 252 | - | Insoluble in water; soluble in alcohol and most fixed oils.[3][4] |
| This compound | C14H24O2 | 224.34 | 252 | 0.022 @ 20°C | - |
| Geranyl Isobutyrate | C14H24O2 | 224.34 | - | 0.0054 @ 23°C | - |
| Geranyl Isovalerate | C15H26O2 | 238.37 | 276-278 | 0.001 | Insoluble in water; soluble in alcohol.[14] |
| Geranyl Hexanoate | C16H28O2 | 252.40 | 240 | 0.000138 | Insoluble in water; soluble in alcohol.[15] |
Experimental Protocols
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a fundamental technique for the separation, identification, and quantification of volatile compounds like geraniol esters in complex mixtures.[11]
Objective: To identify and quantify the individual geraniol esters in a sample.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the geraniol ester standard (e.g., 1000 µg/mL) in a suitable volatile solvent such as methanol (B129727) or ethanol.[11]
-
Perform serial dilutions to create a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL).[11]
-
For complex matrices, a liquid-liquid extraction may be necessary to isolate the esters.[15]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for flavor and fragrance analysis (e.g., DB-Wax).[16]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[16]
-
Oven Temperature Program: A programmed temperature ramp is used to separate the compounds, for example, starting at 70°C and increasing to 235°C at a rate of 2.7°C/min.[16]
-
Injector: Splitless mode at 250°C.[16]
-
Mass Spectrometer: Operated in full-scan mode to acquire mass spectra for compound identification. The mass spectra are characterized by a molecular ion peak and specific fragment ions. For example, the base peak for geraniol is typically at m/z 69.[11]
-
-
Data Analysis:
-
Identify the geraniol esters by comparing their retention times and mass spectra with those of the prepared standards.
-
Quantify the esters by constructing a calibration curve from the analysis of the standard solutions.
-
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[9]
Objective: To obtain a quantitative sensory profile for each geraniol ester.
Methodology:
-
Panelist Selection and Training:
-
Sample Preparation:
-
Evaluation Procedure:
-
Conduct the evaluation in a controlled environment with consistent lighting, temperature, and freedom from distracting odors.[3]
-
Panelists assess the intensity of the predefined sensory descriptors on a structured scale (e.g., a 15-point line scale).[3]
-
Provide panelists with unsalted crackers and water to cleanse their palate between samples.[3]
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Use statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences in the sensory profiles of the geraniol esters.[3]
-
Visualization of Key Processes
Olfactory Signal Transduction Pathway
The perception of odorants like geraniol esters begins with their interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.[1][17] This interaction initiates a signal transduction cascade, leading to the perception of smell.
Caption: A simplified diagram of the olfactory signal transduction pathway.
Experimental Workflow for Comparative Analysis
Caption: Workflow for a comparative study of geraniol esters.
References
- 1. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample preparation for the analysis of flavors and off-flavors in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 12. Geraniol | C10H18O | CID 637566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 14. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]
A Comparative Analysis of the Antibacterial Efficacy of Geranyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of geranyl butyrate (B1204436) against other terpenoid compounds. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in evaluating its potential as a novel antimicrobial agent.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of geranyl butyrate and alternative antibacterial agents against various bacterial strains. Lower MIC and MBC values indicate greater antibacterial potency.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Geraniol | Staphylococcus aureus | 512[1] | 1024[1] |
| Escherichia coli | 5600[2] | - | |
| Enterobacter cloacae | 500 (MIC50)[3] | 500-1000[3] | |
| Linalool | Pseudomonas fluorescens | 1250[4] | 2500[4] |
| Pseudomonas aeruginosa | 431[5] | 862[5] | |
| Staphylococcus aureus | 1000[6] | - | |
| Escherichia coli | 600[6] | - | |
| Citronellol | Escherichia coli | - | - |
| Geranyl Acetate | Pseudomonas aeruginosa | - | - |
| Staphylococcus aureus | - | - |
Note: Data for this compound is currently limited in publicly available research. The table includes data for its precursor, geraniol, and other related terpenoids for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antibacterial activity of compounds like this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compound Dilutions: A series of twofold dilutions of this compound (or other test compounds) are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted test compound is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC Assay: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
Plating: The aliquot is plated onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at the appropriate temperature for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.
Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of the susceptibility of bacteria to an antimicrobial agent.
-
Preparation of Bacterial Lawn: A standardized inoculum of the test bacterium is uniformly streaked onto the surface of an agar plate (e.g., Mueller-Hinton Agar) to create a lawn of bacteria.
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound (e.g., this compound) are placed on the surface of the agar.
-
Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around the disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Mechanism of Action and Experimental Workflow
The antibacterial activity of terpenes and their derivatives, including this compound, is primarily attributed to their ability to disrupt the bacterial cell membrane.[6][7][8][9] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some terpenoids have also been shown to interfere with other cellular processes such as quorum sensing, ATP synthesis, and protein synthesis.[4][10]
The proposed mechanism of action for many terpenoids involves the disruption of the bacterial cell membrane integrity.
References
- 1. Geraniol inhibits biofilm formation of methicillin-resistant Staphylococcus aureus and increase the therapeutic effect of vancomycin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Common Plant-Derived Terpenoids Present Increased Anti-Biofilm Potential against Staphylococcus Bacteria Compared to a Quaternary Ammonium Biocide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Terpenoids as principal bioactive compound of Cissampelos oppositifolia essential oils: enhancing synergistic efficacy with conventional antibiotics [frontiersin.org]
- 10. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
Proper Disposal of Geranyl Butyrate: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of geranyl butyrate (B1204436), ensuring the protection of personnel and the environment.
Geranyl butyrate is a combustible liquid that can cause skin and eye irritation.[1][2] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure regulatory compliance.
Safety and Handling Data
The following table summarizes key quantitative data for this compound, crucial for assessing risk and implementing appropriate safety measures.
| Property | Value | Source |
| Acute Dermal LD50 | > 5000 mg/kg | Vigon, 2018 |
| Molecular Formula | C₁₄H₂₄O₂ | CDH, N.D. |
| Molecular Weight | 224.34 g/mol | CDH, N.D. |
| Vapor Pressure | 0.0007 kPa (at 25 °C / 77 °F) | Vigon, 2018 |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, it is essential to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of vapors.
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved standards.[2][3]
-
Skin Protection: Chemically resistant gloves, such as nitrile rubber (0.2mm), are recommended.[3] Lab coats should be worn to protect clothing and skin.[4]
-
Respiratory Protection: In case of insufficient ventilation, use a properly fitted, air-purifying or air-fed respirator.[3][4]
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to contain the substance and prevent environmental contamination.
-
Evacuate and Ventilate: Remove all personnel from the affected area and ensure adequate ventilation.[2][3]
-
Eliminate Ignition Sources: Remove all sources of ignition from the immediate area.[1]
-
Containment: Dike the spilled material to prevent it from entering drains, sewers, or waterways.[1][2]
-
Cleanup: Absorb the spill with an inert material such as sand, diatomaceous earth, or commercial sorbents.[2] Place the absorbed material into a suitable, closed container for disposal.[2]
Disposal Protocol
The disposal of this compound and its containers must be handled as hazardous waste and conducted in accordance with all local, regional, and national regulations.
-
Waste Collection: Collect unused this compound and any contaminated materials (e.g., absorbents from a spill) in a suitable, closed, and properly labeled container.
-
Licensed Disposal Service: Do not dispose of this compound with general refuse or pour it down the drain.[4] Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[2]
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.[1] They should be taken to an approved waste handling site for recycling or disposal.[1] Do not reuse empty containers.[1]
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Geranyl butyrate
Essential Safety and Handling Guide for Geranyl Butyrate (B1204436)
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Geranyl butyrate (CAS No: 106-29-6). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Quantitative Data Summary
The physical, chemical, and toxicological properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₄O₂ | [1][2] |
| Molecular Weight | 224.34 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 0.896 g/mL at 25 °C | [4] |
| Boiling Point | 151-153 °C at 18 mmHg | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| Acute Oral Toxicity (Rat) | LD50: > 5000 mg/kg | [5] |
| Acute Dermal Toxicity (Rabbit) | LD50: > 5000 mg/kg | [5] |
Operational and Disposal Plans
A systematic approach to handling this compound is crucial for laboratory safety. The following sections provide step-by-step protocols from preparation to disposal.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound, ensure the following personal protective equipment is worn and engineering controls are in place.
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved standards.[1][2][6]
-
Hand Protection: Use chemically resistant gloves, such as Nitrile rubber (0.2mm thickness).[1] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[2]
-
Body Protection: A standard laboratory coat is recommended.[7] For larger quantities or where splashing is possible, impervious clothing should be worn.[2]
-
Respiratory Protection: Work in a well-ventilated area.[1][2] Good general ventilation is typically sufficient.[7] If ventilation is inadequate or vapors/mists are generated, use a NIOSH-approved air-purifying respirator with appropriate cartridges.[2][7]
-
Engineering Controls: A fume hood should be used for procedures that may generate significant vapors or aerosols. An eyewash station and safety shower must be readily accessible.
Step-by-Step Handling Protocol
-
Preparation: Ensure all required PPE is worn correctly. Clear the workspace of any unnecessary items. Confirm the location and operational status of the nearest safety shower and eyewash station.
-
Dispensing: Avoid all direct contact with the product.[7] When transferring, do so in a well-ventilated area or fume hood. Keep the container closed when not in use.[1][7]
-
Procedure: Handle the substance in accordance with good industrial hygiene and safety practices.[2][6] Avoid contact with skin and eyes and avoid inhaling any vapor or mist.[2]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][7] Decontaminate all work surfaces.
Storage Requirements
-
Keep containers tightly closed and sealed upright to prevent leakage.[1][2]
-
Store in the original packaging, protected from light and air.[7]
-
Keep away from any potential sources of heat or ignition.[1][7]
Spill Management Protocol
In the event of a spill, follow these steps immediately:
-
Evacuate and Secure: Alert personnel in the immediate area. Evacuate non-essential personnel.[1][2] Remove all sources of ignition.[1][5]
-
Assess and Equip: Don the appropriate PPE, including respiratory protection if necessary.[1][2]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][2][7] For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or universal binders.[1][2][8]
-
Cleanup: Carefully scoop or soak up the absorbed material.[2] Place the waste into a suitable, closed, and labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly. Once the bulk of the spill is removed, the area may need to be decontaminated.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste through a licensed disposal company.[2]
First Aid Procedures
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If breathing is difficult or symptoms persist, seek medical attention.[2] If the person is not breathing, provide artificial respiration.[2]
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[2][7] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[2][7] Remove contact lenses if present and easy to do so. Continue rinsing.[1][7] Seek immediate medical attention from an ophthalmologist.[7]
-
Ingestion: Do NOT induce vomiting.[1][7] Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Call a poison control center or doctor immediately for treatment advice.[7]
Disposal Plan
Chemical waste must be managed to ensure safety and environmental protection.
-
Product Waste: Do not dispose of this compound with household refuse or allow it to enter sewer systems.[7] Unused product and non-recyclable solutions should be offered to a licensed professional waste disposal company.[2]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2] Ensure containers are completely empty before disposal according to official regulations.[9]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Safe Handling Workflow for this compound.
References
- 1. aurochemicals.com [aurochemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound = 95 , FCC 106-29-6 [sigmaaldrich.com]
- 5. vigon.com [vigon.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. directpcw.com [directpcw.com]
- 8. axxence.de [axxence.de]
- 9. cpachem.com [cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
